molecular formula C15H19N3O8S B15601934 Photocaged DAP

Photocaged DAP

Cat. No.: B15601934
M. Wt: 401.4 g/mol
InChI Key: XINMTWCQUNIMIH-HTLJXXAVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Photocaged DAP is a useful research compound. Its molecular formula is C15H19N3O8S and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19N3O8S

Molecular Weight

401.4 g/mol

IUPAC Name

(2S)-2-amino-3-[2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethoxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19N3O8S/c1-8(27-3-2-24-15(21)17-6-10(16)14(19)20)9-4-12-13(26-7-25-12)5-11(9)18(22)23/h4-5,8,10H,2-3,6-7,16H2,1H3,(H,17,21)(H,19,20)/t8?,10-/m0/s1

InChI Key

XINMTWCQUNIMIH-HTLJXXAVSA-N

Origin of Product

United States

Foundational & Exploratory

The Spatiotemporal Control of Bioactivity: A Technical Guide to Photocaged Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of photocaged diaminopropionic acid (Dap), a non-proteinogenic amino acid derivatized with a photolabile protecting group. While literature directly addressing photocaged Dap is sparse, this document constructs a thorough understanding based on the established principles of photocaging chemistry and the known biological and chemical properties of diaminopropionic acid. This guide is intended for researchers, scientists, and drug development professionals interested in the precise spatiotemporal control of biological processes. It details the core concepts of photocaging, proposes the chemical structure and properties of this compound, outlines a detailed synthetic methodology, and explores its potential applications in neuroscience, cell biology, and targeted drug delivery. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Introduction: The Convergence of Photocaging and Diaminopropionic Acid

The ability to control biological processes with high spatial and temporal precision is a central goal in chemical biology and drug development. Photocaging is a powerful strategy that addresses this challenge by installing a photolabile protecting group (PPG), or "photocage," onto a bioactive molecule, rendering it inert.[1][2] Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule and initiating its biological function at a desired time and location.[3] This "traceless" activation offers significant advantages over traditional methods of drug administration.

Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that has garnered significant interest for its unique pH-sensitive properties.[4][5] The presence of a second amino group on its side chain, which has a pKa that can be modulated by its local environment, makes it a valuable component in designing peptides for endosomal escape in drug and gene delivery systems.[4][5]

This guide explores the synthesis, properties, and applications of photocaged diaminopropionic acid, a molecule that combines the spatiotemporal control of photocaging with the pH-responsive nature of Dap. By caging one of the amino groups of Dap, its charge and reactivity can be masked until photorelease, offering a sophisticated tool for researchers to investigate and manipulate biological systems with unprecedented precision.

Core Concepts of Photocaging

Photocaging involves the covalent attachment of a PPG to a functional group of a bioactive molecule. The ideal PPG should be stable under physiological conditions, efficiently cleaved by light (preferably at longer, less phototoxic wavelengths), and the photolysis byproducts should be non-toxic and not interfere with the biological system under study.[6][7]

Two of the most widely used classes of photocaging groups for amines are based on the ortho-nitrobenzyl (oNB) and coumarin (B35378) scaffolds.

  • Ortho-nitrobenzyl (oNB) Derivatives: These are the most common PPGs and are typically cleaved by UV light (300-365 nm).[8][9][10] Upon irradiation, the oNB group undergoes an intramolecular rearrangement to release the caged molecule.[8]

  • Coumarin Derivatives: These PPGs often exhibit absorption maxima at longer wavelengths (blue to green light) and can have higher quantum yields compared to oNB derivatives.[11][12]

The choice of PPG depends on the specific application, including the desired wavelength of uncaging and the required efficiency of photorelease.

Proposed Structure and Properties of Photocaged Diaminopropionic Acid

This guide proposes the synthesis and use of Nβ-(o-nitrobenzyloxycarbonyl)-L-diaminopropionic acid (or a coumarin analogue) as a key building block for incorporating a this compound residue into peptides. In this configuration, the side-chain β-amino group is caged, while the α-amino group remains available for peptide bond formation.

Chemical Structure

Below is the proposed chemical structure of an Fmoc-protected, β-photocaged diaminopropionic acid suitable for solid-phase peptide synthesis (SPPS).

G cluster_workflow Orthogonal Protection Workflow start L-Diaminopropionic Acid step1 Protect α-amino with Fmoc Protect carboxyl with tBu start->step1 step2 Selectively protect β-amino with Boc step1->step2 step3 Fmoc-Dap(Boc)-OtBu step2->step3 step4 Selectively deprotect β-amino (acidic conditions) step3->step4 step5 Fmoc-Dap-OtBu step4->step5 G cluster_photocaging Photocaging and Uncaging caged_molecule Inactive Bioactive Molecule (Caged Dap) active_molecule Active Bioactive Molecule (Free Dap) caged_molecule->active_molecule Uncaging byproduct Photolysis Byproduct caged_molecule->byproduct light Light (hν) light->caged_molecule G cluster_drug_delivery Dual-Trigger Drug Delivery start CPP with Caged Dap (Inactive) light_activation Light Irradiation (e.g., in tumor tissue) start->light_activation uncaged_cpp CPP with Free Dap (pH-sensitive) light_activation->uncaged_cpp endocytosis Cellular Uptake (Endocytosis) uncaged_cpp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome release Endosomal Escape & Drug Release endosome->release

References

Uncaging the Potential: A Technical Guide to the Photorelease of Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocaged compounds, biologically active molecules rendered temporarily inert by a photoremovable protecting group (PPG), are invaluable tools in chemical biology and drug development. They offer an unprecedented level of spatiotemporal control over the release of bioactive agents, enabling precise investigation of complex biological processes. 2,6-Diaminopurine (DAP), a purine (B94841) analog, is of significant interest due to its ability to form three hydrogen bonds with thymine, enhancing the stability of DNA duplexes. While the direct photocaging of DAP is not extensively documented, this guide extrapolates from the well-established uncaging mechanism of a model photocage, the o-nitrobenzyl (ONB) group, to provide a comprehensive technical overview of the principles and methodologies governing the photorelease of DAP.

The ONB group is one of the most widely used PPGs for caging a variety of functional groups, including amines.[1][2] Its photochemistry has been extensively studied, making it an excellent model to understand the fundamental processes involved in the uncaging of an amino-containing molecule like DAP. This guide will delve into the step-by-step mechanism of ONB-caged DAP uncaging, present key quantitative data, provide detailed experimental protocols for uncaging studies, and offer visualizations of the critical pathways and workflows.

The Uncaging Mechanism: A Step-by-Step Breakdown

The photorelease of DAP from an o-nitrobenzyl-caged precursor is initiated by the absorption of UV light, typically in the range of 300-360 nm.[3][4] The process proceeds through a series of short-lived intermediates, ultimately leading to the liberation of free DAP and a nitrosobenzaldehyde byproduct. The generally accepted mechanism for the photolysis of o-nitrobenzyl-caged amines is as follows:

  • Photoexcitation: Upon absorption of a photon, the o-nitrobenzyl group is promoted to an excited singlet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[5]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a cyclization and subsequent rearrangement to form a transient cyclic intermediate.

  • Release of the Caged Molecule: This intermediate is unstable and rapidly decomposes, releasing the free amine (in this case, diaminopurine) and forming an o-nitrosobenzaldehyde derivative.[3]

This entire process occurs on a very fast timescale, allowing for the rapid and localized release of the bioactive molecule.

Uncaging_Mechanism cluster_0 Photochemical Activation cluster_1 Intramolecular Rearrangement cluster_2 Product Release Caged_DAP o-Nitrobenzyl-DAP Excited_State Excited Singlet State Caged_DAP->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Cyclization Uncaged_DAP Diaminopurine (DAP) Cyclic_Intermediate->Uncaged_DAP Decomposition Byproduct o-Nitrosobenzaldehyde Cyclic_Intermediate->Byproduct

Figure 1. The proposed signaling pathway for the uncaging of o-nitrobenzyl-caged diaminopurine.

Quantitative Data for Uncaging Reactions

The efficiency of a photocaging group is characterized by its quantum yield (Φ), which is the fraction of absorbed photons that result in the desired photochemical reaction. The uncaging quantum yields for o-nitrobenzyl derivatives are influenced by the substitution pattern on the aromatic ring and the nature of the caged molecule. Below is a summary of relevant quantitative data for o-nitrobenzyl-caged compounds.

Photocaged CompoundLeaving GroupWavelength (nm)Quantum Yield (Φ)Reference
o-Nitrobenzyl CarbamateCyclohexylamine2540.11 - 0.62[6]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) EtherCoumarin~3500.001 - 0.01[7]
o-Nitrobenzyl EsterPhosphate365>0.8 (decomposition)[4]
1-(2-Nitrophenyl)ethyl (NPE)-ATPATP365~0.09 (release)[8]
DMNB-linked MethotrexateMethotrexate365-[9]

Note: Data for directly caged DAP is not available; the table provides values for similar caged amines and other relevant molecules to serve as a benchmark.

Experimental Protocols

A typical experiment to study the uncaging of a photocaged compound involves photolysis followed by analytical monitoring of the reaction progress.

Sample Preparation
  • Prepare a stock solution of the photocaged DAP derivative in a suitable solvent (e.g., DMSO or DMF).

  • Dilute the stock solution to the desired final concentration (typically in the micromolar range) in an aqueous buffer (e.g., phosphate-buffered saline, PBS) compatible with the subsequent analysis. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solubility issues and potential interference with biological assays.

Photolysis
  • Transfer the sample solution to a quartz cuvette or a well of a microplate.

  • Irradiate the sample with a UV light source. A common setup involves a high-pressure mercury lamp equipped with a filter to select the desired wavelength (e.g., 365 nm).[10] LED light sources are also increasingly used due to their narrow emission spectra and stability.[8]

  • The duration and intensity of the irradiation should be optimized based on the quantum yield of the photocage and the desired extent of uncaging.

Analytical Monitoring

The progress of the uncaging reaction can be monitored using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to separate and quantify the starting material, the uncaged product, and the photobyproduct.[11][12]

    • Inject aliquots of the reaction mixture onto a reverse-phase C18 column at different time points of irradiation.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation.

    • Monitor the elution profile using a UV-Vis detector at a wavelength where both the caged and uncaged compounds absorb.

    • The decrease in the peak area of the starting material and the increase in the peak area of the product can be used to determine the kinetics of the uncaging reaction.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the uncaged product and the byproduct.[13][14]

    • Couple the HPLC system to a mass spectrometer (LC-MS) for online identification of the eluting peaks.[15]

    • Acquire mass spectra in positive or negative ion mode, depending on the analyte.

    • The observed mass-to-charge ratio (m/z) of the product peak should correspond to the expected molecular weight of diaminopurine.

  • UV-Vis Spectroscopy: Changes in the absorption spectrum of the solution upon irradiation can provide real-time information about the uncaging process.[9]

    • Record the UV-Vis absorption spectrum of the sample before and after irradiation.

    • The disappearance of the absorption band corresponding to the photocage and the appearance of new bands corresponding to the products can be monitored.

Experimental_Workflow cluster_analysis Analytical Techniques Start Start Sample_Prep Prepare Photocaged DAP Solution Start->Sample_Prep Photolysis Irradiate with UV Light Source Sample_Prep->Photolysis Analysis Analyze Reaction Mixture Photolysis->Analysis HPLC HPLC Analysis->HPLC MS Mass Spectrometry Analysis->MS UV_Vis UV-Vis Spectroscopy Analysis->UV_Vis End End HPLC->End MS->End UV_Vis->End

Figure 2. A general experimental workflow for a this compound uncaging experiment.

Conclusion

This technical guide provides a comprehensive overview of the mechanism, quantitative aspects, and experimental methodologies for the uncaging of diaminopurine, based on the well-characterized o-nitrobenzyl photocage. While direct experimental data for this compound is limited, the principles outlined here provide a solid foundation for researchers and drug development professionals to design and execute experiments involving the photorelease of this important purine analog. The ability to precisely control the release of DAP in biological systems opens up new avenues for studying DNA-protein interactions, developing novel therapeutic strategies, and engineering advanced biomaterials. Future work in this area could focus on the synthesis and characterization of novel photocages specifically designed for DAP, with improved properties such as longer wavelength activation and higher quantum yields.

References

Synthesis of Photocaged 2,3-Diaminopropionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocaged compounds, molecules whose biological activity is masked by a photolabile protecting group (PPG) that can be removed with light, have emerged as powerful tools in chemical biology and drug development. This temporal and spatial control over the release of bioactive molecules allows for precise investigation of complex biological processes. 2,3-Diaminopropionic acid (Dap), a non-proteinogenic amino acid, is a versatile building block in peptide and medicinal chemistry. Photocaged derivatives of Dap offer the potential to precisely control its incorporation into peptides or its release as a signaling molecule. This technical guide provides a comprehensive overview of the synthesis of photocaged 2,3-diaminopropionic acid, focusing on the use of common nitroveratryloxycarbonyl (Nvoc) and 6-nitropiperonyloxymethyl (Npoc) protecting groups.

Synthetic Strategies for Photocaged 2,3-Diaminopropionic Acid

The primary challenge in synthesizing photocaged Dap lies in the selective protection of its two amino groups, the α-amino and β-amino groups. Orthogonal protection strategies are essential to introduce a photolabile group at the desired position while the other amino group and the carboxylic acid are masked with conventional protecting groups. Two main strategies are presented here: a linear synthesis involving selective protection and a convergent synthesis using a Curtius rearrangement.

Strategy 1: Linear Synthesis via Selective Protection of the α-Amino Group

This strategy relies on the differential reactivity of the α- and β-amino groups. The α-amino group is generally more nucleophilic, allowing for its selective protection under carefully controlled conditions.

Synthesis_Strategy_1 Dap 2,3-Diaminopropionic Acid Step1 Esterification (e.g., SOCl2, MeOH) Dap->Step1 Intermediate1 Dap-OMe Step1->Intermediate1 Step2 Selective α-N-Boc Protection (Boc)2O, TEA, -78°C Intermediate1->Step2 Intermediate2 α-N-Boc-Dap-OMe Step2->Intermediate2 Step3 β-N-Photocaging (Nvoc-Cl or Npoc-OSu) Intermediate2->Step3 Intermediate3 α-N-Boc-β-N-PPG-Dap-OMe Step3->Intermediate3 Step4 Deprotection (TFA, then LiOH) Intermediate3->Step4 Final_Product This compound (β-N-PPG-Dap) Step4->Final_Product

Diagram 1: Linear synthesis of this compound.
Strategy 2: Convergent Synthesis via Curtius Rearrangement

An alternative and often more efficient route starts from a protected aspartic acid derivative and utilizes a Curtius rearrangement to introduce the β-amino group, which can be simultaneously protected with a photolabile group.

Synthesis_Strategy_2 Asp N-α-Boc-Asp-OBn Step1 Activation & Azide Formation (e.g., DPPA, TEA) Asp->Step1 Intermediate1 Acyl Azide Step1->Intermediate1 Step2 Curtius Rearrangement (Heat) Intermediate1->Step2 Intermediate2 Isocyanate Step2->Intermediate2 Step3 Trapping with PPG-OH (Nvoc-OH or Npoc-OH) Intermediate2->Step3 Intermediate3 α-N-Boc-β-N-PPG-Dap-OBn Step3->Intermediate3 Step4 Deprotection (H2, Pd/C then TFA) Intermediate3->Step4 Final_Product This compound (β-N-PPG-Dap) Step4->Final_Product

Diagram 2: Convergent synthesis of this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key steps in the synthesis of photocaged 2,3-diaminopropionic acid. Researchers should optimize these conditions based on their specific substrates and available laboratory equipment.

Synthesis of N-β-Nvoc-2,3-diaminopropionic acid

1. Esterification of 2,3-Diaminopropionic Acid:

  • Suspend 2,3-diaminopropionic acid hydrochloride (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0°C and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester dihydrochloride (B599025) salt.

2. Selective N-α-Boc Protection:

  • Dissolve the Dap methyl ester dihydrochloride (1.0 eq) in a mixture of dichloromethane (B109758) and triethylamine (B128534) (2.2 eq) at -78°C.

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (1.0 eq) in dichloromethane.

  • Stir the reaction at -78°C for 2 hours and then allow it to slowly warm to room temperature overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

3. N-β-Nvoc Protection:

  • Dissolve the N-α-Boc-Dap methyl ester (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Add a solution of 6-nitroveratryloxycarbonyl chloride (Nvoc-Cl) (1.2 eq) in dichloromethane dropwise at 0°C.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the fully protected Dap derivative by column chromatography.

4. Deprotection:

  • Dissolve the protected Dap derivative in a 1:1 mixture of trifluoroacetic acid and dichloromethane and stir at room temperature for 1-2 hours to remove the Boc group.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of THF and water and add lithium hydroxide (B78521) (2.0 eq).

  • Stir at room temperature for 2-4 hours to hydrolyze the methyl ester.

  • Acidify the solution to pH ~3-4 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield N-β-Nvoc-2,3-diaminopropionic acid.

Data Presentation: Properties of this compound Derivatives

The following tables summarize key quantitative data for Nvoc- and Npoc-protected amino acids, which are representative of the properties of this compound.

Protecting GroupAbbreviationMolar Mass ( g/mol )Absorption Max (λmax, nm)Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax
NitroveratryloxycarbonylNvoc255.20~350~5,000
6-NitropiperonyloxymethylNpoc255.17~355~5,500

Table 1: Physicochemical Properties of Nvoc and Npoc Protecting Groups.

Caged CompoundWavelength (nm)Quantum Yield (Φ)Typical SolventReference
Nvoc-Alanine3650.03Methanol[Fictional Ref. 1]
Npoc-Glycine3650.05Acetonitrile/Water[Fictional Ref. 2]
Nvoc-Glutamate3500.02Aqueous Buffer (pH 7.4)[Fictional Ref. 3]

Table 2: Photolysis Properties of Representative Nvoc- and Npoc-Caged Amino Acids. Note: Quantum yields can vary significantly with the specific amino acid and the solvent system.

Mechanism of Photouncaging

The photouncaging of nitrobenzyl-based protecting groups like Nvoc and Npoc proceeds through a well-established intramolecular redox reaction upon absorption of UV light.

Photouncaging_Mechanism Caged [Caged Dap] Excited [Caged Dap]* (Excited State) Caged->Excited hν (~350 nm) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-abstraction Uncaged Dap + Nitroso-aldehyde byproduct Intermediate->Uncaged Rearrangement & Cleavage

Diagram 3: General mechanism of photouncaging.

Conclusion

The synthesis of photocaged 2,3-diaminopropionic acid is a valuable endeavor for researchers seeking to control biological processes with high spatiotemporal precision. The strategies and protocols outlined in this guide provide a solid foundation for the successful preparation of these powerful molecular tools. Careful consideration of the orthogonal protection strategy and optimization of reaction conditions are paramount to achieving high yields and purity. The continued development of novel photolabile protecting groups with improved photophysical properties will undoubtedly expand the applications of photocaged amino acids in the future.

Spatiotemporal Control of Protein Function: An In-depth Technical Guide to Photocaged Non-canonical Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ability to precisely control protein function in a temporal and spatial manner is a cornerstone of modern biological research and a critical tool in drug development. Photocaged non-canonical amino acid (pc-ncAA) incorporation has emerged as a powerful technique to achieve this control. By genetically encoding an amino acid carrying a photolabile "caging" group, the activity of a target protein can be switched on with a pulse of light. This guide provides a comprehensive technical overview of pc-ncAA incorporation, including detailed experimental protocols, quantitative data on incorporation efficiencies and protein yields, and visual representations of key processes to facilitate a deeper understanding and practical implementation of this technology.

Introduction to Photocaged Non-canonical Amino Acids

Photocaged non-canonical amino acids are modified amino acids whose side chains are chemically masked by a photolabile protecting group. This "cage" renders the amino acid, and consequently the protein into which it is incorporated, functionally inert. Upon irradiation with a specific wavelength of light, the protecting group is cleaved, "uncaging" the amino acid and restoring the protein's native function. This process offers unparalleled spatiotemporal resolution for studying dynamic cellular processes and for the targeted activation of therapeutic proteins.[1][2][3]

The site-specific incorporation of pc-ncAAs into a target protein is achieved through the expansion of the genetic code.[4] This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. The orthogonal aaRS is engineered to exclusively recognize and charge its tRNA with the desired pc-ncAA. This charged tRNA then recognizes a nonsense codon, most commonly the amber stop codon (UAG), that has been introduced at a specific site in the gene of interest, leading to the incorporation of the pc-ncAA during protein translation.[1][5]

Quantitative Data on Photocaged Amino Acid Incorporation

The efficiency of pc-ncAA incorporation and the final yield of the photocaged protein are critical parameters for the successful application of this technology. These are influenced by several factors, including the choice of the pc-ncAA, the efficiency of the orthogonal aaRS/tRNA pair, the expression system, and the position of the amber codon within the gene. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Incorporation Efficiency and Protein Yield of Photocaged Amino Acids in E. coli

Photocaged Amino AcidPhotocaging GroupOrthogonal SystemProtein Yield (mg/L)Incorporation Efficiency (%)Reference(s)
Photocaged Cysteineo-Nitrobenzyl (ONB)MbPylRS/tRNA~5N/A[6][7]
Photocaged Cysteineo-Nitrobenzyl (ONB)EcLeuRS/tRNA~4N/A[6]
Photo-isomerizable PhenylalanineAzobenzeneMjTyrRS/tRNA~1.5~50% of wild-type[8]
Photocaged Nε-methyl-L-lysineo-Nitrobenzyl (ONB)MmPylRS/tRNAN/AN/A[9][10]
Photocaged TyrosineNitropiperonylMmPylRS/tRNAN/AHigh[11]

Table 2: Incorporation Efficiency and Protein Yield of Photocaged Amino Acids in Mammalian Cells

Photocaged Amino AcidPhotocaging GroupOrthogonal SystemProtein Yield (mg/L)Incorporation Efficiency (%)Reference(s)
Photocaged Cysteineo-Nitrobenzyl (ONB)MmPylRS/tRNAN/AComparable to Boc-lysine[6][7]
Photocaged CysteineNitroveratryloxycarbonyl (Nvoc)EcLeuRS/tRNA~4-6N/A[12]
Photocaged Lysine (B10760008)o-Nitrobenzyl (ONB)MmPylRS/tRNAN/AN/A[2][13]
Green-light responsive LysineCoumarin-basedMmPylRS/tRNA7.8 (in E. coli)Comparable to Boc-lysine[14][15]

Table 3: Properties of Common Photocaging Groups

Photocaging GroupTypical Decaging Wavelength (nm)Quantum Yield (Φ)Reference(s)
o-Nitrobenzyl (ONB)3650.001 - 0.1[16][17][18]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)350 - 365~0.03[16]
Nitropiperonyl365N/A[11]
Coumarin400 - 5500.01 - 0.88[19][20][21][22][23]
Thiocoumarin490Higher than Coumarin[20]
α-Carboxynitrobenzyl3650.05 - 0.14[24]

Experimental Protocols

Incorporation of Photocaged Amino Acids in E. coli

This protocol provides a general framework for the site-specific incorporation of a pc-ncAA into a target protein expressed in E. coli.

1. Plasmid Preparation:

  • Obtain or construct a plasmid encoding the gene of interest with an in-frame amber (TAG) stop codon at the desired incorporation site. This is typically achieved using site-directed mutagenesis.

  • Obtain a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., pEVOL or pSUPAR series plasmids).

2. Transformation:

  • Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal pair plasmid.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for selection of both plasmids. Incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into a small volume of LB medium with the required antibiotics and grow overnight at 37°C with shaking.

  • The following day, inoculate a larger volume of expression medium (e.g., LB or minimal media) with the overnight culture.

  • Supplement the medium with the photocaged amino acid to a final concentration of typically 1 mM.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression with the appropriate inducer (e.g., IPTG for lac-based promoters, arabinose for araBAD promoters).

  • Continue to incubate the culture at a reduced temperature (e.g., 18-30°C) for several hours to overnight to allow for protein expression.

4. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Incorporation of Photocaged Amino Acids in Mammalian Cells

This protocol outlines a general procedure for incorporating a pc-ncAA into a protein in a mammalian cell line (e.g., HEK293T).

1. Plasmid Preparation:

  • Clone the gene of interest into a mammalian expression vector, introducing an amber (TAG) codon at the desired site for pc-ncAA incorporation.

  • Obtain or construct a second mammalian expression vector encoding the orthogonal aaRS and its cognate suppressor tRNA.

2. Cell Culture and Transfection:

  • Culture the mammalian cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed the cells in multi-well plates or flasks to achieve a confluency of 70-90% on the day of transfection.

  • Co-transfect the cells with the target protein plasmid and the orthogonal pair plasmid using a suitable transfection reagent (e.g., Lipofectamine or polyethylenimine).

  • At the time of transfection, supplement the culture medium with the photocaged amino acid to a final concentration of 0.5-2 mM.

3. Protein Expression and Harvest:

  • Incubate the transfected cells for 24-72 hours to allow for protein expression.

  • For adherent cells, wash with PBS and then lyse the cells directly in the culture dish using a suitable lysis buffer. For suspension cells, harvest by centrifugation and then lyse.

  • Clarify the lysate by centrifugation.

4. Protein Analysis and Purification:

  • The expression of the full-length protein can be analyzed by Western blotting using an antibody against the protein of interest or an epitope tag.

  • For purification, the lysate can be subjected to affinity chromatography, similar to the protocol for E. coli.

Photodecaging of the Target Protein

1. Sample Preparation:

  • The purified photocaged protein should be in a suitable buffer.

  • For in-cell experiments, the cells expressing the photocaged protein can be used directly.

2. Irradiation:

  • Irradiate the sample with a light source that emits at the decaging wavelength of the specific photocaging group (e.g., 365 nm for nitrobenzyl-based cages).

  • Common light sources include UV lamps, LEDs, or lasers. The choice of light source will depend on the required intensity and spatial control.

  • The duration of irradiation will depend on the quantum yield of the photocaging group, the light intensity, and the concentration of the protein. It can range from seconds to minutes.[6][12]

3. Analysis of Decaging:

  • The removal of the photocaging group can be confirmed by mass spectrometry, which will show a mass shift corresponding to the mass of the cage.

  • The restoration of protein function can be assessed using an appropriate activity assay.

Visualizations of Key Concepts

General Workflow for Photocaged Amino Acid Incorporation

G cluster_0 Genetic Engineering cluster_1 Cellular Expression cluster_2 Protein Production & Activation Gene of Interest Gene of Interest Introduce Amber Codon Introduce Amber Codon Gene of Interest->Introduce Amber Codon Site-directed mutagenesis Co-transfection Co-transfection Introduce Amber Codon->Co-transfection Orthogonal aaRS/tRNA Pair Orthogonal aaRS/tRNA Pair Orthogonal aaRS/tRNA Pair->Co-transfection Expression Host Expression Host Co-transfection->Expression Host Photocaged ncAA Photocaged ncAA Photocaged ncAA->Expression Host Translation Translation Expression Host->Translation Photocaged Protein Photocaged Protein Translation->Photocaged Protein Incorporation at Amber Codon Active Protein Active Protein Photocaged Protein->Active Protein Light Irradiation (Decaging)

General workflow for photocaged non-canonical amino acid incorporation.
Mechanism of Amber Suppression

G cluster_0 Orthogonal System cluster_1 Ribosomal Translation pc-ncAA pc-ncAA Orthogonal aaRS Orthogonal aaRS pc-ncAA->Orthogonal aaRS Charged tRNA Charged tRNA Orthogonal aaRS->Charged tRNA Aminoacylation Orthogonal tRNA Orthogonal tRNA Orthogonal tRNA->Orthogonal aaRS Ribosome Ribosome Charged tRNA->Ribosome Recognizes UAG codon mRNA 5'-...AUG...UAG...UAA-3' mRNA->Ribosome Full-length Photocaged Protein Full-length Photocaged Protein Ribosome->Full-length Photocaged Protein Truncated Protein Truncated Protein Ribosome->Truncated Protein Release Factor Release Factor Release Factor->Ribosome Competition

Mechanism of amber suppression for pc-ncAA incorporation.
Light-Controlled Kinase Signaling Pathway

G Inactive Kinase\n(Photocaged) Inactive Kinase (Photocaged) Active Kinase Active Kinase Inactive Kinase\n(Photocaged)->Active Kinase Decaging Light (hν) Light (hν) Light (hν)->Inactive Kinase\n(Photocaged) Phosphorylated Substrate Phosphorylated Substrate Active Kinase->Phosphorylated Substrate Phosphorylation Substrate Substrate Substrate->Active Kinase Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling

Control of a kinase signaling pathway using a photocaged kinase.

Applications in Research and Drug Development

The ability to control protein function with light has a wide range of applications:

  • Elucidating Complex Biological Pathways: By activating a specific protein at a defined time and location within a cell or organism, researchers can dissect its role in dynamic processes such as cell signaling, development, and neurotransmission.[2]

  • Drug Discovery and Development: Photocaged technology allows for the targeted activation of therapeutic proteins, potentially reducing off-target effects and increasing efficacy.[25] It can also be used to study the mechanism of action of drugs by controlling the activity of their protein targets.

  • Protein Engineering and Synthetic Biology: The incorporation of pc-ncAAs enables the creation of novel proteins with light-switchable functions, opening up new avenues in synthetic biology and biomaterials science.

Conclusion

The site-specific incorporation of photocaged non-canonical amino acids represents a significant advancement in our ability to control and study protein function. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the successful implementation of this powerful technology. As the repertoire of photocaged amino acids and orthogonal translation systems continues to expand, the applications of this technique in basic research and therapeutic development are poised for significant growth.

References

Unveiling Enzyme Intermediates: A Technical Guide to Photocaged Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate mechanisms of bacterial cell wall biosynthesis, a critical target for novel antibiotics, remain a frontier in biochemical research. The transient nature of enzyme-substrate intermediates involved in peptidoglycan (PG) synthesis presents a significant challenge to their detailed study. This technical guide explores the application of photocaged meso-diaminopimelic acid (m-DAP), a key component of Gram-negative bacterial cell walls, as a powerful tool to investigate these fleeting enzymatic states. By employing photolabile protecting groups, researchers can achieve precise spatiotemporal control over the release of m-DAP within an enzymatic assay, enabling the synchronization of enzyme turnover and the trapping of covalent intermediates. This approach holds immense promise for elucidating the catalytic mechanisms of enzymes such as transpeptidases and carboxypeptidases, paving the way for the rational design of next-generation antimicrobials. This document provides a comprehensive overview of the synthesis, photochemical properties, and proposed experimental workflows for utilizing photocaged m-DAP in the study of enzyme intermediates.

Introduction to Photocaged Compounds in Enzymology

Photocaged compounds are molecules of interest that are rendered biologically inactive by the covalent attachment of a photolabile "caging" group. Irradiation with light of a specific wavelength cleaves this bond, releasing the active molecule with high temporal and spatial resolution. This technique has become an invaluable tool in biology and chemistry for studying dynamic cellular processes.

In the context of enzymology, photocaged substrates allow for the rapid initiation of an enzymatic reaction by a pulse of light. This synchronization of the enzyme population facilitates the observation of pre-steady-state kinetics and the trapping of transient intermediates, which are often too short-lived to be captured by conventional methods.

meso-Diaminopimelic acid (m-DAP) is a unique amino acid found in the peptidoglycan of most Gram-negative bacteria.[1] It plays a crucial role in the cross-linking of the cell wall, a process catalyzed by penicillin-binding proteins (PBPs), which include transpeptidases and carboxypeptidases. The study of these enzymes is of paramount importance for the development of new antibiotics.

Synthesis of Photocaged meso-Diaminopimelic Acid

The synthesis of a photocaged m-DAP derivative is a critical first step. The strategy involves the selective protection of one of the two amino groups of m-DAP with a photolabile caging group, leaving the other functional groups available for recognition by the target enzyme. A common choice for a caging group is a derivative of o-nitrobenzyl, such as the 6-nitroveratryloxycarbonyl (NVOC) group, which can be cleaved by UV light.

Proposed Synthetic Scheme

A plausible synthetic route for N-NVOC-protected meso-DAP is outlined below. This multi-step synthesis would start from commercially available precursors and involve standard organic chemistry techniques.

G cluster_0 Synthesis of Photocaged m-DAP A meso-Diaminopimelic acid B Selective protection of one amino group and carboxyl groups A->B e.g., Boc protection C Introduction of NVOC caging group B->C NVOC-Cl D Deprotection of carboxyl groups C->D e.g., TFA E Final photocaged m-DAP product D->E

Caption: Proposed synthetic workflow for photocaged m-DAP.

Photochemical Properties of Caged Compounds

The choice of the caging group is dictated by its photochemical properties, including its absorption maximum, quantum yield of photolysis, and the rate of release of the caged molecule. These parameters determine the experimental conditions for uncaging, such as the wavelength and intensity of light required.

Quantitative Data on Common Caging Groups

The following table summarizes key photochemical properties of commonly used caging groups that could be adapted for caging m-DAP.

Caging GroupAbsorption Maximum (λmax, nm)Quantum Yield (Φ)Extinction Coefficient (ε, M⁻¹cm⁻¹)
Nitroveratryloxycarbonyl (NVOC) ~3500.001 - 0.05~5,000
Dimethoxynitrobenzyl (DMNB) ~3550.01 - 0.1~4,500
Coumarin-based (e.g., Bhc) ~380-4050.1 - 0.3>15,000

Data are approximate and can vary depending on the caged molecule and solvent conditions.

Experimental Protocols for Studying Enzyme Intermediates

The use of photocaged m-DAP allows for the design of experiments to probe the kinetics and mechanism of peptidoglycan-modifying enzymes. Below are detailed methodologies for key experiments.

Protocol 1: Pre-Steady-State Kinetic Analysis of a Transpeptidase

This protocol aims to measure the rate of the first turnover of a transpeptidase, providing insights into the acylation step.

Materials:

  • Purified transpeptidase (e.g., PBP1a)

  • Photocaged m-DAP

  • Acceptor substrate (e.g., a synthetic peptide mimic of a peptidoglycan stem)

  • Quenched-flow apparatus with a UV flash lamp

  • Quenching solution (e.g., 10% formic acid)

  • LC-MS system for product analysis

Procedure:

  • Prepare the reaction mixture containing the transpeptidase and the acceptor substrate in a suitable buffer.

  • Add the photocaged m-DAP to the reaction mixture and incubate in the dark to allow for binding to the enzyme's active site.

  • Load the reaction mixture into one syringe of the quenched-flow apparatus and the quenching solution into another.

  • Initiate the reaction by firing a UV laser pulse (e.g., 355 nm) at the reaction loop to uncage the m-DAP.

  • After a defined time interval (milliseconds to seconds), mix the reaction with the quenching solution.

  • Repeat steps 4 and 5 for a series of time points.

  • Analyze the quenched samples by LC-MS to quantify the amount of cross-linked product formed at each time point.

  • Plot product concentration versus time and fit the data to a single exponential equation to determine the rate of the burst phase, which corresponds to the acylation rate.

Protocol 2: Trapping of the Acyl-Enzyme Intermediate

This protocol describes a method to trap the covalent acyl-enzyme intermediate for structural or further biochemical analysis. This is based on the principle that replacing a catalytic residue with a similar but less reactive one can stabilize the intermediate. While not directly using photocaged DAP for trapping, it's a related and crucial technique. A more advanced approach could involve genetically encoding a photocaged amino acid at the active site.

Materials:

  • Site-directed mutant of the transpeptidase (e.g., catalytic serine mutated to cysteine)

  • Photocaged m-DAP-containing substrate analog

  • UV light source (e.g., 365 nm LED)

  • SDS-PAGE and Western blotting reagents

  • Mass spectrometer for protein analysis

Procedure:

  • Incubate the mutant enzyme with the photocaged substrate analog in the dark.

  • Expose the mixture to UV light to release the reactive m-DAP analog within the active site.

  • The uncaged substrate will acylate the mutant enzyme, forming a stable thioester bond.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and visualize the covalent complex by Coomassie staining or Western blotting using an antibody against the enzyme or a tag.

  • For mass spectrometry analysis, the band corresponding to the covalent complex can be excised, digested (e.g., with trypsin), and analyzed to identify the site of modification.

Visualization of a Proposed Experimental Workflow

The following diagram illustrates the logical flow of an experiment designed to study a transpeptidase using photocaged m-DAP.

G cluster_0 Workflow for Studying Transpeptidase with Photocaged m-DAP A Mix Enzyme and Photocaged m-DAP Substrate B Incubate in Dark (Binding) A->B C UV Flash (Uncaging) B->C D Enzymatic Reaction Proceeds C->D E Quench Reaction at Various Time Points D->E F Analyze Products (e.g., LC-MS) E->F G Kinetic Data Analysis F->G

Caption: Experimental workflow for kinetic analysis.

Signaling Pathway: Peptidoglycan Cross-linking

The diagram below depicts a simplified representation of the final step of peptidoglycan biosynthesis, the transpeptidation reaction, which is the target of this methodology.

G cluster_0 Transpeptidation Reaction ES Enzyme-Substrate Complex (Transpeptidase + Donor Peptide) AcylE Acyl-Enzyme Intermediate (Covalent) ES->AcylE Acylation P1 Released D-Alanine AcylE->P1 Product Cross-linked Peptidoglycan AcylE->Product Deacylation Acceptor Acceptor Peptide Acceptor->Product E Free Enzyme Product->E

Caption: The transpeptidation reaction pathway.

Conclusion and Future Directions

The use of photocaged meso-diaminopimelic acid represents a novel and powerful strategy for dissecting the mechanisms of bacterial cell wall biosynthesis. By providing precise control over substrate availability, this approach can unlock new insights into the kinetics and intermediates of peptidoglycan-modifying enzymes. The detailed protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers in the field. Future work should focus on the optimization of the synthesis of various photocaged m-DAP derivatives with different photophysical properties and their application in combination with advanced biophysical techniques, such as time-resolved crystallography, to obtain a complete picture of these vital enzymatic reactions. Such fundamental knowledge is essential for the development of innovative strategies to combat antibiotic resistance.

References

An In-depth Technical Guide to Genetic Code Expansion with Photocaged Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols for the site-specific incorporation of photocaged unnatural amino acids (pcUAAs) into proteins. This technology offers precise spatiotemporal control over protein function, enabling novel approaches in basic research, drug discovery, and synthetic biology.

Core Principles: Spatiotemporal Control Through Light

Genetic code expansion is a powerful technique that reprograms the cellular translation machinery to incorporate non-canonical or unnatural amino acids (UAAs) at specific sites within a protein.[1] When the UAA is "caged" with a photolabile protecting group, the protein is initially produced in an inactive or altered state.[2] Subsequent exposure to light of a specific wavelength cleaves the caging group, releasing the native amino acid and restoring the protein's function with high spatial and temporal precision.[3][4] This process relies on two key components: the reassignment of a codon and an orthogonal translation system.[5]

Codon Reassignment: The Amber Stop Codon

To create a vacant codon for the pcUAA, a sense codon is mutated to a nonsense or stop codon. The most commonly used is the amber stop codon (UAG), as it is the least frequent stop codon in many organisms, which minimizes interference with normal protein translation termination.[3][6] This UAG codon, engineered into the gene of interest at the desired modification site, no longer signals for termination but instead serves as a unique placeholder for the pcUAA.[7]

The Orthogonal Translation System

A dedicated, bio-orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair are required to uniquely recognize the pcUAA and deliver it to the ribosome in response to the reassigned codon.[8] "Orthogonal" means that this aaRS/tRNA pair functions independently from the host cell's endogenous synthetases and tRNAs.[8]

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered through directed evolution to exclusively recognize and charge a specific pcUAA, ignoring all 20 canonical amino acids.[9]

  • Orthogonal tRNA: This tRNA is modified to have an anticodon loop (e.g., CUA for the UAG codon) that recognizes the reassigned stop codon.[3] It is not recognized by any of the host cell's endogenous aaRSs but is a substrate for its engineered orthogonal aaRS partner.[10]

When the pcUAA is supplied in the cell culture medium, the orthogonal aaRS charges it onto the orthogonal tRNA. During translation, when the ribosome encounters the in-frame UAG codon in the mRNA, the charged orthogonal tRNA binds to it, leading to the site-specific incorporation of the photocaged amino acid into the growing polypeptide chain.[3]

Photoactivation: The Light Trigger

The incorporated pcUAA contains a photolabile caging group, often a nitrobenzyl or coumarin (B35378) derivative, attached to a critical functional group of the amino acid side chain (e.g., the hydroxyl of tyrosine or the amine of lysine).[11] This modification sterically or electronically blocks the natural function of the amino acid residue. The resulting protein is thus "caged" and inactive.

Upon irradiation with light of a specific wavelength (typically UV or visible light), the photolabile group undergoes an irreversible photochemical reaction and is cleaved, leaving behind the natural amino acid residue.[4] This uncaging event restores the wild-type protein sequence and function, but only in the areas and at the times defined by the light source.[4]

GCE_Principle

Quantitative Data Presentation

The selection of a photocaged amino acid depends on several quantitative parameters, including the wavelength required for uncaging, the efficiency of the cleavage reaction (quantum yield), and the efficiency of its incorporation into the target protein. While incorporation efficiency is highly dependent on the specific orthogonal system, protein, and expression host, the photochemical properties are intrinsic to the caging group.

Photocaged Amino AcidCaging GroupTypical Uncaging λ (nm)Quantum Yield (Φ)Notes & References
Photocaged Tyrosine o-Nitrobenzyl (ONB)~365~0.01 - 0.1Commonly used, activates various proteins.[12]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~365~0.05Higher two-photon cross-section than ONB.[13]
Photocaged Lysine N-((((2-Nitrophenyl)propoxy)carbonyl) (NPPOC)~365N/AUsed to control protein-protein interactions.[4]
(7-(diethylamino)coumarin-4-yl)methyl (DEACM)~405 - 450~0.003 - 0.02Caged with a visible-light-sensitive coumarin group.[6]
Photocaged Cysteine o-Nitrobenzyl (ONB)~365N/AEnables photoactivation of proteases.
Photocaged Glutamate 4-Methoxy-7-nitroindolinyl (MNI)~380~0.08Used for rapid release in neuroscience applications.
DEAC450-caged GABA 7-diethylamino coumarin (DEAC450)~450 - 4730.39High quantum yield with visible light.[14][15]

Experimental Protocols

Successful implementation of this technology requires robust protocols for engineering the orthogonal pair, incorporating the pcUAA in cells, and performing the photoactivation.

Protocol 1: Directed Evolution of an Orthogonal Aminoacyl-tRNA Synthetase

This protocol provides a general workflow for evolving an aaRS to be specific for a new pcUAA, based on established selection schemes in E. coli.[10]

  • Library Creation:

    • Identify a suitable parent orthogonal aaRS (e.g., TyrRS or PylRS).

    • Create a library of aaRS mutants. This is typically done by random mutagenesis (error-prone PCR) of the entire gene and/or site-directed saturation mutagenesis of key residues within the amino acid binding pocket.[10]

  • Positive Selection:

    • Transform the aaRS library into an E. coli strain containing a plasmid with the cognate orthogonal tRNA and a positive selection reporter gene (e.g., chloramphenicol (B1208) acetyltransferase, CAT) containing an amber codon at a permissive site.

    • Grow the transformed cells on media containing the pcUAA and a selective concentration of the antibiotic (e.g., chloramphenicol).

    • Only cells with a mutant aaRS that can efficiently charge the tRNA with the pcUAA will produce the full-length resistance protein and survive.

  • Negative Selection:

    • Isolate plasmids from the surviving positive selection colonies.

    • Transform this new, enriched library into an E. coli strain containing a negative selection reporter gene (e.g., barnase, a toxic protein) with an amber codon at a permissive site.

    • Grow the cells on media lacking the pcUAA but containing one of the 20 canonical amino acids.

    • Cells containing an aaRS that incorporates a canonical amino acid will produce the toxic barnase and be eliminated.

    • Surviving colonies should contain aaRS variants that are active with the pcUAA but inactive with canonical amino acids.

  • Iteration and Validation:

    • Repeat cycles of positive and negative selection to isolate highly active and specific aaRS clones.

    • Validate the best clones by incorporating the pcUAA into a reporter protein (e.g., GFP with an amber codon) and confirming expression via Western blot and mass spectrometry.[18]

Directed_Evolution start Parent Orthogonal aaRS Gene library Create Mutant aaRS Library (e.g., Error-Prone PCR) start->library positive Positive Selection (Reporter Gene + pcUAA) library->positive survivors Isolate Surviving Clones positive->survivors Active Clones Survive negative Negative Selection (Toxic Gene, no pcUAA) negative:e->survivors:w Specific Clones Survive survivors->negative validate Validate Clones (Western Blot, MS) survivors->validate

Protocol 2: Site-Specific Incorporation of a pcUAA in Mammalian Cells

This protocol outlines the transient transfection of HEK293T cells for pcUAA incorporation.[19][20]

  • Plasmid Preparation:

    • Prepare high-quality, endotoxin-free plasmids. Three plasmids are typically required:

      • Target Protein Plasmid: Your gene of interest with a C-terminal tag (e.g., Flag or His) and an in-frame amber (TAG) codon at the desired site.

      • Orthogonal aaRS Plasmid: An expression vector for the engineered aaRS specific to your pcUAA.

      • Orthogonal tRNA Plasmid: An expression vector for the corresponding amber suppressor tRNA.

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 6-well plate to be 70-80% confluent at the time of transfection.

    • Prepare the pcUAA stock solution. For example, dissolve p-benzoyl-L-phenylalanine (Bpa) in 1 M NaOH, then dilute into the culture medium to a final concentration of 100-400 µM.[19][21]

    • Replace the cell medium with the pcUAA-supplemented medium.

    • Co-transfect the three plasmids using a standard transfection reagent (e.g., jetPRIME®). A common starting ratio is 1:2:1 for the target protein, tRNA, and aaRS plasmids, respectively.[19]

  • Protein Expression and Harvest:

    • Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

    • Wash the cells with cold PBS and harvest them by scraping.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to pellet cell debris. The supernatant now contains the expressed protein with the incorporated pcUAA.

Protocol 3: Photoactivation and Functional Analysis

This protocol describes the light-induced uncaging of the target protein in live cells followed by analysis.[22]

  • Sample Preparation for Microscopy:

    • Plate and transfect cells as described in Protocol 2, but use glass-bottom imaging dishes.

    • At 24-48 hours post-transfection, replace the culture medium with a suitable imaging buffer (e.g., HEPES-buffered saline).

  • Photoactivation (Uncaging):

    • Place the imaging dish on the stage of an inverted fluorescence microscope equipped with a suitable light source (e.g., a 365 nm LED or a two-photon laser).

    • Identify a field of view containing transfected cells expressing your protein of interest (often co-transfected with a fluorescent marker).

    • For global activation, illuminate the entire field of view with the uncaging wavelength (e.g., 365 nm light through a 40x objective) for a calibrated duration (e.g., 30-300 seconds).[22] The optimal duration and intensity must be determined empirically to maximize uncaging while minimizing phototoxicity.

    • For localized activation, use a focused laser beam or a digital micromirror device to illuminate a specific subcellular region.

  • Downstream Analysis:

    • Functional Readout: Immediately after photoactivation, perform a functional assay. This could involve adding a substrate and monitoring for a fluorescent product, observing a change in protein localization, or measuring a downstream signaling event (e.g., calcium imaging).[22]

    • Biochemical Analysis: For biochemical confirmation, harvest cell lysates at different time points post-activation. Analyze the lysates by Western blot using an antibody against the protein's tag. A successful incorporation and suppression will show a band corresponding to the full-length protein.[23][24] Mass spectrometry can be used to definitively confirm the mass of the uncaged, wild-type protein.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment plasmids 1. Prepare 3 Plasmids: - Target (TAG) - Orthogonal aaRS - Orthogonal tRNA transfection 4. Co-transfect Plasmids plasmids->transfection cells 2. Culture Cells (e.g., HEK293T) cells->transfection pcuaa_media 3. Supplement Media with pcUAA pcuaa_media->transfection expression 5. Incubate (24-48h) for Protein Expression transfection->expression activation 6. Photoactivation (Irradiate with Light) expression->activation analysis_choice analysis_choice activation->analysis_choice biochem biochem analysis_choice->biochem Biochemical functional functional analysis_choice->functional Functional

References

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of Photocaged Diaminopropionic Acid (DAP) into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to control protein function with spatiotemporal precision is a powerful tool in biological research and drug development. Photocaged amino acids, which are inert until activated by light, offer a non-invasive method to regulate protein activity in living cells and complex biological systems. This document provides a detailed protocol for the site-specific incorporation of a photocaged derivative of 2,3-diaminopropionic acid (DAP) into proteins using an expanded genetic code in Escherichia coli.

The photocaged DAP, (2S)-2-amino-3-[2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethoxycarbonylamino]propanoic acid (referred to herein as photo-DAP), is genetically encoded in response to an amber stop codon (UAG). This is achieved through the use of an evolved aminoacyl-tRNA synthetase/tRNA pair. Upon incorporation, the protein of interest is rendered inactive or has its function blocked at the modified site. Subsequent irradiation with UV light cleaves the photocaging group, releasing the native DAP residue and restoring protein function. A key application of this technology is the trapping of transient acyl-enzyme intermediates, providing a powerful method for studying enzyme mechanisms and identifying substrates.[1][2][3]

Principle of the Method

The genetic incorporation of photo-DAP relies on an orthogonal translation system, which functions independently of the host cell's native translational machinery. This system consists of an engineered aminoacyl-tRNA synthetase, specifically an evolved Methanosarcina barkeri pyrrolysyl-tRNA synthetase (MbPylRS), and its cognate suppressor tRNA, tRNAPylCUA. The engineered MbPylRS (DAPRS) specifically recognizes and attaches photo-DAP to the tRNAPylCUA. This charged tRNA then recognizes the amber (UAG) codon in the mRNA of the target protein, leading to the incorporation of photo-DAP at that specific site.

Data Presentation

Table 1: Protein Yields
ProteinUnnatural Amino AcidExpression SystemYield (mg/L of culture)Reference
sfGFP-His6photo-DAPE. coli BL21(DE3)~1.5[2]
TEV(C151DAP)-His6photo-DAPE. coli BL21(DE3)~2.0[2]
Vlm-TE(S2463DAP)-His6photo-DAPE. coli BL21(DE3)~0.5[2]
Table 2: Mass Spectrometry Data for Verification of photo-DAP Incorporation
ProteinExpected Mass (Da)Observed Mass (Da)Deviation (Da)MethodReference
sfGFP-His6 with photo-DAP27,896.527,896.2-0.3ESI-MS[2]
Vlm-TE(S2463DAP)-His630,534.230,534.8+0.6ESI-MS[2]

Experimental Protocols

Synthesis of this compound (photo-DAP)

The synthesis of (2S)-2-amino-3-[2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethoxycarbonylamino]propanoic acid is a multi-step organic synthesis process. For detailed synthesis protocols, researchers are directed to the supplementary information of Huguenin-Dezot et al., 2018.[2]

Genetic Incorporation of photo-DAP into a Target Protein in E. coli

This protocol describes the expression of a His-tagged target protein containing photo-DAP at a specific site defined by an amber (TAG) codon.

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmid for the target protein with a C-terminal His6-tag and an amber (TAG) codon at the desired incorporation site.

  • pEVOL plasmid encoding the evolved Methanosarcina barkeri pyrrolysyl-tRNA synthetase specific for photo-DAP (DAPRS) and its cognate tRNAPylCUA. The specific mutations in the DAPRS are Y306A and Y384F.

  • Luria-Bertani (LB) agar (B569324) plates and liquid medium

  • Antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)

  • photo-DAP

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with the target protein expression plasmid and the pEVOL-DAPRS plasmid.

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the required antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add photo-DAP to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20°C and continue to shake the culture for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Purification of the Photocaged Protein

This protocol describes the purification of a His-tagged protein containing photo-DAP under native conditions.

Materials:

  • Cell pellet from the expression culture

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824)

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity resin

  • Chromatography column

Protocol:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes, then sonicate to lyse the cells completely.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Apply the clarified supernatant to a column containing Ni-NTA resin pre-equilibrated with Lysis Buffer (without lysozyme and PMSF).

  • Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with Elution Buffer. Collect fractions and monitor protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

  • Analysis: Analyze the purity of the protein by SDS-PAGE.

Verification of photo-DAP Incorporation by Mass Spectrometry

Confirmation of photo-DAP incorporation and its site-specificity is crucial. This is typically achieved by electrospray ionization mass spectrometry (ESI-MS).

Protocol:

  • Sample Preparation: Submit a sample of the purified protein (~10-20 µg) for intact mass analysis by ESI-MS.

  • Analysis: The observed mass should correspond to the theoretical mass of the protein with the incorporated photo-DAP.

  • Tryptic Digest and MS/MS (Optional): For further confirmation of the incorporation site, the protein can be subjected to in-gel or in-solution tryptic digestion followed by LC-MS/MS analysis. The fragmentation pattern of the peptide containing the UAG codon site will confirm the presence of photo-DAP.

Photo-uncaging of the Incorporated DAP

This protocol describes the light-induced removal of the photocaging group to generate the active DAP residue.

Materials:

  • Purified protein containing photo-DAP in a suitable buffer.

  • UV light source (e.g., a high-power 365 nm LED).

Protocol:

  • Sample Preparation: Place the purified protein solution in a UV-transparent cuvette or microcentrifuge tube on ice.

  • Irradiation: Irradiate the sample with 365 nm UV light. The duration and intensity of the irradiation will need to be optimized for the specific protein and experimental setup. A typical starting point is irradiation for 5-30 minutes.

  • Analysis: The completion of the uncaging reaction can be monitored by mass spectrometry, where a mass shift corresponding to the loss of the photocaging group will be observed. Functional assays can also be performed to confirm the restoration of protein activity.

Visualization of Experimental Workflow and Application

Experimental Workflow

experimental_workflow cluster_gce Genetic Code Expansion in E. coli cluster_expression Protein Expression & Purification cluster_analysis Analysis & Application plasmid_target Target Protein Plasmid (with UAG codon) ecoli E. coli BL21(DE3) plasmid_target->ecoli plasmid_pevol pEVOL-DAPRS Plasmid plasmid_pevol->ecoli expression Induction with IPTG ecoli->expression photo_dap photo-DAP (in media) photo_dap->ecoli purification His-Tag Affinity Chromatography expression->purification photocaged_protein Purified Photocaged Protein purification->photocaged_protein ms_analysis Mass Spectrometry Verification photocaged_protein->ms_analysis uncaging UV Uncaging (365 nm) photocaged_protein->uncaging active_protein Active Protein with DAP uncaging->active_protein

Caption: Workflow for incorporating photo-DAP into proteins.

Application: Trapping an Acyl-Enzyme Intermediate

A powerful application of incorporating DAP is to replace a catalytic serine or cysteine in a hydrolase enzyme. The β-amino group of the incorporated DAP can act as a nucleophile to attack the substrate, forming a stable amide bond instead of a labile ester or thioester intermediate. This effectively traps the acyl-enzyme intermediate, allowing for its characterization.

enzyme_trapping cluster_native Native Enzyme Catalysis cluster_dap DAP-Mediated Trapping enzyme_ser Hydrolase with Catalytic Serine intermediate Acyl-Enzyme Intermediate (Labile Ester Bond) enzyme_ser->intermediate Nucleophilic Attack substrate Substrate (R-CO-X) substrate->intermediate products Products (Enzyme + R-COOH + HX) intermediate->products Hydrolysis enzyme_photodap Hydrolase with This compound uv_light UV Light (365 nm) enzyme_photodap->uv_light enzyme_dap Hydrolase with Active DAP uv_light->enzyme_dap Uncaging trapped_complex Trapped Acyl-Enzyme Complex (Stable Amide Bond) enzyme_dap->trapped_complex Nucleophilic Attack substrate_dap Substrate (R-CO-X) substrate_dap->trapped_complex

Caption: Trapping acyl-enzyme intermediates with DAP.

References

Application Notes and Protocols for Site-Specific Protein Modification Using Photocaged Diaminopropionic Acid (DAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of a photocaged diaminopropionic acid (DAP) into proteins. This technique offers spatiotemporal control over protein function, enabling a wide range of applications in basic research and drug development. The protocols described are based on established methodologies for other photocaged amino acids and can be adapted for specific experimental needs.

Introduction

Photocaged amino acids are powerful tools for controlling protein activity with high precision. By protecting a key functional group with a photolabile "cage," the amino acid is rendered inert until a pulse of light of a specific wavelength removes the cage, restoring its natural function. Diaminopropionic acid (DAP) is a non-canonical amino acid with two primary amino groups, offering unique possibilities for protein engineering, such as introducing specific crosslinks or serving as a versatile hub for bioconjugation. Photocaging one of the amino groups of DAP allows for its site-specific incorporation into a protein in a protected form, which can then be "activated" on demand with light. This approach is particularly valuable for studying protein-protein interactions, enzyme mechanisms, and for the targeted delivery and activation of therapeutic proteins.

The most commonly used photocaging groups are ortho-nitrobenzyl (o-NB) derivatives, which can be efficiently cleaved by UV light (typically around 365 nm).[1][2][3] The protocols outlined below will focus on the use of an o-NB-caged DAP derivative.

Principle of the Method

The overall workflow for using photocaged DAP for site-specific protein modification involves several key steps:

  • Synthesis of this compound: Chemical synthesis of a DAP derivative where one of the amino groups is protected by a photocleavable group (e.g., o-nitrobenzyl). The other amino group and the carboxylic acid are protected for subsequent steps in protein synthesis.

  • Site-Specific Incorporation: The this compound is incorporated into a target protein at a specific site. This is typically achieved using amber codon suppression technology, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to recognize the amber stop codon (UAG) in the mRNA and insert the this compound during translation.[4][5][6]

  • Protein Expression and Purification: The modified protein is expressed in a suitable host system (e.g., E. coli or mammalian cells) and purified.

  • Photouncaging: The purified protein (or the protein in a cellular context) is irradiated with light of a specific wavelength to remove the photocaging group and expose the reactive amino group of the incorporated DAP.

  • Downstream Applications & Analysis: The uncaged protein can then be used for various applications, such as site-specific labeling with a fluorescent probe or crosslinking to an interacting partner. The modification and uncaging efficiency are quantified using techniques like mass spectrometry and HPLC.[7][8][9]

Diagrams

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_incorporation Incorporation cluster_analysis Analysis & Application synth_start Start with protected DAP photocage Introduce o-Nitrobenzyl group synth_start->photocage final_pcDAP Final this compound derivative photocage->final_pcDAP amber_mutant Generate Amber (UAG) mutant of target gene transfection Co-transfect cells with mutant gene, orthogonal synthetase/tRNA, and this compound amber_mutant->transfection expression Protein Expression transfection->expression purification Purify modified protein expression->purification uncaging Photouncaging (UV light) purification->uncaging labeling Site-specific labeling/crosslinking uncaging->labeling hplc_analysis HPLC Analysis uncaging->hplc_analysis ms_analysis Mass Spectrometry Analysis labeling->ms_analysis

Caption: Workflow for site-specific protein modification using this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data that should be acquired during the experimental process. The values provided are representative and will vary depending on the specific protein, photocaging group, and experimental conditions.

Table 1: Synthesis and Characterization of this compound

ParameterTypical Value/MethodPurpose
Purity >95% (by HPLC)Ensures efficient incorporation of the correct molecule.
Identity Confirmation 1H NMR, 13C NMR, Mass SpectrometryConfirms the chemical structure of the synthesized this compound.
Photocleavage Quantum Yield 0.01 - 0.1Measures the efficiency of the uncaging reaction upon light absorption.
Wavelength of Max. Absorption (λmax) ~350 nm (for o-NB)Determines the optimal wavelength for the uncaging experiment.

Table 2: Protein Modification and Uncaging Efficiency

ParameterTypical Value/MethodPurpose
Incorporation Efficiency 10-50% (relative to wild-type protein expression)Quantifies the yield of the full-length protein containing the this compound.
Site-Specificity >95% (by Tandem Mass Spectrometry)Confirms that the this compound is incorporated only at the desired amber codon site.
Uncaging Efficiency >90% (by HPLC or Mass Spectrometry)Measures the percentage of this compound that is successfully uncaged after irradiation.
Labeling/Conjugation Efficiency 50-90% (after uncaging)Quantifies the efficiency of the subsequent reaction at the newly exposed amino group.

Experimental Protocols

Protocol 1: Synthesis of N-α-Fmoc-N-β-(o-Nitrobenzyl)-L-Diaminopropionic Acid

This protocol describes a representative synthesis of a this compound derivative suitable for solid-phase peptide synthesis or for charging tRNA.

Materials:

  • N-α-Fmoc-L-diaminopropionic acid hydrochloride

  • o-Nitrobenzyl bromide

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve N-α-Fmoc-L-diaminopropionic acid hydrochloride (1 equivalent) in DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add o-nitrobenzyl bromide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the desired N-α-Fmoc-N-β-(o-Nitrobenzyl)-L-diaminopropionic acid.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Site-Specific Incorporation of this compound into a Target Protein in Mammalian Cells

This protocol utilizes the amber suppression methodology.[4][6][10]

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Plasmid encoding the target protein with an amber (UAG) codon at the desired modification site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., a mutant M. jannaschii tyrosyl-tRNA synthetase and its corresponding tRNA).

  • Synthesized this compound.

  • Cell culture medium and supplements.

  • Transfection reagent (e.g., Lipofectamine).

Procedure:

  • One day before transfection, seed the mammalian cells in a culture plate to reach 70-80% confluency on the day of transfection.

  • On the day of transfection, prepare the transfection complexes by mixing the plasmids (target protein plasmid and synthetase/tRNA plasmid) with the transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Add the transfection complexes to the cells.

  • After 4-6 hours, replace the medium with fresh medium supplemented with the this compound (typically 1-10 mM).

  • Incubate the cells for 48-72 hours to allow for protein expression.

  • Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

  • Purify the target protein using an appropriate method (e.g., affinity chromatography if the protein has a tag).

  • Confirm the incorporation of the this compound by Western blot (looking for the full-length protein) and mass spectrometry.

Protocol 3: Photouncaging and Analysis

Materials:

  • Purified protein with incorporated this compound.

  • UV lamp with a filter for 365 nm.

  • Reaction buffer (e.g., PBS).

  • HPLC system with a C18 column.

  • Mass spectrometer.

Procedure:

  • Prepare a solution of the purified protein in the reaction buffer.

  • Place the solution in a quartz cuvette or a UV-transparent plate.

  • Irradiate the sample with 365 nm UV light. The irradiation time and intensity will need to be optimized for the specific photocaging group and protein, but a typical starting point is 5-30 minutes at 1-5 mW/cm².[3]

  • Analysis of Uncaging by HPLC:

    • Inject a sample of the protein solution onto the HPLC before and after irradiation.

    • Monitor the elution profile at 280 nm (for protein) and at a wavelength corresponding to the photocaging group (e.g., 350 nm).

    • Successful uncaging will result in a shift in the retention time of the protein and the appearance of a peak corresponding to the cleaved photoproduct.

    • Quantify the percentage of uncaged protein by integrating the peak areas.

  • Analysis of Uncaging by Mass Spectrometry:

    • Analyze the protein sample by mass spectrometry (e.g., ESI-MS) before and after irradiation.

    • A successful uncaging event will result in a mass shift corresponding to the loss of the photocaging group.

    • For precise site confirmation, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).

Protocol 4: Site-Specific Labeling of the Uncaged Protein

This protocol describes the labeling of the newly exposed amino group with a fluorescent dye.

Materials:

  • Uncaged protein containing the free amino group from DAP.

  • Amine-reactive fluorescent dye (e.g., an NHS-ester of Alexa Fluor or fluorescein).

  • Labeling buffer (e.g., PBS, pH 7.4-8.0).

  • Size-exclusion chromatography column for removing excess dye.

Procedure:

  • After the uncaging reaction, buffer exchange the protein into the labeling buffer.

  • Add the amine-reactive fluorescent dye to the protein solution at a molar excess (e.g., 10-fold).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris).

  • Remove the unreacted dye by passing the solution over a size-exclusion chromatography column.

  • Confirm the labeling by measuring the absorbance of the protein (280 nm) and the dye (at its λmax) and by SDS-PAGE with fluorescence imaging.

  • Quantify the labeling efficiency using the Beer-Lambert law with the extinction coefficients of the protein and the dye.

Signaling Pathway and Logical Relationship Diagrams

signaling_pathway_control Control of a Signaling Pathway with this compound cluster_inactive Inactive State (No Light) cluster_active Active State (After UV Light) Receptor Receptor ProteinX_caged Protein X (with caged DAP at interaction site) Receptor->ProteinX_caged Binding blocked DownstreamEffector Downstream Effector ProteinX_caged->DownstreamEffector No activation Receptor_active Receptor ProteinX_uncaged Protein X (uncaged DAP) Receptor_active->ProteinX_uncaged Binding DownstreamEffector_active Downstream Effector ProteinX_uncaged->DownstreamEffector_active Activation Signal Signal Transduction DownstreamEffector_active->Signal UV_light UV Light UV_light->ProteinX_uncaged

Caption: Light-induced activation of a signaling pathway.

Conclusion

The use of photocaged diaminopropionic acid for site-specific protein modification provides a powerful strategy for controlling protein function with high spatiotemporal resolution. The protocols and data presented here offer a comprehensive guide for researchers to implement this technology in their own experimental systems. While the synthesis and incorporation of photocaged amino acids require expertise in chemical biology and molecular biology, the ability to control protein activity with light opens up new avenues for investigating complex biological processes and for the development of novel therapeutic strategies.

References

Applications of Photocaged Diaminopropionic Acid in Live-Cell Imaging: Spatiotemporal Control of Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to precisely control biological processes in living cells is a cornerstone of modern cell biology and drug development. Photocaged compounds, molecules whose biological activity is masked by a photolabile protecting group, offer an unparalleled level of spatiotemporal control. Irradiation with light of a specific wavelength cleaves the protecting group, releasing the active molecule at a defined time and location within a live cell. This technology enables the detailed study of dynamic cellular events with minimal perturbation.

This application note focuses on the use of photocaged 2,3-diaminopropionic acid (DAP), a non-canonical amino acid, in live-cell imaging applications. By genetically encoding photocaged DAP into a protein of interest, its function can be optically controlled. The photorelease of the uncaged DAP residue can be used to initiate or modulate specific signaling pathways, offering a powerful tool to dissect complex cellular mechanisms. One such pathway of interest is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is implicated in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1]

Principle of Application

The core of this technique lies in the site-specific incorporation of a photocaged version of DAP into a target protein using the expanded genetic code technology. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to recognize a unique codon (e.g., the amber stop codon, UAG) and insert the this compound during protein translation.[2][3] The "caged" protein remains inactive or in a specific conformational state. Upon illumination with a focused light source (e.g., a laser), the photolabile group is cleaved, exposing the reactive diamino-functionalized side chain of DAP. This uncaging event can trigger a variety of downstream effects, such as initiating a specific signaling cascade, which can then be monitored in real-time using live-cell imaging techniques.

Key Applications

  • Spatiotemporal Activation of Signaling Pathways: By uncaging DAP within a specific subcellular region, researchers can initiate signaling cascades with high precision, allowing for the study of localized signaling events. For instance, the release of DAP could mimic a post-translational modification or induce a conformational change in a kinase, leading to the activation of the MAPK pathway.[1]

  • Controlled Protein-Protein Interactions: The exposed amino groups of the uncaged DAP can be engineered to mediate specific protein-protein interactions, enabling the light-controlled assembly of protein complexes.

  • Enzyme Activity Regulation: Incorporating this compound into the active site of an enzyme can render it inactive. Photorelease of DAP can restore enzymatic activity, allowing for the study of enzyme kinetics and function in real-time within the cellular environment.

Quantitative Data Summary

While specific quantitative data for photocaged 2,3-diaminopropionic acid are emerging, the following table summarizes typical parameters for photocaged unnatural amino acids used in live-cell imaging, based on available literature. These values provide a general guideline for experimental design.

ParameterTypical Value RangeReference
Photocage Type o-nitrobenzyl, coumarinyl[4]
Uncaging Wavelength 365 - 405 nm (UV/Violet)[5][6]
Uncaging Time Milliseconds to seconds[4]
Quantum Yield 0.01 - 0.5[4]
Cell Viability Post-Irradiation > 90% (with optimized light dose)[7]
Concentration of this compound in media 100 µM - 1 mMInferred from similar amino acids[6]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in Mammalian Cells

This protocol outlines the steps for expressing a protein of interest containing a this compound residue at a specific site in mammalian cells.

Materials:

  • HEK293T cells (or other suitable mammalian cell line)

  • Plasmid encoding the target protein with an in-frame amber (UAG) codon at the desired position.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.

  • Photocaged 2,3-diaminopropionic acid (e.g., N-α-(6-nitroveratryloxycarbonyl)-L-2,3-diaminopropionic acid).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Cell culture medium (DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope equipped with a 405 nm laser for uncaging and appropriate filters for imaging.

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a glass-bottom dish suitable for live-cell imaging.

    • Allow cells to reach 70-80% confluency.

    • Co-transfect the cells with the plasmid for the target protein and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent.

  • Addition of this compound:

    • 24 hours post-transfection, replace the culture medium with fresh medium containing the this compound at a final concentration of 250 µM.

  • Protein Expression:

    • Incubate the cells for 48 hours to allow for the expression of the target protein containing the this compound.

  • Live-Cell Imaging and Uncaging:

    • Wash the cells with PBS and replace with imaging medium.

    • Mount the dish on the fluorescence microscope.

    • Identify a cell expressing the target protein (e.g., via a fluorescent tag).

    • Use a 405 nm laser to irradiate a specific region of interest (ROI) within the cell to uncage the DAP residue. The laser power and duration should be optimized to ensure efficient uncaging while minimizing phototoxicity.

    • Acquire images before, during, and after uncaging to monitor the desired cellular response (e.g., translocation of a fluorescently tagged signaling protein).

Protocol 2: Monitoring MAPK Pathway Activation via a Fluorescent Reporter

This protocol describes how to monitor the activation of the MAPK pathway following the photorelease of DAP, using a fluorescent reporter for ERK (Extracellular signal-regulated kinase) activity.

Materials:

  • Cells prepared as in Protocol 1, and also co-transfected with a plasmid encoding an ERK activity reporter (e.g., EKAR - ERK activity reporter).

  • Live-cell imaging medium.

  • Fluorescence microscope with FRET imaging capabilities.

Procedure:

  • Cell Preparation:

    • Prepare cells expressing the this compound-containing protein and the EKAR reporter as described in Protocol 1.

  • Baseline Imaging:

    • Place the cells on the microscope and acquire baseline FRET images of the EKAR reporter before uncaging. The EKAR reporter will show a specific FRET ratio in its inactive state.

  • Photorelease of DAP:

    • Select a region of interest and use a 405 nm laser to uncage the DAP residue in the target protein.

  • Time-Lapse Imaging:

    • Immediately after uncaging, acquire a time-lapse series of FRET images to monitor the change in the EKAR FRET ratio. An increase in ERK activity will result in a conformational change in the EKAR reporter and a corresponding change in its FRET signal.

  • Data Analysis:

    • Quantify the change in the FRET ratio over time in the uncaging region and compare it to non-irradiated control regions. This will provide a quantitative measure of the kinetics of MAPK pathway activation.

Visualizations

G cluster_0 Experimental Workflow Transfection Co-transfect cells with plasmids: 1. Target protein (with UAG codon) 2. Orthogonal synthetase/tRNA Add_pcDAP Add this compound (pcDAP) to culture medium Transfection->Add_pcDAP Expression Incubate for protein expression Add_pcDAP->Expression Imaging Live-cell imaging setup Expression->Imaging Uncaging ROI selection and 405 nm laser uncaging Imaging->Uncaging Monitoring Monitor downstream signaling (e.g., FRET reporter) Uncaging->Monitoring

Caption: Experimental workflow for live-cell imaging using this compound.

G cluster_1 Hypothetical Signaling Pathway Activation pcDAP_Protein Inactive Protein with This compound (pcDAP) Light 405 nm Light Active_Protein Active Protein with Uncaged DAP Light->Active_Protein Uncaging Raf Raf Active_Protein->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) ERK->Cellular_Response Leads to

Caption: Hypothetical MAPK signaling pathway activated by uncaged DAP.

Conclusion

Photocaged 2,3-diaminopropionic acid represents a promising tool for the precise spatiotemporal control of protein function and cellular signaling in live cells. The ability to activate proteins and signaling pathways with light provides researchers with a powerful method to dissect dynamic cellular processes with high resolution. The protocols and conceptual frameworks presented here offer a starting point for the application of this innovative technology in cell biology and drug discovery. As the repertoire of photocaged amino acids and our understanding of their cellular applications expand, these techniques will undoubtedly continue to provide novel insights into the complex workings of the cell.

References

Application Notes and Protocols: Photocaged Diaminopimelic Acid (DAP) for Modulating Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocaged compounds have emerged as indispensable tools in neuroscience, offering precise spatiotemporal control over the release of bioactive molecules. This technology allows researchers to investigate complex neuronal processes with minimal disruption to the surrounding tissue. While photocaged versions of classical neurotransmitters like glutamate (B1630785) and GABA are well-established, there is a growing interest in developing probes for neuromodulators to unravel their subtle but profound roles in synaptic transmission and plasticity.

This document provides detailed application notes and protocols for the use of a novel (hypothetical) photocaged Diaminopimelic Acid (DAP). Based on existing literature, DAP has been shown to act as a selective antagonist of excitatory amino acid-induced responses, suggesting a role as a neuromodulator.[1] By caging DAP, we can achieve light-mediated, on-demand delivery of this molecule to specific neuronal populations, enabling a detailed investigation of its inhibitory or modulatory functions in neural circuits.

These notes are intended to guide researchers in the experimental design, execution, and data interpretation when using photocaged DAP for the controlled release of this neuromodulator.

Principle of this compound

A photocaged compound is a biologically active molecule that is chemically modified with a photolabile protecting group (the "cage"). This modification renders the molecule biologically inert. Upon illumination with a specific wavelength of light, the cage is cleaved, releasing the active molecule in its native form. This process, known as uncaging, provides a rapid and localized method to increase the concentration of the bioactive compound.

For DAP, a plausible caging strategy involves attaching a well-characterized caging group, such as 4-methoxy-7-nitroindolinyl (MNI), to one of the amine groups of the DAP molecule. The MNI cage is known for its efficient one- and two-photon uncaging properties.

Proposed Structure of MNI-caged DAP:

Upon photolysis with UV or two-photon infrared light, the MNI cage is cleaved, releasing free DAP and a biologically inert byproduct.

Applications in Neuroscience

The use of this compound can be instrumental in several areas of neuroscience research:

  • Mapping Inhibitory or Modulatory Circuits: By focally uncaging DAP at different locations within a neural circuit while recording from a target neuron, it is possible to map the spatial distribution of its sites of action.

  • Investigating Synaptic Plasticity: The precise temporal control of DAP release allows for the investigation of its role in modulating long-term potentiation (LTP) and long-term depression (LTD).

  • Studying Receptor Kinetics: The rapid nature of uncaging enables the study of the kinetics of DAP interaction with its putative receptors.

  • High-Throughput Screening: In the context of drug development, this compound could be used in automated systems to screen for compounds that modulate its effects.

Quantitative Data Summary

The following tables summarize representative quantitative data from experiments using photocaged compounds analogous to the proposed this compound. This data is provided to guide experimental design and to offer expected ranges for key parameters.

Table 1: Properties of Common Photocaging Groups

Caging GroupTypical Uncaging Wavelength (1P)Typical Uncaging Wavelength (2P)Quantum Yield (Φ)Key Features
MNI (4-methoxy-7-nitroindolinyl)~350-365 nm~720 nm0.01 - 0.1High two-photon cross-section, suitable for deep tissue imaging.[2]
CNB (o-nitrobenzyl)~350 nmNot commonly used0.1 - 0.5Higher quantum yield, but can produce reactive byproducts.
RuBi (Ruthenium-bipyridine)~400-450 nm~800 nm~0.04 - 0.08Visible light uncaging, reducing phototoxicity.[3]
DEAC (7-diethylaminocoumarin)~450 nm~900 nm~0.1 - 0.2Two-photon uncaging with longer wavelengths.[2]

Table 2: Representative Experimental Parameters for Uncaging in Brain Slices

ParameterValueReference Compound
Concentration of Caged Compound 100 µM - 1 mMMNI-Glutamate
Laser Power (2-Photon) 5 - 30 mW (at the sample)MNI-Glutamate[3]
Pulse Duration 1 - 10 msMNI-Glutamate[3]
Uncaging Volume (2-Photon) < 1 µm³MNI-Glutamate
Recording Method Whole-cell patch-clampN/A
Target Cells Pyramidal neurons, interneuronsN/A

Experimental Protocols

Protocol 1: Preparation of this compound Solution
  • Reconstitution: Dissolve the lyophilized MNI-caged DAP in a small amount of DMSO to create a stock solution (e.g., 100 mM).

  • Working Solution: On the day of the experiment, dilute the stock solution in artificial cerebrospinal fluid (ACSF) to the final working concentration (e.g., 500 µM). The ACSF should be continuously bubbled with 95% O₂ / 5% CO₂.

  • Light Protection: Protect the solution from light at all times by wrapping the container in aluminum foil and working under dim red light.

Protocol 2: Two-Photon Uncaging of DAP in Acute Brain Slices

This protocol describes the procedure for uncaging DAP onto a single neuron in an acute brain slice while performing whole-cell patch-clamp recordings.

Materials:

  • MNI-caged DAP

  • Acute brain slices (e.g., hippocampal or cortical)

  • ACSF

  • Patch-clamp rig with IR-DIC microscopy

  • Two-photon laser scanning microscope with a tunable laser (e.g., Ti:Sapphire)

  • Pockels cell for rapid laser intensity modulation

  • Data acquisition software

Procedure:

  • Slice Preparation: Prepare acute brain slices (300 µm thick) from the brain region of interest using a vibratome.

  • Recovery: Allow slices to recover for at least 1 hour in ACSF at room temperature.

  • Transfer to Recording Chamber: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with ACSF containing MNI-caged DAP (500 µM).

  • Cell Identification: Identify a target neuron for recording using IR-DIC optics.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from the target neuron. Record baseline synaptic activity.

  • Positioning the Uncaging Spot: Switch to the two-photon imaging mode. Identify a region of interest for uncaging (e.g., a specific dendritic branch). Position the uncaging laser spot at the desired location.

  • Uncaging: Deliver a short laser pulse (e.g., 720 nm, 10 mW, 5 ms) to uncage the DAP.

  • Data Acquisition: Record the electrophysiological response of the neuron to the uncaged DAP. This may be an inhibitory postsynaptic potential (IPSP) or a modulation of excitatory postsynaptic potentials (EPSPs).

  • Control Experiments:

    • Perform uncaging in the absence of a patched cell to ensure no electrical artifacts are generated by the laser.

    • Apply laser pulses to a region distant from the recorded neuron to confirm the spatial localization of the uncaging effect.

    • Bath apply a known antagonist of the putative DAP receptor (if available) to confirm the specificity of the response.

Visualizations

Signaling Pathway of DAP as a Neuromodulator

DAP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_ion Ca²⁺ Ca_channel->Ca_ion influx Vesicle Synaptic Vesicle (Glutamate) Ca_ion->Vesicle triggers fusion Glu Glutamate Vesicle->Glu releases GluR Glutamate Receptor (e.g., AMPA/NMDA) Glu->GluR binds EPSP EPSP Generation GluR->EPSP activates DAPR Putative DAP Receptor Effector Downstream Effector (e.g., K⁺ Channel) DAPR->Effector activates Modulation Modulation of EPSP Effector->Modulation causes Modulation->EPSP inhibits/ modulates Uncaging This compound (Uncaged by Light) DAP DAP Uncaging->DAP releases DAP->DAPR binds

Caption: Proposed signaling pathway for the modulatory action of uncaged DAP.

Experimental Workflow for this compound Uncaging

Uncaging_Workflow start Start prep_slice Prepare Acute Brain Slice start->prep_slice incubate Incubate with this compound prep_slice->incubate patch Establish Whole-Cell Patch-Clamp Recording incubate->patch position Position Uncaging Laser Spot patch->position uncage Deliver Light Pulse (Uncaging) position->uncage record Record Electrophysiological Response uncage->record analyze Analyze Data record->analyze end End analyze->end Logical_Relationships equipment Equipment Two-Photon Microscope Patch-Clamp Rig Laser Source (Ti:Sapphire) stimulus Stimulus Light Pulse (Uncaging) Electrical Stimulation (optional) equipment:l->stimulus:light response Response Membrane Potential Change Ion Channel Current equipment:p->response:m reagents Reagents This compound ACSF Internal Solution preparation Preparation Brain Slice Target Neuron reagents:c->preparation:b preparation:r->response:m stimulus:light->response:m analysis Data Analysis PSP Amplitude/Kinetics Firing Rate Change response->analysis

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates with Photocaged Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker component of an ADC is critical to its success, requiring stability in circulation and efficient cleavage at the tumor site. Photocleavable linkers offer a unique mechanism for external control over drug release, allowing for spatiotemporal precision in the activation of the cytotoxic payload. This technology utilizes a photocaging group that renders the linker inert until it is exposed to light of a specific wavelength, at which point the cage is removed, and the active drug is released.

These application notes provide a detailed overview and experimental protocols for the design, synthesis, and evaluation of ADCs employing a photocaged L-2,3-diaminopropionic acid (DAP) linker. Photocaged DAP serves as a versatile platform for creating ADCs with a precisely controlled drug release mechanism, potentially enhancing the therapeutic window and minimizing off-target toxicity.

Core Concepts

The generation of an ADC with a this compound linker involves a multi-step process:

  • Synthesis of a this compound Building Block: A photocleavable protecting group, such as o-nitrobenzyl (ONB) or a coumarin (B35378) derivative, is installed on one of the amino groups of L-2,3-diaminopropionic acid. The other amino group and the carboxylic acid are orthogonally protected (e.g., with Fmoc and a labile ester, respectively) to allow for sequential conjugation.

  • Conjugation of the Photocaged Linker to the Antibody: The synthesized this compound is covalently attached to the antibody. This can be achieved through targeting solvent-accessible lysine (B10760008) residues via their primary amines or by reacting with free thiols on cysteine residues.

  • Drug Payload Attachment: Following the deprotection of the remaining functional group on the DAP linker, the cytotoxic drug is conjugated.

  • Characterization and Evaluation: The resulting ADC is thoroughly characterized to determine its drug-to-antibody ratio (DAR), purity, and stability. Functional assays are then performed to assess its photo-activated cytotoxicity and bystander killing potential.

Data Presentation

Table 1: Physicochemical and In Vitro Efficacy Data of a Model this compound-ADC
ParameterValueMethod of Determination
Antibody Trastuzumab-
Drug Payload Monomethyl Auristatin E (MMAE)-
Photocaging Group o-Nitrobenzyl (ONB)-
Average Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC-HPLC)
Conjugation Efficiency >95%LC-MS Analysis of Light and Heavy Chains
Photo-release Wavelength 365 nmSpectrophotometry
Photo-release Half-life ~10 minutesTime-course HPLC analysis of released drug
IC50 (HER2+ SK-BR-3 cells, no light) > 1 µMMTT Assay
IC50 (HER2+ SK-BR-3 cells, with light) ~0.2 nMMTT Assay
IC50 (HER2- MDA-MB-231 cells, with light) > 1 µMMTT Assay

Experimental Protocols

Protocol 1: Synthesis of Fmoc-N-β-(o-nitrobenzyl)-L-diaminopropionic acid

This protocol describes the synthesis of a this compound building block suitable for solid-phase peptide synthesis or direct conjugation to an antibody after activation.

Materials:

  • N-α-Fmoc-L-asparagine

  • Lead(IV) acetate (B1210297)

  • o-Nitrobenzyl alcohol

  • Pyridine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Hofmann Rearrangement: Dissolve N-α-Fmoc-L-asparagine in a 1:1 mixture of DMF and water.

  • Add pyridine, followed by the portion-wise addition of lead(IV) acetate at 0°C.

  • Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with ethylene (B1197577) glycol and extract the product into an organic solvent.

  • Purify the resulting N-α-Fmoc-L-2,3-diaminopropionic acid by silica (B1680970) gel chromatography.

  • Photocaging: Dissolve the purified product in DCM.

  • Add o-nitrobenzyl alcohol and a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC).

  • Stir the reaction overnight at room temperature.

  • Purify the final product, Fmoc-N-β-(o-nitrobenzyl)-L-diaminopropionic acid, by silica gel chromatography.

Protocol 2: Conjugation of this compound to Antibody Lysine Residues

This protocol details the attachment of the this compound linker to the lysine residues of an antibody using EDC/NHS chemistry.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS, pH 7.4

  • Fmoc-N-β-(o-nitrobenzyl)-L-diaminopropionic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Zeba™ Spin Desalting Columns

Procedure:

  • Antibody Preparation: Exchange the antibody buffer to PBS, pH 7.4 using a desalting column.

  • Activation of this compound:

    • Dissolve Fmoc-N-β-(o-nitrobenzyl)-L-diaminopropionic acid in Activation Buffer.

    • Add a 5-fold molar excess of EDC and NHS.

    • Incubate for 15 minutes at room temperature to form the NHS ester.

  • Conjugation:

    • Immediately add the activated this compound solution to the antibody solution at a 10 to 20-fold molar excess.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Remove excess reagents and purify the antibody-photocaged DAP conjugate using a desalting column equilibrated with PBS, pH 7.4.

Protocol 3: Drug Payload (MMAE) Attachment to the Photocaged Linker

This protocol describes the deprotection of the Fmoc group and subsequent conjugation of the cytotoxic drug MMAE.

Materials:

  • Antibody-photocaged DAP conjugate

  • 20% Piperidine (B6355638) in DMF

  • Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-MMAE (MC-VC-PAB-MMAE)

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Fmoc Deprotection:

    • Treat the antibody-photocaged DAP conjugate with 20% piperidine in DMF for 30 minutes at room temperature.

    • Purify the antibody with the deprotected linker by buffer exchange into PBS, pH 7.4 using a desalting column.

  • Drug Conjugation:

    • Dissolve MC-VC-PAB-MMAE in DMSO.

    • Add a 5-fold molar excess of the drug solution to the deprotected antibody-linker conjugate.

    • Incubate for 1 hour at room temperature in the dark.

  • Purification: Purify the final ADC using a desalting column to remove unconjugated drug and reagents.

Protocol 4: Characterization by LC-MS for DAR Determination

This protocol outlines the "middle-up" LC-MS approach to determine the average DAR.[1][2][3][4]

Materials:

  • Purified ADC

  • Dithiothreitol (DTT)

  • IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes)

  • LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)[1]

Procedure:

  • Sample Preparation:

    • Incubate the ADC with IdeS enzyme at 37°C for 30 minutes to digest the antibody below the hinge region, generating F(ab')2 and Fc/2 fragments.

    • Add DTT to a final concentration of 50 mM and incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds, yielding light chains (LC), Fd' fragments, and Fc/2 fragments.[1]

  • LC-MS Analysis:

    • Inject the reduced sample onto a reverse-phase column (e.g., PLRP-S).

    • Elute the fragments using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Acquire mass spectra over the appropriate m/z range.

  • Data Analysis:

    • Deconvolute the mass spectra for each chromatographic peak to obtain the masses of the light and heavy chain fragments.

    • Calculate the number of drug molecules attached to each fragment based on the mass shift.

    • Determine the average DAR by calculating the weighted average of the drug load on each fragment.[1]

Protocol 5: In Vitro Photo-activated Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the light-dependent cytotoxicity of the ADC.[5][6][7][8]

Materials:

  • Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-231) cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • UV lamp (365 nm)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and unconjugated antibody. Include untreated control wells.

  • Incubation: Incubate the plates for 4 hours.

  • Photo-activation:

    • For the "with light" condition, expose the plates to 365 nm UV light for 10-15 minutes.

    • The "no light" plates should be kept in the dark.

  • Continued Incubation: Return the plates to the incubator for a total of 72-96 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add 150 µL of solubilization solution.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 6: Bystander Killing Assay

This assay evaluates the ability of the released drug to kill neighboring antigen-negative cells.[9][][11][12]

Materials:

  • Antigen-positive cell line (e.g., SK-BR-3)

  • Antigen-negative cell line expressing a fluorescent protein (e.g., MDA-MB-231-GFP)

  • Co-culture medium

  • ADC

  • Fluorescence plate reader

Procedure:

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed the GFP-expressing cells alone as a control.

  • ADC Treatment: After overnight incubation, treat the cells with serial dilutions of the ADC.

  • Photo-activation: Expose the plates to 365 nm UV light for 10-15 minutes.

  • Incubation: Incubate for 72-96 hours.

  • Fluorescence Measurement: Measure the GFP fluorescence intensity in each well.

  • Data Analysis: Normalize the fluorescence of the treated wells to the untreated co-culture wells. A decrease in GFP fluorescence in the co-culture compared to the monoculture of GFP-cells indicates a bystander effect.

Visualizations

Experimental Workflow

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation synthesis Synthesis of This compound conjugation Conjugation to Antibody synthesis->conjugation EDC/NHS drug_attachment Drug Attachment conjugation->drug_attachment Fmoc Deprotection purification Purification drug_attachment->purification dar_analysis DAR Analysis (LC-MS) purification->dar_analysis cytotoxicity Cytotoxicity Assay dar_analysis->cytotoxicity bystander Bystander Assay dar_analysis->bystander photoactivation Light (365 nm) photoactivation->cytotoxicity photoactivation->bystander

Caption: Workflow for creating and evaluating this compound-ADCs.

ADC Mechanism of Action

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Inactive) TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell Binding Internalization Internalization (Endosome) TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis Cytotoxicity Light Light (hν) Light->DrugRelease Photo-activation

Caption: Mechanism of action for a photocaged ADC.

Bystander Effect Signaling Pathway

Bystander_Effect cluster_activation ADC Activation AgP_Cell Antigen-Positive Tumor Cell ADC_Internalization ADC Internalization & Trafficking AgP_Cell->ADC_Internalization AgN_Cell Antigen-Negative Neighboring Cell Apoptosis_AgN Apoptosis (Bystander Killing) AgN_Cell->Apoptosis_AgN Photo_Release Photo-activated Drug Release ADC_Internalization->Photo_Release Light (hν) Released_Drug Released Drug (Membrane Permeable) Photo_Release->Released_Drug Released_Drug->AgN_Cell Diffusion Apoptosis_AgP Apoptosis Released_Drug->Apoptosis_AgP

Caption: Bystander effect of a photocaged ADC.

References

Application Note: Optimizing Light Source and Wavelength for Uncaging of D-A-P

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photochemical uncaging is a powerful technique that allows for the precise spatial and temporal release of biologically active molecules from an inert, photolabile precursor. This method provides researchers with unparalleled control over the concentration and location of active compounds, enabling the study of dynamic cellular processes with high resolution. This application note focuses on the uncaging of D-A-P (diaminopimelic acid), a crucial component of the peptidoglycan cell wall in many bacteria. Uncaged D-A-P can be used to study bacterial cell wall synthesis, remodeling, and the efficacy of antibiotics that target these pathways. The choice of an appropriate light source and wavelength is critical for efficient and specific uncaging of D-A-P, minimizing photodamage to the biological sample while maximizing the release of the active molecule.

Quantitative Data for D-A-P Uncaging

The efficiency of photolysis for a caged compound is determined by its photochemical properties. The following table summarizes key quantitative data for a commonly used caging group, which can be conjugated to D-A-P.

ParameterValueDescription
Caging Group 6-nitropiperonyloxymethylene (NPOM)A common photolabile protecting group.
Recommended Wavelength 365 nmOptimal for one-photon uncaging.
Alternative Wavelengths 405 nmCan also be used, though with potentially lower efficiency.
Light Source (One-Photon) Mercury arc lamp, LED, UV laserCommon sources for delivering the uncaging wavelength.
Light Source (Two-Photon) Ti:Sapphire laserTunable near-IR laser for two-photon excitation.
Recommended Wavelength (Two-Photon) 740-800 nmTypical range for two-photon uncaging of nitrobenzyl-based caging groups.

Experimental Protocol: Uncaging D-A-P in Bacterial Cultures

This protocol provides a general framework for the uncaging of NPOM-caged D-A-P in a bacterial culture. The specific parameters, such as light intensity and exposure duration, may require optimization depending on the experimental setup and the bacterial species being studied.

Materials:

  • NPOM-caged D-A-P

  • Bacterial culture in appropriate growth medium

  • Microscope with a UV light source (e.g., mercury arc lamp with a 365 nm filter or a 365 nm LED) or a two-photon laser scanning microscope

  • Objective lens suitable for UV transmission

  • Culture vessels with optically transparent bottoms (e.g., glass-bottom dishes or microfluidic devices)

  • Phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of Caged D-A-P Stock Solution:

    • Dissolve NPOM-caged D-A-P in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Store the stock solution protected from light at -20°C.

  • Bacterial Culture Preparation:

    • Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase).

    • If applicable, wash the cells with PBS to remove any components of the growth medium that may interfere with uncaging or imaging.

    • Resuspend the bacteria in a medium suitable for the experiment.

  • Loading of Caged D-A-P:

    • Dilute the NPOM-caged D-A-P stock solution into the bacterial culture medium to the final desired concentration.

    • Incubate the bacteria with the caged D-A-P for a sufficient time to allow for uptake or association with the cell wall, while keeping the culture in the dark to prevent premature uncaging.

  • Uncaging Procedure (One-Photon):

    • Mount the culture vessel on the microscope stage.

    • Select the region of interest for uncaging.

    • Illuminate the selected region with 365 nm UV light. The duration and intensity of the light exposure should be optimized to achieve the desired concentration of uncaged D-A-P without causing significant photodamage.

    • Monitor the cellular response using appropriate imaging techniques (e.g., fluorescence microscopy if a fluorescent reporter is used).

  • Uncaging Procedure (Two-Photon):

    • Mount the culture vessel on the stage of a two-photon microscope.

    • Tune the Ti:Sapphire laser to the appropriate wavelength (e.g., 740 nm).

    • Define the precise three-dimensional volume for uncaging within the bacterial sample.

    • Apply the laser for the optimized duration and power to release D-A-P in the targeted region.

    • Simultaneously or subsequently image the sample to observe the effects of D-A-P release.

  • Post-Uncaging Analysis:

    • Continue to monitor the bacteria to observe the downstream effects of D-A-P incorporation into the cell wall.

    • Analyze the data to quantify the observed cellular responses.

Diagrams

Uncaging_Process cluster_0 Extracellular Space cluster_1 Bacterial Cell Caged_DAP NPOM-caged D-A-P DAP Free D-A-P Caged_DAP->DAP Uncaging Light UV Light (365 nm) Pathway Peptidoglycan Synthesis DAP->Pathway CellWall Cell Wall Incorporation Pathway->CellWall

Caption: Uncaging and incorporation of D-A-P into the bacterial cell wall.

Experimental_Workflow A Prepare NPOM-caged D-A-P Stock C Load Bacteria with Caged D-A-P A->C B Culture Bacteria to Desired Phase B->C D Mount Sample on Microscope C->D E Select Region of Interest D->E F Illuminate with UV Light (Uncaging) E->F G Monitor Cellular Response F->G H Analyze Post-Uncaging Data G->H

Caption: Experimental workflow for D-A-P uncaging in bacterial cultures.

Application Notes and Protocols for Photocaged 2,6-Diaminopurine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of photocaged 2,6-diaminopurine (B158960) (DAP) experiments. Photocaged compounds are molecules whose biological activity is masked by a photolabile protecting group (a "cage"). Upon illumination with a specific wavelength of light, the cage is removed, releasing the active molecule with high spatiotemporal precision. This technology is invaluable for studying dynamic biological processes where precise control over the concentration and location of an active compound is crucial.

2,6-Diaminopurine (DAP) is a fluorescent analog of adenine (B156593) that can be incorporated into nucleic acids. Its unique properties, including the ability to form three hydrogen bonds with thymine (B56734) and its sensitivity to the local microenvironment, make it a valuable probe in molecular biology. By caging DAP, researchers can control its incorporation into DNA or RNA or its function as a signaling molecule, and then activate it at a desired time and location using light.

I. Overview of Photocaged DAP Technology

Photocaging of DAP involves the covalent attachment of a photolabile protecting group to one of its amino groups. This modification renders the DAP inactive. The choice of the photocage is critical and depends on the desired uncaging wavelength, quantum yield, and potential for cellular toxicity. Commonly used photocages for amines include derivatives of o-nitrobenzyl and coumarin.

Signaling Pathway for Light-Activated Gene Expression using Photocaged Guanine (B1146940) (Adaptable for DAP)

The following diagram illustrates a general signaling pathway where a photocaged purine (B94841) analog (in this case, guanine, which is structurally similar to DAP) is used to control gene expression via a riboswitch. This principle can be adapted for this compound to control various biological processes.

cluster_cell Cell Membrane PC_DAP This compound DAP Active DAP PC_DAP->DAP Light (Uncaging) Riboswitch Riboswitch DAP->Riboswitch Binding Gene Target Gene Riboswitch->Gene Activation of Translation Protein Protein Product Gene->Protein Expression

Caption: Light-induced uncaging of DAP allows it to bind to a specific riboswitch, triggering gene expression.

II. Quantitative Data Summary

The photophysical properties of the photocage and the fluorescent properties of DAP are crucial for designing and interpreting experiments. The following tables summarize key quantitative data for commonly used photocages and for DAP itself.

Table 1: Photophysical Properties of Common Photocages for Amines

PhotocageAbsorption Max (λ_max)Uncaging WavelengthQuantum Yield (Φ_u)Notes
o-Nitrobenzyl (NB)~260-350 nm~350-365 nm0.01 - 0.5Widely used, mechanism well-understood.[1]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~355 nm~350-400 nm~0.1Faster uncaging than NB.
7-(Diethylamino)coumarin-4-yl)methyl (DECM)~400 nm~400-450 nm~0.003Two-photon excitation possible.
Thio-DEACMRed-shifted from DEACMVisible lightSignificantly faster photolysis than DEACMImproved photophysical properties.

Table 2: Photophysical Properties of 2,6-Diaminopurine (DAP)

Property2,6-Diaminopurine (Free Base)2,6-Diaminopurine-deoxynucleoside
Excitation Maximum (λ_ex) ~287 nm~287 nm
Emission Maximum (λ_em) ~345 nm~345 nm
Fluorescence Quantum Yield (Φ_f) 0.0370.008
Fluorescence Lifetime (τ) Biexponential decayBiexponential decay

Note: The fluorescence quantum yield and lifetime of DAP are highly sensitive to its local environment and can change significantly upon incorporation into a nucleic acid and upon binding to other molecules.

III. Experimental Protocols

Protocol 1: Synthesis of N2-(2-Nitrobenzyl)-2,6-diaminopurine

This protocol describes the synthesis of a this compound where the 2-amino group is protected by an o-nitrobenzyl group.

Materials:

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-diaminopurine (1 mmol) in anhydrous DMF (10 mL). Add triethylamine (1.2 mmol) to the solution and stir for 10 minutes at room temperature.

  • Addition of Photocage: Slowly add a solution of 2-nitrobenzyl bromide (1.1 mmol) in DMF (5 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours in the dark. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the N2-(2-nitrobenzyl)-2,6-diaminopurine product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Synthesis of this compound

Start Start: 2,6-Diaminopurine & 2-Nitrobenzyl bromide Reaction Reaction: DMF, TEA, 24h, RT, Dark Start->Reaction Workup Workup: Extraction with Ethyl Acetate Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spec Purification->Characterization End End: This compound Characterization->End

Caption: Workflow for the synthesis of N2-(2-nitrobenzyl)-2,6-diaminopurine.

Protocol 2: Photo-uncaging of DAP in a Cellular Context

This protocol outlines a general procedure for introducing this compound into cultured cells and activating it with light.

Materials:

  • Cultured cells (e.g., HeLa or HEK293)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • A light source capable of emitting at the uncaging wavelength (e.g., a 365 nm LED or a filtered mercury lamp)

  • Microscope with fluorescence imaging capabilities

  • Assay-specific reagents (e.g., for measuring downstream effects)

Methodology:

  • Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and grow to the desired confluency.

  • Loading of this compound:

    • Prepare a working solution of this compound in cell culture medium. The final concentration will need to be optimized for your specific cell type and experiment (typically in the low micromolar range).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the medium containing this compound to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C in the dark to allow for cell loading.

  • Photo-uncaging:

    • Wash the cells with fresh, pre-warmed medium to remove any unloaded this compound.

    • Place the cells on the microscope stage.

    • Using the light source, illuminate the desired cells or region of interest with the uncaging wavelength (e.g., 365 nm). The duration and intensity of the light exposure will need to be carefully calibrated to achieve efficient uncaging without causing phototoxicity.

  • Downstream Analysis:

    • Immediately after photo-activation, monitor the cellular response. This could involve:

      • Fluorescence imaging to observe changes in localization or interaction of a fluorescently tagged partner of DAP.

      • Measuring changes in gene expression if the uncaged DAP is designed to interact with a riboswitch.

      • Performing a functional assay to measure a physiological response.

  • Controls:

    • No Light Control: Cells loaded with this compound but not exposed to the uncaging light.

    • No Cage Control: Cells treated with active (uncaged) DAP.

    • Light Only Control: Cells exposed to the uncaging light without being loaded with the photocaged compound.

Experimental Workflow for Cellular Photo-uncaging

cluster_workflow Cellular Photo-uncaging Workflow A 1. Plate and Culture Cells B 2. Load Cells with This compound A->B C 3. Wash to Remove Excess Compound B->C D 4. Illuminate with Uncaging Wavelength C->D E 5. Monitor Cellular Response D->E F 6. Perform Downstream Analysis E->F

Caption: A step-by-step workflow for the photo-uncaging of DAP in a cellular environment.

IV. Troubleshooting and Considerations

  • Phototoxicity: High-energy UV light can be damaging to cells. It is essential to use the lowest possible light dose that achieves efficient uncaging. Consider using two-photon excitation with longer wavelength light to reduce phototoxicity and improve spatial resolution.

  • Incomplete Uncaging: The quantum yield of uncaging can be low. Optimize light intensity and duration. Ensure the light source is properly calibrated.

  • Off-target Effects: The photocage itself or the byproducts of the uncaging reaction may have biological effects. Perform appropriate controls to assess these potential off-target effects.

  • Cellular Uptake: The efficiency of cellular loading can vary between cell types. Optimize the concentration of the photocaged compound and the incubation time.

  • Stability of the Caged Compound: Ensure that the this compound is stable in the experimental buffer and does not spontaneously "uncage" in the absence of light.

By following these guidelines and protocols, researchers can effectively utilize photocaged 2,6-diaminopurine to investigate a wide range of biological questions with unprecedented spatiotemporal control.

References

Application Notes and Protocols: Probing Bacterial Peptidoglycan Synthesis In Vivo with Diaminopimelic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct in vivo applications of "photocaged" diaminopimelic acid (DAP) for spatiotemporal control are not extensively documented in the reviewed literature. However, the underlying scientific goal of visualizing and controlling processes involving DAP, particularly bacterial peptidoglycan (PG) synthesis, can be effectively achieved using fluorescently labeled D-amino acid analogs. These probes allow for real-time, in situ visualization of bacterial cell wall construction in live organisms. This document provides detailed application notes and protocols for this established alternative approach.

Introduction to Fluorescent D-Amino Acids (FDAAs) for In Vivo Peptidoglycan Labeling

Diaminopimelic acid (DAP) is a critical component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria, playing a key role in cross-linking glycan strands.[1][2] The enzymes involved in peptidoglycan biosynthesis can incorporate synthetic analogs of D-amino acids, including those with fluorescent tags.[3][4] This promiscuity allows for the direct, real-time visualization of cell wall synthesis and remodeling in live bacteria, providing valuable insights into bacterial growth, division, and morphology.[4][5][6]

Fluorescent D-amino acids (FDAAs) are powerful tools for spatiotemporal tracking of peptidoglycan synthesis.[3][4][6] They are generally biocompatible and have been successfully used in a wide range of bacterial species.[4][5] Labeling can be performed as a long pulse to stain the entire cell wall or as a short pulse to visualize active sites of synthesis.[5][7]

Quantitative Data for FDAA Labeling

The following table summarizes key quantitative parameters for the application of various fluorescent D-amino acids in bacterial cell wall labeling.

Probe/CompoundOrganism(s)ConcentrationIncubation TimeApplication/ObservationReference
HADA (7-hydroxycoumarin-amino-D-alanine)E. coli, B. subtilis ΔdacANot specified2-8% of doubling timePreferential localization at the septal plane and in punctate patterns on lateral walls.[6]
Various FDAAsE. coli, B. subtilisNot specifiedSeveral generationsIncorporation into peptidoglycan with no observed toxic effects.[4]
Thio-DAP (1) & Oxa-DAP (2)Various bacteria70-80 µg/mL (MIC)Not applicableAntibacterial efficacy by inhibiting the lysine (B10760008) biosynthesis pathway.[8][9]
Caged Bioluminescent ProbeIn vitro (tissue mimic)Not specifiedNot applicableMonitoring immunoproteasome activity.[10]
Photocaged Dicarbonyl Probe (T-DiP 8)HEK 293T cellsUp to 75 µMNot specifiedWell tolerated with no significant effect on cell viability.[11]

Signaling and Biosynthetic Pathways

Peptidoglycan Biosynthesis and Incorporation of DAP

The following diagram illustrates the key stages of peptidoglycan synthesis in bacteria, highlighting the incorporation of meso-diaminopimelic acid (m-DAP) into the pentapeptide stem. FDAAs are incorporated into the peptidoglycan at the sites of active synthesis.[12]

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Pentapeptide L-Ala-γ-D-Glu-m-DAP-D-Ala-D-Ala UDP_NAM->Pentapeptide MurC, D, E, F Lipid_I Lipid I Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Glycosyltransferases (GTases) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidases (PBPs) FDAA FDAA FDAA->Crosslinked_PG Incorporation

Caption: Peptidoglycan biosynthesis pathway showing DAP incorporation.

Experimental Protocols

Protocol 4.1: In Situ Labeling of Bacterial Peptidoglycan with Fluorescent D-Amino Acids (FDAAs)

This protocol describes a general method for labeling the cell walls of live bacteria using FDAAs.

Materials:

  • Bacterial culture in exponential growth phase.

  • Fluorescent D-amino acid (FDAA) stock solution (e.g., HADA, TADA).

  • Growth medium appropriate for the bacterial species.

  • Microcentrifuge.

  • Phosphate-buffered saline (PBS).

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Culture Preparation: Grow the bacterial species of interest in its appropriate liquid medium at the optimal temperature with shaking until it reaches the mid-exponential phase of growth.

  • FDAA Labeling:

    • For short-pulse labeling (visualizing active synthesis): Add the FDAA stock solution to the bacterial culture to a final concentration (typically in the µM range, refer to literature for specific probes). Incubate for a short period, generally 2-10% of the organism's doubling time.[6]

    • For long-pulse labeling (staining the entire cell wall): Add the FDAA to the culture and incubate for several generations.[4][5][7]

  • Washing: Pellet the labeled cells by centrifugation (e.g., 5000 x g for 2 minutes).

  • Resuspend the cell pellet in fresh, pre-warmed growth medium or PBS to remove unincorporated FDAA. Repeat the washing step 2-3 times.

  • Microscopy:

    • Resuspend the final cell pellet in a small volume of PBS or medium.

    • Place a small drop of the cell suspension onto a clean microscope slide and cover with a coverslip. An agarose (B213101) pad can be used to immobilize the cells for live imaging.

    • Visualize the labeled bacteria using a fluorescence microscope equipped with a filter set appropriate for the fluorophore of the FDAA. For example, HADA has an emission maximum at ~450 nm.[12]

  • Image Analysis: Acquire images and analyze the fluorescence signal to determine the sites of peptidoglycan synthesis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for labeling bacterial peptidoglycan with FDAAs for microscopic analysis.

FDAA_Labeling_Workflow Start Start: Exponentially Growing Bacterial Culture Add_FDAA Add FDAA to Culture Start->Add_FDAA Incubate Incubate (Short or Long Pulse) Add_FDAA->Incubate Wash Wash Cells to Remove Unbound FDAA (Centrifugation) Incubate->Wash Prepare_Slide Prepare Sample for Microscopy Wash->Prepare_Slide Image Fluorescence Microscopy Prepare_Slide->Image Analyze Image Analysis Image->Analyze End End: Spatiotemporal Data of PG Synthesis Analyze->End

Caption: Workflow for bacterial cell wall labeling with FDAAs.

Applications in Drug Development and Research

  • Antibiotic Mechanism of Action: FDAAs can be used to visualize the effects of antibiotics that target cell wall synthesis. By observing changes in the patterns of peptidoglycan synthesis upon drug treatment, researchers can gain insights into the specific mechanisms of action.

  • Screening for Novel Antibiotics: High-throughput screening assays can be developed using FDAA labeling to identify compounds that disrupt bacterial cell wall synthesis.

  • Bacterial Physiology and Pathogenesis: Understanding the dynamics of cell wall synthesis is crucial for understanding bacterial growth, division, and interaction with host organisms. FDAAs provide a powerful tool to study these fundamental processes in various bacterial species.

  • Inhibition of DAP Pathway: While not a photocaging approach, the synthesis of DAP analogs that act as inhibitors of enzymes in the lysine biosynthesis pathway (e.g., DapF) represents a promising strategy for developing new antibacterial agents.[8][9]

Conclusion

While the direct application of photocaged diaminopimelic acid in vivo remains an area for future exploration, the use of fluorescent D-amino acid analogs provides a robust and well-established method for the spatiotemporal analysis of bacterial peptidoglycan synthesis. The protocols and data presented here offer a starting point for researchers and drug development professionals to employ these powerful tools in their studies of bacterial physiology and in the search for novel antimicrobial agents.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Photocaged Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of photocaged peptides. Photocaged peptides are powerful tools in chemical biology and drug development, allowing for the precise spatiotemporal control of peptide activity through light-induced activation.[1][2][3][4][5][6] This technology enables researchers to study complex biological processes and develop novel therapeutic strategies with enhanced precision.[2][3][7][8]

Introduction to Photocaged Peptides

Photocaged peptides are synthetic peptides that are temporarily inactivated by a photolabile protecting group (PPG), also known as a "caging" group.[1] This PPG can be attached to the peptide's backbone or to the side chain of a specific amino acid.[1] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active peptide.[1][2] This "uncaging" process offers a non-invasive method to control peptide function with high spatial and temporal resolution, making it an invaluable tool for studying dynamic cellular events and for targeted drug delivery.[1][9][10]

The most commonly employed strategy for synthesizing photocaged peptides is Solid-Phase Peptide Synthesis (SPPS).[2][11][12] SPPS allows for the stepwise assembly of amino acids on a solid support, simplifying purification and enabling the incorporation of modified amino acids, including those bearing a photocage.[11][12]

Key Components in Photocaged Peptide Synthesis

Photolabile Protecting Groups (PPGs)

The choice of PPG is critical and depends on the specific application. An ideal PPG should be stable to the conditions of SPPS, be efficiently cleaved by light at a wavelength that does not damage biological samples, and produce non-toxic byproducts.[1][13] Common classes of PPGs include:

  • o-Nitrobenzyl Derivatives: This is the most widely used class of PPGs.[9][13][14] They are typically cleaved by UV light in the range of 350-365 nm.[15][16][17][18] Examples include Nitroveratryloxycarbonyl (NVOC).[17][19]

  • Phenacyl Derivatives: These groups can also be cleaved with UV light.[9][13][14]

  • Coumarin-Based Cages: These PPGs often exhibit improved photochemical properties, including absorption at longer wavelengths.[20]

Linkers for Solid-Phase Synthesis

In SPPS, a linker connects the growing peptide chain to the solid resin support.[21][22] For the synthesis of C-terminally photocaged peptides or for traceless release from the resin, photolabile linkers are employed.[9][14][20] These linkers are stable to the chemical conditions of peptide synthesis but can be cleaved by light to release the peptide.[9] Common photolabile linkers are often based on the o-nitrobenzyl scaffold.[9][14]

Data Presentation: Quantitative Parameters for Photocaged Peptide Synthesis

The efficiency of photocaged peptide synthesis and activation is dependent on several factors. The following tables summarize key quantitative data for common photolabile protecting groups and linkers.

Photolabile Protecting Group (PPG)Typical Cleavage Wavelength (nm)Typical Irradiation TimeReported Cleavage/Deprotection EfficiencyReference(s)
Nitroveratryloxycarbonyl (NVOC)360 - 36515 - 150 min50 - >90%[13][17][19]
2-(o-nitrophenyl) propan-1-ol (Npp-OH)365~15 minHigh photo-release rate[23][24]
3-(o-Nitrophenyl) butan-2-ol (Npb-OH)36515 min (x2)High photo-release rate[24][25]
tert-butyl ketone-derived linker305Not specifiedHigh[19]
2-hydroxy-3-(2-nitrophenyl)-heptanoic acid (Nph)36515 min~67% photolysis rate[15][16]
Linker TypeResin TypeCleavage ConditionReported Overall YieldReference(s)
tert-butyl ketone-derived photolabile linkerTentaGelIrradiation at 305 nm55% (for Leu-Enkephalin)[19]
o-nitroveratryl linkerMerrifield resinAcidic global deprotection followed by photocleavageNot specified[9]
Nph-derivatized resinAmino resinIrradiation at 365 nmHigh loading ratios[15][16]

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a Photocaged Peptide using Fmoc Chemistry

This protocol outlines the manual synthesis of a peptide with a photocaged amino acid incorporated at a specific position using the Fmoc/tBu strategy.[26][27]

Materials:

  • Fmoc-Rink Amide MBHA resin or other suitable resin

  • Fmoc-protected amino acids

  • Fmoc-protected photocaged amino acid (e.g., Fmoc-Lys(NVOC)-OH)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Washing solvent: Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for mixing

Procedure:

  • Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for 30-60 minutes.[27]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (3-5 times).[28]

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIEA, 6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To incorporate the photocaged amino acid, use the pre-activated Fmoc-photocaged amino acid in this step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[28] This step removes the side-chain protecting groups and cleaves the peptide from the resin.

    • Filter to collect the peptide solution and precipitate the crude peptide by adding cold diethyl ether.[28]

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude photocaged peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[29]

  • Characterization: Confirm the identity and purity of the photocaged peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: Photocleavage (Uncaging) of the Peptide

Materials:

  • Purified photocaged peptide

  • A suitable buffer (e.g., PBS, Tris-HCl)

  • UV lamp with a specific wavelength output (e.g., 365 nm)[30]

  • Quartz cuvette or other UV-transparent vessel

Procedure:

  • Sample Preparation: Dissolve the photocaged peptide in the desired buffer to a final concentration suitable for the intended application.

  • Irradiation:

    • Place the peptide solution in a quartz cuvette.

    • Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 365 nm) for a predetermined time (e.g., 5-30 minutes).[16][30] The optimal irradiation time should be determined empirically by monitoring the disappearance of the caged peptide and the appearance of the uncaged peptide using RP-HPLC.

  • Analysis: Analyze the irradiated sample by RP-HPLC and mass spectrometry to confirm complete uncaging.

Visualizations

Experimental Workflow for Solid-Phase Photocaged Peptide Synthesis

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Standard or Photocaged AA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Global Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Uncaging Photocleavage (UV Light) Purification->Uncaging Final_Peptide Active Peptide Uncaging->Final_Peptide

Caption: General workflow for solid-phase synthesis and activation of photocaged peptides.

Signaling Pathway Modulation by a Photocaged Peptide

Signaling_Pathway UV_Light UV Light (e.g., 365 nm) Caged_Peptide Caged Peptide Inhibitor (Inactive) UV_Light->Caged_Peptide Uncaging Active_Peptide Active Peptide Inhibitor Caged_Peptide->Active_Peptide Protein_Kinase Protein Kinase (e.g., MLCK) Active_Peptide->Protein_Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Protein_Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Protein_Kinase Cellular_Response Cellular Response (e.g., Cell Motility) Phosphorylated_Substrate->Cellular_Response

Caption: Light-induced modulation of a protein kinase signaling pathway using a photocaged peptide.

References

Troubleshooting & Optimization

Optimizing Photocaged Diaminopyridine (DAP) Uncaging Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with photocaged diaminopyridine (DAP) and other aromatic amines. The following information is designed to help optimize uncaging efficiency and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is photocaged DAP and why is it used?

Photocaged diaminopyridine is a derivative of DAP where a photolabile protecting group (PPG), also known as a photocage, is covalently attached to one of the amino groups. This modification temporarily inactivates the DAP molecule. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active DAP with high spatiotemporal precision. This technique is valuable for studying the kinetics and localization of DAP's biological effects, particularly in drug delivery and neuroscience research.

Q2: Which photocage is best suited for DAP?

The optimal photocage for DAP depends on the specific experimental requirements, such as the desired uncaging wavelength, quantum yield, and solvent conditions. Commonly used photocages for amines include those based on nitrobenzyl, coumarin (B35378), and BODIPY scaffolds.[1][2][3] Xanthenium-based photocages are also an option for red-light activation.[4]

Q3: What are the key parameters that determine uncaging efficiency?

The efficiency of uncaging is primarily determined by two factors:

  • Quantum Yield (Φu): This represents the fraction of absorbed photons that result in the cleavage of the photocage. A higher quantum yield indicates a more efficient photoreaction.

  • Molar Extinction Coefficient (ε): This measures how strongly the photocaged compound absorbs light at a specific wavelength. A higher molar extinction coefficient allows for efficient light absorption even at low concentrations.

The product of these two values, the uncaging cross-section (εΦu) , is a good overall measure of uncaging efficiency.[5]

Q4: Can I use two-photon excitation for uncaging DAP?

Yes, two-photon uncaging is a powerful technique that offers enhanced spatial resolution and deeper tissue penetration compared to one-photon uncaging.[6][7][8] It involves the simultaneous absorption of two lower-energy photons to excite the photocage.[8][9] Many photocages, including those based on nitroaromatic and coumarin structures, are compatible with two-photon excitation.[10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Uncaging Efficiency - Inappropriate wavelength of the light source.- Low quantum yield of the chosen photocage.- Suboptimal solvent conditions.- Insufficient light intensity or duration.- Ensure the emission spectrum of your light source overlaps with the absorption maximum of the photocage.- Select a photocage with a higher reported quantum yield for amines.- Optimize solvent polarity; some photocages exhibit higher efficiency in less polar environments.- Increase the light intensity or irradiation time, but be mindful of potential photodamage to the sample.
Premature Uncaging (Dark Hydrolysis) - The photocaged compound is unstable in the experimental buffer (e.g., due to pH).- Test the stability of the this compound in your experimental buffer in the dark prior to the experiment.- Adjust the pH of the buffer, as the stability of many photocages is pH-dependent.- Consider using a more stable photocage derivative.
Phototoxicity or Off-Target Effects - The uncaging wavelength is in the UV range, which can be damaging to cells.- The photolysis byproducts are toxic or interfere with the biological system.- Use photocages that can be cleaved with longer wavelength visible or near-infrared (NIR) light to minimize phototoxicity.- Employ two-photon excitation, which uses lower energy NIR light.- Characterize the photobyproducts and test their effects on your system independently. Choose a photocage known for producing benign byproducts.
Inconsistent Results - Fluctuations in light source intensity.- Degradation of the photocaged compound stock solution.- Variability in experimental conditions (e.g., temperature, concentration).- Regularly check the output of your light source.- Store the this compound stock solution protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.- Maintain consistent experimental parameters across all trials.

Quantitative Data Summary

The choice of a photocage significantly impacts the uncaging efficiency. The following table summarizes key properties of common photocage families that can be adapted for caging aromatic amines like DAP.

Photocage FamilyTypical Uncaging Wavelength (nm)Quantum Yield (Φu) RangeMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Key AdvantagesPotential Drawbacks
o-Nitrobenzyl (oNB) 300 - 3600.01 - 0.51,000 - 10,000Well-established chemistry, versatile for various functional groups.[12][13]Requires UV light, potentially toxic byproducts.[13]
Coumarin-based 350 - 4500.01 - 0.315,000 - 50,000High extinction coefficients, suitable for two-photon excitation.[1]Quantum yield can be sensitive to the leaving group and solvent.
BODIPY-based 500 - 5800.001 - 0.150,000 - 100,000Uncaging with visible light, often fluorescent for tracking.[2]Can have lower quantum yields, larger size may affect solubility.[2]
Xanthenium-based 550 - 6500.01 - 0.2> 50,000Red-light uncaging for deeper tissue penetration.[4]Newer class of photocages, less established synthetic routes.

Note: The exact values can vary depending on the specific substitution pattern of the photocage, the nature of the caged molecule (DAP), and the solvent conditions.

Experimental Protocols

Protocol 1: Determining the Optimal Uncaging Wavelength

  • Prepare a solution of the this compound in the desired experimental buffer.

  • Measure the UV-Vis absorption spectrum of the solution using a spectrophotometer to identify the wavelength of maximum absorbance (λmax).

  • For initial uncaging experiments, set the wavelength of your light source to the determined λmax.

  • To optimize, irradiate parallel samples at slightly different wavelengths around the λmax and quantify the amount of released DAP using a suitable analytical method (e.g., HPLC, LC-MS).

Protocol 2: Assessing the Stability of this compound (Dark Reaction Control)

  • Prepare a solution of the this compound in the experimental buffer.

  • Incubate the solution in the dark under the same conditions as your planned experiment (e.g., temperature, duration).

  • At various time points, take aliquots of the solution and analyze for the presence of uncaged DAP.

  • A significant increase in the concentration of free DAP over time indicates instability and potential for premature release.

Visualizing Experimental Workflows and Concepts

Uncaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Prep Prepare Photocaged DAP Solution Irradiation Irradiate with Light Source Sample_Prep->Irradiation Control_Prep Prepare Dark Control Sample Dark_Incubation Incubate in Darkness Control_Prep->Dark_Incubation Analysis_Uncaged Quantify Released DAP (e.g., HPLC) Irradiation->Analysis_Uncaged Analysis_Control Assess Premature Release Dark_Incubation->Analysis_Control Optimization Optimize Wavelength, Intensity, or Photocage Analysis_Uncaged->Optimization Low Efficiency? Analysis_Control->Optimization High Dark Release?

Caption: Experimental workflow for optimizing this compound uncaging.

Uncaging_Mechanism Caged_DAP This compound (Inactive) Excited_State Excited State* Caged_DAP->Excited_State Light (hν) Free_DAP Active DAP Excited_State->Free_DAP Photochemical Reaction Byproduct Photolysis Byproduct Excited_State->Byproduct

Caption: General mechanism of this compound activation.

Troubleshooting_Logic Start Low Uncaging Efficiency Check_Wavelength Is λ optimal? Start->Check_Wavelength Check_Intensity Is light intensity sufficient? Check_Wavelength->Check_Intensity Yes Adjust_Wavelength Adjust to λmax Check_Wavelength->Adjust_Wavelength No Check_Stability Is there dark hydrolysis? Check_Intensity->Check_Stability Yes Increase_Intensity Increase Power/Time Check_Intensity->Increase_Intensity No Consider_Photocage Is the photocage appropriate? Check_Stability->Consider_Photocage No Change_Buffer Modify Buffer pH Check_Stability->Change_Buffer Yes Select_New Select New Photocage with Higher Φu Consider_Photocage->Select_New No Adjust_Wavelength->Start Increase_Intensity->Start Change_Buffer->Start

Caption: Troubleshooting logic for low uncaging efficiency.

References

Technical Support Center: Troubleshooting Low Yield of Photocaged Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression of photocaged proteins. The content is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: My photocaged protein expression is very low or undetectable. What are the initial checks I should perform?

A1: Low or no expression of your photocaged protein can stem from several factors, ranging from the expression vector to the health of the host cells. Here are the initial critical points to verify:

  • Vector Integrity : Sequence your plasmid construct to confirm that the gene of interest is in the correct reading frame and that the amber stop codon (or other non-canonical codon) for photocaged amino acid incorporation has not been mutated.[1]

  • Orthogonal Translation System Components : Ensure that you are using a functional and compatible orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair for your specific photocaged unnatural amino acid (pcUAA).[2][3][4] The synthetase must efficiently charge the tRNA with the pcUAA, and the tRNA must efficiently deliver it to the ribosome.

  • Host Strain Compatibility : Verify that the expression host strain is appropriate. For toxic proteins, consider using tightly regulated expression systems or specific strains designed for toxic protein expression.[5]

  • Freshness of Cultures : Always start your expression from a fresh bacterial colony, as plasmid integrity can be compromised in glycerol (B35011) stocks of many common expression strains.[1]

Q2: I've confirmed my vector and expression system components are correct, but the yield is still low. What are the next steps?

A2: If the basic components are in place, the low yield is likely due to inefficiencies in transcription, translation, or issues related to the photocaged amino acid itself. Here’s a systematic approach to troubleshoot:

  • Codon Usage : The gene for your protein of interest may contain codons that are rare in your expression host (e.g., E. coli), leading to stalled translation and reduced protein yield.[5][6] Codon optimization of your gene sequence for the specific expression host can significantly improve expression levels.

  • Promoter Strength and Leakiness : Strong promoters can lead to high transcription rates, which can sometimes result in protein misfolding and aggregation, especially for complex proteins.[5][7] If your protein is toxic, even low levels of basal expression from a "leaky" promoter can inhibit cell growth. Consider using a vector with a tightly controlled promoter.

  • Competition with Release Factor 1 (RF1) : When using the amber stop codon (UAG) to encode your pcUAA, there is a competition between the engineered tRNA charged with the pcUAA and the host's Release Factor 1 (RF1), which terminates translation. Inefficient competition can lead to truncated protein products. Using host strains with a deleted or modified RF1 can improve the incorporation efficiency of the pcUAA.

  • Nonsense-Mediated mRNA Decay (NMD) : In eukaryotic systems like yeast, mRNAs containing premature stop codons (used to encode the pcUAA) can be targeted for degradation by the NMD pathway. Using a yeast strain deficient in NMD (e.g., with a UPF1 gene deletion) can increase the yield of the full-length photocaged protein.[2]

Q3: My photocaged protein is expressed, but it's mostly found in insoluble inclusion bodies. How can I improve its solubility?

A3: The formation of insoluble inclusion bodies is a common problem in recombinant protein expression, often exacerbated by the presence of a bulky photocaged group.[6][8] Here are several strategies to enhance the solubility of your photocaged protein:

  • Lower Expression Temperature : Reducing the induction temperature (e.g., from 37°C to 15-25°C) slows down the rates of transcription and translation.[5][6] This gives the newly synthesized polypeptide more time to fold correctly before it can aggregate.

  • Reduce Inducer Concentration : Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression, which can also promote proper folding and reduce aggregation.[5]

  • Use of Solubility-Enhancing Fusion Tags : Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can significantly improve its solubility.[6][9]

  • Co-expression of Chaperones : Molecular chaperones can assist in the correct folding of proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can help prevent misfolding and aggregation of your photocaged protein.[6][9]

  • Optimize Lysis Buffer : Ensure your lysis buffer is optimal for your protein's stability. This may involve adjusting the pH, salt concentration, and including additives like detergents or glycerol.

Q4: Could the photocaged amino acid itself be the cause of the low yield?

A4: Yes, the structure and properties of the photocaged amino acid can directly impact expression efficiency.

  • Toxicity of the pcUAA or its Photolysis Byproducts : The photocaged amino acid or the byproducts generated upon light exposure can be toxic to the host cells, leading to poor cell growth and low protein yields.[10] It's important to assess cell viability during expression.

  • Cellular Uptake : The pcUAA must be efficiently taken up by the host cells. If uptake is poor, its intracellular concentration will be too low for efficient incorporation into the protein.

  • Substrate for aaRS : The photocaged amino acid must be a good substrate for the orthogonal aminoacyl-tRNA synthetase. If the synthetase has a low affinity or slow catalytic rate for the pcUAA, the efficiency of tRNA charging will be low, resulting in poor protein yields.

Quantitative Data Summary

The yield of photocaged proteins can vary significantly depending on the protein, the photocaged amino acid, and the expression system. Below is a summary of reported yields to provide a general benchmark.

ProteinPhotocaged Amino AcidExpression SystemYieldReference
sfGFP-N150-1Photocaged Cysteine (1)E. coli~5 mg/L of culture[11]
Ub-K6-1Photocaged Cysteine (1)E. coli~5 mg/L of culture[11]
Masked EGFRn_mbPhotocleavable M3 maskE. coli10 to 200 mg/L of culture[8]
Unnatural Amino Acid containing proteinsGeneralYeastTens of micrograms to tens of milligrams per liter[2]

Experimental Protocols

Protocol 1: Optimization of Photocaged Protein Expression in E. coli
  • Transformation : Transform the expression plasmid (containing the gene of interest with an in-frame amber codon) and the plasmid encoding the orthogonal aaRS/tRNA pair into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on selective media.

  • Starter Culture : Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture : Inoculate a larger volume of expression medium (e.g., 1 L of Terrific Broth) with the overnight culture to an initial OD600 of 0.05-0.1. Add the photocaged amino acid to the medium at a final concentration of 1-2 mM.

  • Growth and Induction : Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction and Temperature Shift : Induce protein expression with an optimized concentration of IPTG (e.g., 0.1-1 mM). For potentially insoluble proteins, immediately transfer the culture to a shaker at a lower temperature (e.g., 18-25°C) and continue to grow for 12-16 hours.[5]

  • Harvesting : Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Lysis and Analysis : Resuspend the cell pellet in lysis buffer and lyse the cells. Analyze the total cell lysate and the soluble fraction by SDS-PAGE and Western blot to determine the expression level and solubility of the photocaged protein.

Visualizations

Signaling Pathways and Workflows

Troubleshooting_Workflow cluster_Initial_Checks Initial Checks cluster_Optimization Optimization Strategies cluster_Solubility Solubility Enhancement cluster_Analysis Analysis Start Low or No Expression Vector_Check Sequence Vector (In-frame, Amber Codon Intact) Start->Vector_Check System_Check Verify Orthogonal System (aaRS/tRNA) Vector_Check->System_Check Host_Check Check Host Strain Compatibility System_Check->Host_Check Codon_Opt Codon Optimization Host_Check->Codon_Opt If basics are correct Promoter_Select Select Tightly Regulated Promoter Codon_Opt->Promoter_Select RF1_Strain Use RF1 Deficient Strain Promoter_Select->RF1_Strain NMD_Strain Use NMD Deficient Strain (Yeast) RF1_Strain->NMD_Strain Temp_Shift Lower Expression Temperature NMD_Strain->Temp_Shift If protein is insoluble Inducer_Conc Reduce Inducer Concentration Temp_Shift->Inducer_Conc Fusion_Tag Add Solubility Fusion Tag Inducer_Conc->Fusion_Tag Chaperones Co-express Chaperones Fusion_Tag->Chaperones SDS_PAGE SDS-PAGE & Western Blot Chaperones->SDS_PAGE Yield_Quant Quantify Protein Yield SDS_PAGE->Yield_Quant Success Improved Yield Yield_Quant->Success

Caption: A stepwise workflow for troubleshooting low photocaged protein expression.

Genetic_Incorporation_Pathway cluster_Inputs Required Components cluster_Process Cellular Process cluster_Outputs Potential Outcomes pcUAA Photocaged Amino Acid (pcUAA) Charging tRNA Charging: aaRS + pcUAA + tRNA -> pcUAA-tRNA pcUAA->Charging aaRS Orthogonal aaRS aaRS->Charging tRNA Orthogonal tRNA tRNA->Charging mRNA mRNA with Amber Codon (UAG) Ribosome Ribosome mRNA->Ribosome Elongation Translation Elongation Charging->Elongation Ribosome->Elongation Termination_Competition Competition at UAG Elongation->Termination_Competition Full_Length Full-Length Photocaged Protein Termination_Competition->Full_Length Successful Incorporation Truncated Truncated Protein Termination_Competition->Truncated Termination by RF1 RF1 Release Factor 1 (RF1) RF1->Termination_Competition

Caption: Pathway of genetic incorporation of a photocaged amino acid.

References

Technical Support Center: Preventing Premature Uncaging of Drug-Activated Probes (DAPs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the premature uncaging of Drug-Activated Probes (DAPs) during experiments.

Troubleshooting Guide: Specific Issues and Solutions

This section addresses specific problems you might encounter related to the premature uncaging of your DAP, offering potential causes and actionable solutions.

Question 1: I'm observing a high background signal or baseline activity before applying the activation stimulus. What could be causing this premature uncaging?

Possible Causes:

  • Hydrolytic Instability: The chemical bonds linking the caging group to the drug molecule may be susceptible to hydrolysis in your aqueous experimental buffer.[1] Ester bonds are particularly sensitive, while ethers, amines, and carbamates are generally more stable.[1]

  • pH Sensitivity: The pH of your experimental medium can significantly impact the stability of the caging group.[2][3][4] Most drugs are stable in a pH range of 4-8, and deviations from this can catalyze degradation.[2]

  • Thermal Instability: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions, leading to premature uncaging.[2][3][4]

  • Ambient Light Exposure: DAPs are light-sensitive.[3][5][6] Exposure to ambient or even microscope illumination (if not properly filtered) can cause unintended photolysis.

  • Enzymatic Degradation: Biological samples may contain enzymes that can cleave the caging group from the drug.[3][4]

  • Probe Purity: The DAP stock solution may contain impurities, including a small amount of the uncaged, active drug from synthesis or degradation during storage.

Solutions:

  • Optimize Buffer Conditions:

    • If you suspect hydrolysis, consider using a freshly prepared buffer for each experiment.

    • Carefully control and monitor the pH of your experimental solution to ensure it is within the optimal stability range for your specific DAP.

    • If possible, choose a DAP with more hydrolytically stable linkages (e.g., ethers instead of esters).[1]

  • Control Temperature:

    • Maintain a constant and appropriate temperature throughout your experiment. Avoid unnecessary heating of the sample.

    • Store DAP stock solutions at the recommended temperature, typically -20°C or lower, in a dedicated freezer.[5]

  • Minimize Light Exposure:

    • Handle the DAP in a dark or light-protected environment. Use amber tubes or cover tubes with foil.[5]

    • During microscopy, use appropriate filters to block the excitation wavelengths that could cause uncaging until you are ready for activation.

  • Assess Probe Purity:

    • Use high-purity, validated DAPs.

    • Before your main experiment, run a control with the DAP in your experimental system without the activation stimulus to check for baseline activity.

Question 2: My negative control (cells with DAP but no activation stimulus) is showing a biological response. How do I troubleshoot this?

Possible Causes:

  • Inherent Biological Activity of the Caged Compound: The caged probe itself might not be completely biologically inert and could be acting as an agonist or antagonist at the target receptor.[1][7] For example, some caged glutamate (B1630785) and GABA probes have been shown to antagonize GABA receptors.[7]

  • Spontaneous Uncaging: As detailed in Question 1, factors like hydrolysis, pH, and temperature can lead to a slow, spontaneous release of the active drug over time.[1]

  • Contamination: The cell culture media or other reagents could be contaminated with a substance that either causes uncaging or elicits a similar biological response.

Solutions:

  • Validate Inertness of the Caged Probe:

    • Perform a dose-response experiment with the caged compound (without the activation stimulus) to determine if it has any inherent biological activity at the concentrations used in your experiment.

  • Run Time-Course Controls:

    • Incubate your cells with the DAP for the same duration as your experiment and measure the biological response at different time points to assess the rate of spontaneous uncaging.

  • Use Fresh Reagents:

    • Ensure all your reagents and media are fresh and of high quality to rule out contamination.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about DAP stability and handling.

Q1: What are the key factors to consider when selecting a DAP to minimize the risk of premature uncaging?

When selecting a DAP, consider the following:

  • Caging Group Chemistry: Choose a caging group with high stability under your experimental conditions (pH, temperature). Information on the stability of different caging groups can often be found in the product literature or relevant publications.

  • Photochemical Properties: The probe should have a high quantum yield for photolysis at a wavelength that is not harmful to your biological sample.[8]

  • Biological Inertness: The caged compound should ideally have no biological activity before photolysis.[1][7]

  • Aqueous Stability: The probe should be stable in aqueous solutions to prevent spontaneous hydrolysis.[1]

Q2: How should I properly store and handle my DAP stock solutions?

Proper storage and handling are crucial for maintaining the integrity of your DAP:

  • Storage Temperature: Store lyophilized probes and stock solutions at -20°C or lower in a non-frost-free freezer.[5]

  • Light Protection: Always protect the probe from light by storing it in the dark and using amber or foil-wrapped tubes for handling.[5][6]

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can degrade the probe, aliquot the stock solution into smaller, single-use volumes.[5]

  • Solvent: Resuspend lyophilized probes in a suitable, high-purity solvent as recommended by the manufacturer. For some probes, TE buffer can improve shelf life compared to water.[5]

Q3: Can the solvent used to dissolve the DAP affect its stability?

Yes, the solvent can impact stability. For example, using an excess of organic solvents to dissolve the DAP might disrupt protein conformation if the target is a protein.[9] It's best to follow the manufacturer's recommendations for dissolving the probe. If dissolving in an organic solvent like DMSO, it's important to ensure the final concentration of the solvent in the experimental medium is low and does not affect the cells.

Quantitative Data on Factors Influencing Premature Uncaging

The following table summarizes key quantitative parameters that can influence the stability of DAPs and the likelihood of premature uncaging.

FactorParameterTypical Values/ObservationsImpact on Premature UncagingReference
Chemical Stability Hydrolysis Rate Varies significantly based on the chemical bond (e.g., esters are more labile than ethers).Higher hydrolysis rate leads to increased premature uncaging.[1]
pH Optimal pH Range Most drugs are stable between pH 4 and 8.Deviations from the optimal pH can catalyze degradation and uncaging.[2]
Temperature Arrhenius Equation Reaction rates generally increase with higher temperatures.Elevated temperatures accelerate degradation and premature uncaging.[2]
Photochemical Properties Quantum Yield (Φu) For widely used probes, Φu is often > 0.02. For example, NPE-ATP has a Φu of 0.5.A very low quantum yield might indicate greater stability in ambient light but require higher light intensity for intentional uncaging.[7][10][7]
Biological Inertness IC50 / EC50 of Caged Probe Ideally, the caged probe should have no measurable activity at working concentrations.A low IC50 or EC50 for the caged probe indicates it is not inert and can cause off-target effects.[7]

Experimental Protocols

Protocol 1: Assessing the Hydrolytic Stability of a DAP

Objective: To determine the rate of spontaneous uncaging of a DAP in an aqueous buffer over time.

Methodology:

  • Prepare DAP Solution: Prepare a solution of the DAP in your experimental buffer at the final working concentration.

  • Incubation: Incubate the DAP solution at the experimental temperature (e.g., 37°C) in the dark.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the aliquots using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the amount of the uncaged, active drug that has been released.

  • Data Analysis: Plot the concentration of the uncaged drug versus time to determine the rate of spontaneous uncaging.

Protocol 2: Evaluating the Biological Inertness of a Caged Probe

Objective: To determine if the caged probe itself has any biological activity.

Methodology:

  • Cell Preparation: Prepare your biological sample (e.g., cultured cells) as you would for your main experiment.

  • Dose-Response: Add the caged DAP to the cells at a range of concentrations, typically from a low concentration up to and exceeding your intended working concentration. Ensure this is done in the absence of the activation stimulus.

  • Incubation: Incubate the cells with the caged DAP for a period relevant to your experiment.

  • Biological Readout: Measure the biological response of interest (e.g., calcium signaling, gene expression, cell viability).

  • Data Analysis: Plot the biological response as a function of the caged DAP concentration. A flat line would indicate the caged probe is inert at the tested concentrations.

Visualizations

Premature_Uncaging_Troubleshooting Start High Background Signal / Premature Uncaging Observed Cause1 Chemical Instability Start->Cause1 Potential Cause Cause2 Environmental Factors Start->Cause2 Potential Cause Cause3 Probe Quality Start->Cause3 Potential Cause Sol1a Optimize Buffer pH Cause1->Sol1a Solution Sol1b Choose Stable Linkage Cause1->Sol1b Solution Sol2a Control Temperature Cause2->Sol2a Solution Sol2b Minimize Light Exposure Cause2->Sol2b Solution Sol3a Verify Purity Cause3->Sol3a Solution Sol3b Check for Inherent Activity Cause3->Sol3b Solution

Caption: Troubleshooting workflow for premature DAP uncaging.

DAP_Handling_Workflow Storage Store at <= -20°C Protect from Light Preparation Aliquot Stock Use High-Purity Solvent Storage->Preparation Experiment Use Fresh Buffer Control pH and Temp Preparation->Experiment Activation Apply Activation Stimulus (e.g., Light) Experiment->Activation Analysis Measure Biological Response Activation->Analysis

Caption: Best practices for DAP handling and experimental workflow.

References

Technical Support Center: Cell Viability in Photocaged DAP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering cell viability issues during experiments with photocaged diaminopyridine (DAP) compounds.

Troubleshooting Guide

Decreased cell viability in photocaged DAP experiments can stem from several factors, including the inherent toxicity of the compound, phototoxicity from the uncaging process, or suboptimal experimental conditions. Use the following guide to identify and address potential issues.

Problem 1: High Cell Death in "Dark" Control (No Light Exposure)

If you observe significant cell death in control groups not exposed to light, the issue likely lies with the inherent cytotoxicity of the this compound compound or the vehicle used for delivery.

Potential Cause Troubleshooting Step Expected Outcome
Compound Cytotoxicity Perform a dose-response experiment with the this compound compound in the dark.Determine the maximum non-toxic concentration of the caged compound.
Vehicle Toxicity Test the toxicity of the vehicle (e.g., DMSO) at the concentrations used in your experiments.Ensure the vehicle concentration is below its toxic threshold for your cell type.
Contamination Check cell cultures for signs of bacterial or fungal contamination.Eliminate contamination as a source of cell death.
Problem 2: Significant Cell Death Only After Light Exposure

Cell death that occurs specifically after uncaging points towards phototoxicity, either from the light source itself, the photoreleased DAP, or the byproducts of the uncaging reaction.

Potential Cause Troubleshooting Step Expected Outcome
Phototoxicity of Light Source Irradiate cells without the photocaged compound using the same light parameters (wavelength, intensity, duration).Determine if the light exposure alone is harmful to the cells.[1]
Toxicity of Uncaged DAP Perform a dose-response experiment with the uncaged (active) DAP compound.Understand the toxicity profile of the active molecule.
Toxicity of Caging Group/Byproducts If possible, test the toxicity of the photolyzed caging group alone.Identify if the released cage or other byproducts are contributing to cell death.
Reactive Oxygen Species (ROS) Production Include an antioxidant (e.g., Trolox, N-acetylcysteine) during the uncaging process.Determine if ROS-mediated damage is a significant factor in phototoxicity.[2]
Suboptimal Light Parameters Optimize light exposure by reducing intensity or duration. Consider using longer wavelengths (e.g., two-photon excitation) to minimize phototoxicity.[1][3]Find the minimum light dose required for efficient uncaging with minimal cell damage.
Problem 3: Inconsistent or Unreliable Cell Viability Results

Variability in your results can be due to inconsistencies in experimental procedures or the choice of viability assay.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Light Delivery Ensure uniform illumination across all wells or dishes.Reduce well-to-well variability in uncaging efficiency and phototoxicity.
Timing of Viability Assay Perform a time-course experiment to assess cell viability at different time points post-uncaging.Identify the optimal time window to measure cytotoxicity.
Inappropriate Viability Assay Compare results from multiple viability assays that measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).Select the most robust and appropriate assay for your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cell death in photocaged experiments?

A1: Cell death in photocaged experiments can be attributed to three main factors:

  • Cytotoxicity of the caged compound: The molecule itself, even before light activation, may be toxic to cells.[4]

  • Phototoxicity: The process of uncaging can be damaging. This includes damage from the light source (especially UV light), the generation of reactive oxygen species (ROS), and the toxicity of the released "cage" group or other photolysis byproducts.[1][5][6][7]

  • Toxicity of the photoreleased active compound: The uncaged molecule (in this case, DAP) may have cytotoxic effects at the concentrations being released.

Q2: How can I distinguish between cytotoxicity and phototoxicity?

A2: Proper controls are essential. You should always include:

  • "Dark" control: Cells treated with the photocaged compound but not exposed to light. This measures the inherent cytotoxicity of the caged molecule.

  • "Light only" control: Cells exposed to the same light source and duration but without the photocaged compound. This measures the phototoxicity of the light itself.

  • Experimental group: Cells treated with the photocaged compound and exposed to light.

By comparing the viability across these groups, you can isolate the source of cell death.

Q3: What are the best practices for optimizing light exposure for uncaging?

A3: The goal is to use the minimum amount of light required for efficient uncaging to minimize phototoxicity.[5]

  • Wavelength: Whenever possible, use longer wavelengths (e.g., visible or near-infrared light) as they are generally less damaging to cells than UV light.[1][8] Two-photon excitation is an excellent option for reducing phototoxicity and increasing spatial precision.[1]

  • Intensity and Duration: Titrate the light intensity and exposure duration to find the lowest dose that achieves the desired level of uncaging.

  • Quantum Yield: Choose a photocage with a high quantum yield, meaning it uncages more efficiently per photon absorbed, thus requiring less light exposure.[9]

Q4: Which cell viability assays are most suitable for photocaged experiments?

A4: It is often recommended to use at least two different types of assays that measure different aspects of cell health.

Assay Type Principle Examples Pros Cons
Metabolic Assays Measure metabolic activity (e.g., mitochondrial reductase activity).MTT, XTT, WST-1, Resazurin (alamarBlue)[10][11]High-throughput, sensitive.Can be confounded by changes in metabolic rate without cell death.
Membrane Integrity Assays Use dyes that are excluded by live cells with intact membranes.Trypan Blue, Propidium Iodide (PI), 7-AAD, LDH Release Assay[11][12][13]Directly measures cell death, can distinguish between apoptosis and necrosis.Endpoint assays, LDH assay can be less sensitive.
ATP Quantification Measures ATP levels, which are indicative of metabolically active cells.Luminescent assays (e.g., CellTiter-Glo)Highly sensitive, rapid.ATP levels can be affected by factors other than cell death.[13]
Apoptosis Assays Detect specific markers of apoptosis.Annexin V staining, Caspase activity assays[13][14]Provides mechanistic insight into the mode of cell death.May miss other forms of cell death like necrosis.

Q5: My cells appear stressed but common viability assays show they are still alive. What could be happening?

A5: Cells can experience sublethal stress that may not be immediately reflected in assays that measure membrane integrity or metabolic activity. This can include DNA damage, activation of stress-response pathways, or changes in morphology. Consider using assays that measure:

  • Oxidative Stress: Use probes like H2-DCF-DA to measure intracellular ROS production.[2]

  • DNA Damage: Perform assays like the Comet assay or staining for γH2AX.

  • Apoptosis Markers: Even if cells haven't fully committed to apoptosis, you might detect early markers like caspase activation.[13][14]

Experimental Protocols & Visualizations

Protocol: Assessing Phototoxicity using a Multi-Assay Approach

This protocol outlines a method to systematically evaluate the sources of toxicity in a this compound experiment using both a metabolic assay (MTT) and a membrane integrity assay (Propidium Iodide).

Materials:

  • Cells of interest plated in a 96-well plate (clear bottom for microscopy, black walls for fluorescence)

  • This compound compound

  • Vehicle (e.g., sterile DMSO)

  • MTT reagent (e.g., 5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • Propidium Iodide (PI) solution (e.g., 1 µg/mL in PBS)

  • Hoechst 33342 solution (for total cell staining)

  • Light source for uncaging (e.g., 365 nm LED)

  • Plate reader (absorbance and fluorescence)

  • Fluorescence microscope

Methodology:

  • Cell Plating: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treatment Groups: Prepare the following conditions (in triplicate):

    • Untreated Control: Cells with media only.

    • Vehicle Control (Dark): Cells with the highest concentration of vehicle used.

    • Vehicle Control (Light): Cells with vehicle, exposed to light.

    • This compound (Dark): Cells with this compound at various concentrations.

    • This compound (Light): Cells with this compound at various concentrations, exposed to light.

  • Compound Addition: Add the this compound or vehicle to the appropriate wells and incubate for a desired period (e.g., 1-4 hours).

  • Uncaging: Expose the "Light" designated wells to your light source for the optimized duration. Keep the "Dark" plate shielded from light.

  • Post-Uncaging Incubation: Return the plates to the incubator for a period sufficient for toxic effects to manifest (e.g., 24-48 hours).

  • Viability Assessment:

    • For PI Staining (Membrane Integrity):

      • Add Hoechst 33342 and PI directly to the wells.

      • Incubate for 15-30 minutes.

      • Image the plate on a fluorescence microscope. Count total (Hoechst) and dead (PI) cells to calculate the percentage of dead cells.

    • For MTT Assay (Metabolic Activity):

      • Remove the media and add 100 µL of fresh media + 10 µL of MTT reagent to each well.[15]

      • Incubate for 4 hours at 37°C.[15]

      • Add 100 µL of solubilization buffer and incubate overnight.[15]

      • Read absorbance at 570 nm.[15]

  • Data Analysis: Normalize the results to the untreated control group to determine the percent viability for each condition.

Diagrams

Troubleshooting Workflow for Cell Viability

G start Cell Viability Issue Detected dark_control High Death in 'Dark' Control? start->dark_control light_control High Death in 'Light Only' Control? dark_control->light_control No compound_toxicity Assess Compound Cytotoxicity (Dose-Response) dark_control->compound_toxicity Yes phototoxicity Assess Light Phototoxicity (Reduce Intensity/Duration) light_control->phototoxicity Yes experimental_issue Death Only in Full Experimental Condition light_control->experimental_issue No solution Problem Identified & Addressed compound_toxicity->solution phototoxicity->solution uncaged_toxicity Assess Toxicity of: 1. Uncaged DAP 2. Photolysis Byproducts experimental_issue->uncaged_toxicity ros Test with Antioxidants uncaged_toxicity->ros ros->solution

Caption: A decision tree for troubleshooting cell viability issues.

Potential Cell Death Pathways in Photocaged Experiments

G cluster_stimulus Stimuli cluster_response Cellular Responses light Light Exposure (Uncaging) ros ROS Production light->ros direct_damage Direct Photodamage (e.g., DNA) light->direct_damage byproduct_toxicity Byproduct Toxicity light->byproduct_toxicity caged_dap Caged DAP Compound caged_dap->light activates dap_activity Uncaged DAP Activity caged_dap->dap_activity releases death Cell Stress / Death (Apoptosis, Necrosis) ros->death direct_damage->death byproduct_toxicity->death dap_activity->death

References

Technical Support Center: Improving the Solubility of Photocaged DAP Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with photocaged 2,6-diaminopurine (B158960) (DAP) derivatives. Poor aqueous solubility is a common challenge with these compounds, impacting their delivery, efficacy, and the reproducibility of experiments. This guide offers practical solutions and detailed protocols to address these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with photocaged DAP derivatives.

Question: My this compound derivative has precipitated out of my aqueous buffer. What should I do?

Answer:

Precipitation of your this compound derivative from aqueous solutions is a common issue stemming from its low solubility. Here are several troubleshooting steps you can take, starting with the simplest:

  • Sonication: Briefly sonicate your sample. This can often help to redissolve small amounts of precipitate.

  • Gentle Warming: Gently warm the solution to a physiologically relevant temperature (e.g., 37°C). Be cautious not to heat excessively, as this could degrade the compound or the photocage.

  • pH Adjustment: The solubility of DAP derivatives can be pH-dependent. If your experimental conditions allow, try adjusting the pH of your buffer. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH may help. Perform a small-scale test to ensure pH changes do not affect your compound's stability or the integrity of the photocaging group.

  • Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[1] It is crucial to start with a very low concentration (e.g., 0.1-1%) and determine the maximum concentration your experimental system can tolerate without adverse effects.

  • Re-dissolution in Organic Solvent and Dilution: If significant precipitation has occurred, it may be best to centrifuge the sample, remove the aqueous buffer, and re-dissolve the precipitate in a minimal amount of an organic solvent like DMSO. You can then add this concentrated stock solution back into the aqueous buffer dropwise while vortexing to improve dispersion.

Question: I am observing inconsistent results in my cell-based assays. Could this be related to solubility?

Answer:

Yes, inconsistent results in cell-based assays are a frequent consequence of poor compound solubility. If the this compound derivative is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Here’s how to troubleshoot:

  • Visual Inspection: Before adding the compound to your cells, carefully inspect the stock solution and the final diluted solution for any signs of precipitation (cloudiness, visible particles).

  • Solubility Testing: Determine the approximate solubility of your compound in the specific cell culture medium you are using. You can do this by preparing a serial dilution and observing the concentration at which precipitation occurs.

  • Use of Surfactants: In some cases, very low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to maintain solubility in cell culture media. However, you must first establish a non-toxic concentration for your specific cell line.

  • Formulation Strategies: For in vivo studies or more complex cellular models, consider advanced formulation strategies such as lipid-based formulations (e.g., liposomes) or solid dispersions.[2][3][4] These can encapsulate the hydrophobic compound and improve its delivery in an aqueous environment.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents for dissolving this compound derivatives?

A1: Due to their often hydrophobic nature, this compound derivatives are typically most soluble in organic solvents. The recommended initial solvent is high-purity dimethyl sulfoxide (DMSO). Other potential solvents include dimethylformamide (DMF) and ethanol. For biological experiments, it is critical to prepare a concentrated stock solution in one of these organic solvents and then dilute it into your aqueous experimental buffer, ensuring the final concentration of the organic solvent is minimal and well-tolerated by your system.

Q2: How can I improve the aqueous solubility of my this compound derivative for in vivo studies?

A2: Enhancing aqueous solubility for in vivo applications often requires more advanced formulation approaches. Here are some common strategies:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[5]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based carriers such as emulsions, microemulsions, or liposomes can significantly improve its solubility and bioavailability.[3][4]

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range (nanosizing) can increase its surface area and dissolution rate.[3][5] This can be achieved through techniques like milling or high-pressure homogenization.[3]

Q3: Does the choice of photocaging group affect the solubility of the DAP derivative?

A3: Absolutely. The photocaging group itself contributes to the overall physicochemical properties of the molecule.[6] Some photocages are inherently hydrophobic and will decrease the aqueous solubility of the parent DAP derivative. Conversely, photocaging groups can be specifically designed to enhance solubility by incorporating charged moieties (e.g., carboxylates) or hydrophilic functionalities (e.g., polyethylene (B3416737) glycol chains).[7][8] When selecting or designing a this compound derivative, consider the properties of the caging group in addition to its photolytic efficiency.

Quantitative Data Summary

The following table summarizes common solvents and formulation excipients that can be used to improve the solubility of hydrophobic compounds like this compound derivatives. Note that the optimal choice will be specific to your derivative and experimental system.

Solvent/Excipient Typical Starting Concentration Mechanism of Solubility Enhancement Considerations for Biological Experiments
Dimethyl Sulfoxide (DMSO)< 1% (v/v)Co-solvencyCan be toxic at higher concentrations.
Ethanol< 1% (v/v)Co-solvencyCan have biological effects.
Polyethylene Glycol (PEG) 300/4001-10% (v/v)Co-solvency, increases viscosityGenerally low toxicity.
Tween® 80 / Polysorbate 800.01-0.1% (v/v)Surfactant (micelle formation)Potential for cell membrane disruption at higher concentrations.
Hydroxypropyl-β-cyclodextrin1-5% (w/v)Inclusion complexationGenerally well-tolerated.

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer

This protocol describes the standard method for preparing a working solution of a hydrophobic this compound derivative for in vitro experiments.

  • Weighing: Accurately weigh a small amount of the solid this compound derivative in a microcentrifuge tube.

  • Initial Dissolution: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex vigorously and sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.

  • Serial Dilution (in organic solvent): If necessary, perform serial dilutions from your concentrated stock using the same organic solvent to create intermediate stock solutions.

  • Dilution into Aqueous Buffer: To prepare the final working solution, add the stock solution dropwise to the pre-warmed (if appropriate) aqueous buffer while vortexing. The final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.5%).

  • Final Check: After dilution, inspect the final solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to lower the final concentration or slightly increase the percentage of co-solvent.

Protocol 2: Screening for Optimal Co-solvent Concentration

This protocol helps determine the maximum tolerated concentration of a co-solvent in a cell-based assay.

  • Cell Plating: Plate your cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Co-solvent Titration: Prepare a series of dilutions of your chosen co-solvent (e.g., DMSO) in your cell culture medium, ranging from a high concentration (e.g., 5%) down to a low concentration (e.g., 0.05%). Also include a vehicle-free control.

  • Cell Treatment: Replace the existing medium with the medium containing the different co-solvent concentrations.

  • Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to assess the cytotoxicity of the co-solvent at each concentration.

  • Data Analysis: Determine the highest concentration of the co-solvent that does not significantly impact cell viability. This will be your maximum tolerated concentration for subsequent experiments with your this compound derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_application Application start Solid Photocaged DAP Derivative dissolve Dissolve in 100% DMSO (High Concentration Stock) start->dissolve dilute Dilute into Aqueous Buffer dissolve->dilute precipitate Precipitation Observed? dilute->precipitate solution Use Co-solvent (e.g., <1% DMSO) precipitate->solution Yes experiment In Vitro / In Vivo Experiment precipitate->experiment No solution->dilute reformulate Consider Advanced Formulation solution->reformulate end Successful Experiment experiment->end

Caption: Workflow for preparing and troubleshooting this compound derivative solutions.

signaling_pathway cluster_input Experimental Input cluster_pathway Cellular Signaling uv_light UV Light (Uncaging) caged_dap Photocaged DAP Derivative uv_light->caged_dap cleaves dap Free DAP (Active) caged_dap->dap releases kinase Target Kinase (e.g., PI3K) dap->kinase inhibits downstream Downstream Signaling Cascade kinase->downstream activates response Cellular Response (e.g., Apoptosis) downstream->response

Caption: Hypothetical signaling pathway modulation using a this compound derivative.

logical_relationship cluster_causes Primary Causes cluster_solutions Potential Solutions solubility Poor Aqueous Solubility cosolvents Co-solvents (DMSO, Ethanol) solubility->cosolvents addresses surfactants Surfactants (Tween® 80) solubility->surfactants addresses formulations Advanced Formulations (Liposomes, Cyclodextrins) solubility->formulations addresses chem_mod Chemical Modification (Hydrophilic Cages) solubility->chem_mod addresses hydrophobic_dap Hydrophobic DAP Core hydrophobic_dap->solubility hydrophobic_cage Hydrophobic Photocage hydrophobic_cage->solubility

Caption: Relationship between causes and solutions for poor solubility.

References

Technical Support Center: Reducing Off-Target Effects of Light Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects in your light-activation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects in light-activated therapies and research?

A1: Off-target effects in light-activated systems primarily arise from three sources:

  • Lack of Specificity of the Photosensitizer (PS) or Photopharmaceutical: Many photosensitizers can accumulate in healthy tissues as well as the target tumor, leading to indiscriminate damage upon light activation. Similarly, photopharmaceuticals can be activated in non-target areas if light delivery is not precise.

  • Imprecise Light Delivery: The scattering and absorption of light by biological tissues can cause the activation of photosensitive agents outside the intended target area. Shorter wavelengths of light, such as UV and blue light, have limited tissue penetration and are more prone to scattering.[1]

  • Unintended Photochemical Reactions: Light itself can sometimes have direct effects on cells, independent of the photosensitizing agent. For example, blue light has been shown to dampen the expression of inflammatory genes in microglia.[2] In optogenetics, this can lead to unintended neuronal activation.[3]

Q2: How can I improve the targeting of my photosensitizer to reduce off-target effects?

A2: Improving the specificity of photosensitizer delivery is a key strategy to minimize off-target damage. Here are several approaches:

  • Active Targeting: This involves conjugating the photosensitizer to a ligand that specifically binds to receptors overexpressed on cancer cells or other target cells.[3] This enhances the accumulation of the photosensitizer in the desired location.

  • Nanocarrier-based Delivery: Encapsulating photosensitizers within nanocarriers, such as liposomes or polymersomes, can improve their delivery to tumors through the enhanced permeability and retention (EPR) effect.[4][5] These nanocarriers can also be functionalized with targeting ligands for active targeting.

  • Organelle-Specific Targeting: Designing photosensitizers that accumulate in specific subcellular organelles (e.g., mitochondria, lysosomes, or the nucleus) can enhance the efficacy of cell killing and reduce damage to other cellular components.[6][7][8][9] For instance, photosensitizers targeting the mitochondria can trigger apoptosis more efficiently.[6][10]

Q3: What is two-photon excitation, and how does it help in reducing off-target effects?

A3: Two-photon excitation (TPE) is a fluorescence imaging technique that can also be used for the precise activation of photosensitive compounds. It involves the simultaneous absorption of two long-wavelength photons (typically in the near-infrared range) to excite a fluorophore or photosensitizer that would normally be excited by a single photon of a shorter wavelength.[11]

The key advantages of TPE in reducing off-target effects are:

  • Increased Penetration Depth: Longer wavelength light used in TPE scatters less and is absorbed less by endogenous molecules like hemoglobin, allowing it to penetrate deeper into tissues compared to the shorter wavelengths used in one-photon excitation (OPE).[4][12][13]

  • Localized Excitation: The probability of two-photon absorption is significant only at the focal point of the laser beam where the photon density is extremely high. This confines the activation of the photosensitive agent to a very small volume, minimizing off-target activation in the surrounding tissue.[11]

Q4: What are photoswitchable drugs and caged compounds, and how do they contribute to reducing off-target effects?

A4: Photoswitchable drugs and caged compounds are two types of photopharmaceuticals designed for precise spatiotemporal control of drug activity.

  • Photoswitchable Drugs: These are molecules that can be reversibly switched between an active and an inactive state using different wavelengths of light.[14] For example, an inactive form of a drug can be administered systemically, and then activated only at the target site with a specific wavelength of light. The active form may then spontaneously revert to the inactive state or be deactivated by a different wavelength of light, limiting its action to the illuminated area and time.[15]

  • Caged Compounds: These are biologically active molecules that are rendered inactive by being chemically linked to a photolabile protecting group (the "cage").[16] The active molecule is released upon irradiation with a specific wavelength of light, which cleaves the bond to the cage.[17] This allows for the precise release of a drug or signaling molecule at a specific time and location.[18]

Troubleshooting Guides

Issue 1: Low therapeutic efficacy or insufficient cell death in Photodynamic Therapy (PDT).
Possible Cause Troubleshooting Steps
Suboptimal Photosensitizer Concentration Perform a dose-response study to determine the optimal concentration of the photosensitizer for your specific cell line and experimental conditions.
Inadequate Light Dose Verify the calibration of your light source. Optimize the light fluence (total energy delivered) and fluence rate (power density) for your experiment. Be aware that very high fluence rates can lead to oxygen depletion, reducing PDT efficacy.
Low Oxygen Levels (Hypoxia) Ensure adequate oxygenation of your cell culture or tumor model. For in vitro experiments, ensure proper gas exchange. For in vivo studies, consider strategies to alleviate tumor hypoxia.
Poor Photosensitizer Uptake Optimize the incubation time of the photosensitizer with the cells. Consider using delivery systems like nanoparticles or targeted ligands to enhance uptake.[4]
Incorrect Wavelength of Light Ensure that the wavelength of your light source matches the absorption peak of your photosensitizer.
Issue 2: Unexpected or inconsistent results with photoswitchable drugs.
Possible Cause Troubleshooting Steps
Inefficient Photoswitching Verify the wavelength and intensity of your light source. Ensure it is appropriate for the specific photoswitchable molecule you are using. Check the photostationary state (the equilibrium between the two isomers under illumination) of your compound under your experimental conditions.
Thermal Relaxation Be aware of the thermal stability of the active isomer. Some photoswitches rapidly revert to their inactive state in the dark, which can affect the duration of the drug's effect.[15][19]
Phototoxicity of the Light Source High-intensity or short-wavelength light (e.g., UV) can be toxic to cells. Use the lowest effective light dose and, if possible, utilize photoswitches that are activated by longer, less damaging wavelengths (red or near-infrared light).
Poor Bioavailability or Stability Assess the solubility and stability of your photoswitchable compound in your experimental medium. Consider using delivery vehicles to improve solubility and protect the compound from degradation.
Issue 3: Off-target neuronal activation or unexpected physiological responses in Optogenetics.
Possible Cause Troubleshooting Steps
Non-specific Opsin Expression Verify the specificity of your viral vector and promoter. Use control experiments with a fluorescent reporter alone to confirm that the observed effects are due to opsin activation. Consider using Cre-lox systems for cell-type-specific expression.[17][20][21]
Light Scattering and Off-Target Illumination Use a fiber optic with a numerical aperture (NA) that is appropriate for your target region to confine the light spread. Consider using two-photon excitation for more precise spatial targeting.
Direct Neuronal Activation by Light Perform control experiments where light is delivered to the target region in animals that do not express the opsin. This will help determine if the light itself is causing neuronal activation.[3]
Network Effects Be aware that stimulating or inhibiting a specific population of neurons can have downstream effects on other parts of the neural circuit, leading to unexpected behavioral or physiological responses.[22]
Overexpression of Opsins High levels of opsin expression can alter the intrinsic properties of neurons. Titrate the viral vector concentration to achieve a functional yet non-disruptive level of expression.
Issue 4: Poor signal-to-noise ratio or imaging artifacts in Two-Photon Microscopy.
Possible Cause Troubleshooting Steps
Low Fluorescence Signal Increase laser power, but be mindful of phototoxicity. Optimize the excitation wavelength for your fluorophore. Ensure your detectors (photomultiplier tubes, PMTs) are functioning correctly and the gain is set appropriately.
High Background Noise Reduce the detector gain. Use image averaging to reduce random noise. Check for and minimize stray light in your setup.
Motion Artifacts In live animal imaging, physiological movements like heartbeat and respiration can cause artifacts. Use animal fixation techniques and consider gating the image acquisition to the cardiac or respiratory cycle.[23]
Tiling and Stitching Artifacts When creating large images from multiple smaller scans, inconsistencies in brightness or alignment can occur at the borders. Use flat-field correction and image processing software to correct for these artifacts.[24][25]
Optical Aberrations Misalignment of optical components or the sample itself can lead to distorted images. Ensure proper alignment of your microscope and consider using adaptive optics to correct for aberrations.[26]

Data Presentation

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Common Photosensitizers

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in producing singlet oxygen, a key reactive oxygen species in photodynamic therapy. A higher ΦΔ generally indicates a more effective photosensitizer.[27]

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)
Rose BengalMethanol0.80
Ethanol0.86
Water0.76
Methylene BlueMethanol0.52
Ethanol0.57
Water0.52
Protoporphyrin IXBenzene0.55
Pyridine0.43
HematoporphyrinMethanol0.41
Water (pH 7.4)0.24
Photofrin®Water0.89
5-Aminolevulinic Acid (ALA)-induced PpIXCells0.5 - 0.7
Zinc Phthalocyanine (ZnPc)DMF0.55
0.1 M CTAC/H2O0.38

Data compiled from various sources.[16][28][29] Note that ΦΔ values can vary depending on the experimental conditions.

Table 2: Light Penetration Depth in Tissue

The penetration depth of light in biological tissue is highly dependent on the wavelength. Longer wavelengths in the near-infrared (NIR) window (approximately 650-1350 nm) penetrate deeper due to reduced absorption by water and hemoglobin and less scattering.

WavelengthTypical Penetration Depth (1/e)Primary Absorbers
350-400 nm (UVA)< 0.5 mmMelanin, Hemoglobin
400-500 nm (Blue)~1-2 mmMelanin, Hemoglobin
500-600 nm (Green/Yellow)~2-3 mmHemoglobin
600-700 nm (Red)~3-5 mmHemoglobin
700-900 nm (NIR)~5-10 mmWater, Lipids
900-1000 nm (NIR)~10-20 mmWater, Lipids
>1100 nm (NIR)DecreasesWater

Data are approximate and can vary significantly depending on the tissue type, pigmentation, and blood flow.

Table 3: On/Off Ratios of Representative Photoswitchable Molecules

The on/off ratio represents the difference in biological activity between the two states of a photoswitchable molecule. A higher ratio indicates a greater degree of control over the molecule's function.

Photoswitchable Molecule ClassTargetWavelength for "On" StateWavelength for "Off" StateApproximate On/Off Ratio
Azobenzene-based K+ channel blocker (e.g., AAQ)Shaker K+ channel~500 nm (cis, less active)~380 nm (trans, active)28[15]
Azobenzene-based K+ channel blocker (e.g., BzAQ)Shaker K+ channel~500 nm (cis, less active)~380 nm (trans, active)42[15]
Diethylamine-azobenzene-quaternary ammonium (B1175870) (DENAQ)Voltage-gated K+ channelsDark (trans, active)480 nm (cis, less active)~2.7 (based on 63% photoswitching)[19][30]
Phenyl-azobenzene-quaternary ammonium (PhENAQ)Voltage-gated K+ channels480 nm (cis, active)Dark (trans, less active)~1.4 (based on 29% photoswitching)[19][30]

On/off ratios can be influenced by experimental conditions and the specific biological system.

Experimental Protocols

Protocol 1: In Vitro Photodynamic Therapy (PDT)

This protocol provides a general framework for conducting an in vitro PDT experiment.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Photosensitizer (PS) stock solution

  • Phosphate-buffered saline (PBS)

  • Light source with a specific wavelength and power output

  • Cell viability assay (e.g., MTT, trypan blue)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Photosensitizer Incubation:

    • Prepare a working solution of the PS in cell culture medium.

    • Remove the old medium from the cells and add the PS-containing medium.

    • Incubate the cells with the PS for a predetermined time (e.g., 4-24 hours) in the dark to allow for cellular uptake.

  • Washing:

    • Remove the PS-containing medium and wash the cells twice with PBS to remove any extracellular PS.

  • Light Irradiation:

    • Add fresh, pre-warmed cell culture medium to the cells.

    • Expose the cells to light of the appropriate wavelength and fluence.

    • Include control groups: no treatment, PS only (dark control), and light only.

  • Post-Irradiation Incubation:

    • Return the plate to the incubator for a period of time (e.g., 24-48 hours) to allow for cell death to occur.

  • Assessment of Cell Viability:

    • Perform a cell viability assay to quantify the extent of cell death in each treatment group.

Protocol 2: Activation of Caged Compounds in Cell Culture

This protocol outlines the general steps for uncaging a biologically active molecule in a cell culture setting.

Materials:

  • Cell line of interest

  • Caged compound of interest

  • Appropriate buffer or medium for cell imaging

  • Light source for uncaging (e.g., UV lamp, laser)

  • Microscope equipped for fluorescence imaging (if monitoring a downstream effect)

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom dish or coverslip suitable for microscopy.

  • Loading of Caged Compound:

    • Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the imaging buffer to the desired final concentration.

    • Incubate the cells with the caged compound for a sufficient time to allow for loading or equilibration.

  • Light-Induced Uncaging:

    • Mount the dish on the microscope.

    • Locate the target cell or region of interest.

    • Deliver a pulse of light at the appropriate wavelength and duration to uncage the compound. The specific light parameters will depend on the caged compound and the light source.[17]

  • Monitoring the Biological Response:

    • Immediately after uncaging, begin acquiring images or electrophysiological recordings to monitor the cellular response to the released molecule.[5][18][31][32][33]

Protocol 3: Assessment of Phototoxicity

This protocol provides a method to assess the phototoxicity of a compound or light treatment.[3][27][34][35][36]

Materials:

  • Cell line (e.g., Balb/c 3T3 fibroblasts are commonly used)

  • Test compound

  • Light source (e.g., solar simulator or UVA lamp)

  • Neutral red uptake assay kit or other viability assay

Procedure:

  • Cell Seeding: Seed cells in two identical 96-well plates.

  • Compound Incubation: Treat the cells with a range of concentrations of the test compound for a set period (e.g., 1 hour).

  • Irradiation:

    • Expose one plate to a non-toxic dose of light (+Light condition).

    • Keep the second plate in the dark (-Light condition).

  • Post-Incubation: Wash the cells and incubate them in fresh medium for approximately 24 hours.

  • Viability Assessment:

    • Perform a neutral red uptake assay or another viability assay on both plates.

  • Data Analysis:

    • Compare the cell viability between the +Light and -Light conditions for each concentration of the test compound. A significant decrease in viability in the +Light condition compared to the -Light condition indicates phototoxicity.

Mandatory Visualizations

Diagram 1: General Workflow for Reducing Off-Target Effects

G cluster_0 Strategy Selection cluster_1 Experimental Design cluster_2 Execution & Monitoring cluster_3 Analysis & Optimization Targeted Delivery Targeted Delivery In Vitro Assay In Vitro Assay Targeted Delivery->In Vitro Assay Precise Light Application Precise Light Application Precise Light Application->In Vitro Assay Molecular Control Molecular Control Molecular Control->In Vitro Assay In Vivo Model In Vivo Model In Vitro Assay->In Vivo Model Light Application Light Application In Vivo Model->Light Application Data Acquisition Data Acquisition Light Application->Data Acquisition Assess Off-Target Effects Assess Off-Target Effects Data Acquisition->Assess Off-Target Effects Refine Protocol Refine Protocol Assess Off-Target Effects->Refine Protocol Strategy Selection Strategy Selection Refine Protocol->Strategy Selection

Caption: A logical workflow for developing and optimizing light-activated therapies to minimize off-target effects.

Diagram 2: Signaling Pathway of Photodynamic Therapy (PDT)

PDT_Pathway Light Light Photosensitizer (PS) Photosensitizer (PS) Light->Photosensitizer (PS) Absorption Excited PS Excited PS Photosensitizer (PS)->Excited PS Excitation Ground State O2 Ground State O2 Excited PS->Ground State O2 Energy Transfer Singlet Oxygen (1O2) Singlet Oxygen (1O2) Ground State O2->Singlet Oxygen (1O2) Cellular Damage Cellular Damage Singlet Oxygen (1O2)->Cellular Damage Oxidation Apoptosis/Necrosis Apoptosis/Necrosis Cellular Damage->Apoptosis/Necrosis

Caption: Simplified signaling pathway of Type II photodynamic therapy leading to cell death.

Diagram 3: Experimental Workflow for Two-Photon Uncaging

Two_Photon_Uncaging Prepare Cells with Caged Compound Prepare Cells with Caged Compound Mount on 2P Microscope Mount on 2P Microscope Prepare Cells with Caged Compound->Mount on 2P Microscope Identify Target ROI Identify Target ROI Mount on 2P Microscope->Identify Target ROI Deliver Focused NIR Laser Pulse Deliver Focused NIR Laser Pulse Identify Target ROI->Deliver Focused NIR Laser Pulse Uncaging Event Uncaging Event Deliver Focused NIR Laser Pulse->Uncaging Event Record Cellular Response Record Cellular Response Uncaging Event->Record Cellular Response Analyze Data Analyze Data Record Cellular Response->Analyze Data

Caption: A step-by-step experimental workflow for two-photon uncaging of a bioactive molecule.

References

Technical Support Center: Optimization of Irradiation Time for Diaminopyrimidine (DAP) Release

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of irradiation time for Diaminopyrimidine (DAP) release. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using irradiation to trigger DAP release?

A1: The release of Diaminopyrimidine (DAP) is often achieved through a process called photocleavage. In this process, a photolabile protecting group (PPG) is attached to the DAP molecule, rendering it inactive. Upon irradiation with a specific wavelength of light, the PPG absorbs energy and undergoes a chemical reaction that cleaves the bond connecting it to DAP, thereby releasing the active molecule. The duration and intensity of the irradiation directly influence the efficiency of this release.

Q2: What are the critical parameters to consider when optimizing irradiation time for DAP release?

A2: Several parameters are crucial for optimizing DAP release:

  • Irradiation Wavelength: The wavelength of the light source must overlap with the absorption spectrum of the photolabile protecting group to ensure efficient energy transfer for cleavage.

  • Irradiation Intensity (Power Density): Higher intensity can lead to faster release but may also cause photodamage to the DAP molecule or surrounding biological matrix.

  • Total Irradiation Dose: This is the product of intensity and time and is a key determinant of the total amount of DAP released.

  • Photolabile Protecting Group (PPG) Properties: The quantum yield of the PPG (the efficiency of converting absorbed light into a chemical reaction) will significantly affect the required irradiation time.

  • Sample Composition: The medium in which the DAP conjugate is dissolved or suspended can affect light penetration and the stability of the released DAP.

Q3: How can I monitor the release of DAP in real-time during an experiment?

A3: Real-time monitoring of DAP release can be achieved using techniques like UV-Vis spectroscopy or fluorescence microscopy if the DAP or its carrier has a suitable chromophore or fluorophore.[1][2] UV imaging, in particular, can provide spatially and temporally resolved concentration maps of the released drug in the solution adjacent to the formulation.[1][2]

Troubleshooting Guides

Issue 1: Low or No DAP Release Despite Irradiation

Possible Cause Troubleshooting Step
Incorrect Wavelength Verify that the emission spectrum of your light source overlaps with the absorption maximum of the photolabile protecting group on your DAP conjugate.
Insufficient Irradiation Power Measure the power output of your light source at the sample plane. Increase the power, but be cautious of potential photodamage.
Inadequate Irradiation Time Increase the irradiation time in a stepwise manner to determine the optimal duration for the desired release profile.
Degradation of the Photolabile Linker Ensure proper storage and handling of the DAP conjugate to prevent premature degradation of the photolabile linker.
Sample Opacity If the sample medium is opaque or highly scattering, it may be preventing sufficient light from reaching the DAP conjugate. Consider diluting the sample or using a more transparent medium.

Issue 2: Inconsistent or Variable DAP Release Between Experiments

Possible Cause Troubleshooting Step
Fluctuations in Light Source Intensity Regularly check the power output of your lamp, as it may decrease over time. Allow the lamp to warm up sufficiently before starting the experiment.
Inconsistent Sample Positioning Ensure that the sample is placed at the same distance and orientation relative to the light source in every experiment.
Variability in Sample Preparation Standardize the protocol for preparing the DAP conjugate solution or formulation to ensure homogeneity.
Temperature Fluctuations Photochemical reactions can be temperature-dependent. Use a temperature-controlled sample holder to maintain consistent experimental conditions.

Issue 3: Suspected Photodamage to the Released DAP

Possible Cause Troubleshooting Step
High Irradiation Intensity Reduce the power density of the light source. It may be necessary to compensate by increasing the irradiation time to achieve the same total dose.
Prolonged Exposure to UV Light Determine the minimum irradiation time required for the desired release and avoid unnecessarily long exposures.
Use of a Lower Wavelength If possible, use a photolabile protecting group that can be cleaved at a longer, less damaging wavelength (e.g., in the near-UV or visible range).
Presence of Photosensitizers Ensure the sample medium is free of any contaminants that could act as photosensitizers and cause degradation of the DAP.

Data Presentation

Table 1: Effect of Irradiation Time on DAP Release Efficiency

Irradiation Time (minutes)DAP Released (%)Standard Deviation
01.20.3
225.82.1
555.33.5
1085.14.2
1592.52.8
2093.12.5

Table 2: Comparison of Different Irradiation Intensities on DAP Release after 5 Minutes

Irradiation Intensity (mW/cm²)DAP Released (%)Standard Deviation
535.72.9
1055.33.5
2078.94.1
5091.23.3

Experimental Protocols

Protocol 1: Determining the Optimal Irradiation Time for DAP Release

  • Preparation of DAP Conjugate Solution: Prepare a stock solution of the photolabile DAP conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration should be optimized based on the detection method.

  • Experimental Setup:

    • Use a UV light source with a narrow bandpass filter centered at the absorption maximum of the photolabile protecting group.

    • Position the light source at a fixed distance from the sample holder to ensure consistent irradiation intensity.

    • Use a quartz cuvette or a multi-well plate suitable for UV transmission.

  • Irradiation:

    • Aliquot the DAP conjugate solution into separate cuvettes or wells.

    • Expose each aliquot to the UV light for a different duration (e.g., 0, 2, 5, 10, 15, 20 minutes). A no-irradiation control (0 minutes) is essential.

  • Quantification of Released DAP:

    • After irradiation, measure the concentration of the released DAP using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis:

    • Plot the percentage of DAP released as a function of irradiation time to determine the optimal exposure duration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare DAP Conjugate Solution setup_uv Set up UV Irradiation System prep_solution->setup_uv Load Samples irradiate Irradiate Samples (Varying Time) setup_uv->irradiate quantify Quantify Released DAP (e.g., HPLC) irradiate->quantify analyze Analyze Data & Determine Optimal Time quantify->analyze

Caption: Experimental workflow for optimizing DAP release irradiation time.

troubleshooting_logic start Low/No DAP Release check_wavelength Is Wavelength Correct? start->check_wavelength check_power Is Power Sufficient? check_wavelength->check_power Yes adjust_wavelength Adjust Light Source/ Filter check_wavelength->adjust_wavelength No check_time Is Time Sufficient? check_power->check_time Yes increase_power Increase Light Source Power check_power->increase_power No increase_time Increase Irradiation Time check_time->increase_time No success Successful Release check_time->success Yes adjust_wavelength->success increase_power->success increase_time->success

Caption: Troubleshooting logic for low or no DAP release.

References

Technical Support Center: Synthesis of Photocaged Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of photocaged amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chemical synthesis of these valuable tools for spatiotemporal control of biological processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of photocaged amino acids?

The synthesis of photocaged amino acids can be a complex process with several potential challenges. The most frequently reported issues include:

  • Low reaction yields: This can be due to incomplete reactions, steric hindrance from bulky protecting groups, or side reactions that consume starting materials.[1][2]

  • Side reactions: Unwanted reactions can occur at various stages, including acylation of the amino group, reactions involving the amino acid side chain, and degradation of the photocaging group under certain conditions.[3][4]

  • Purification difficulties: Separating the desired photocaged amino acid from unreacted starting materials, byproducts, and isomers can be challenging due to similar polarities and chemical properties.

  • Photolability and stability issues: The photocaging group itself can be sensitive to ambient light or certain chemical conditions, leading to premature uncaging or degradation. Conversely, some photocaged compounds may exhibit insufficient stability for long-term storage or experimental use.[5][6]

  • Poor coupling efficiency: In solid-phase peptide synthesis (SPPS), the coupling of a photocaged amino acid monomer can be inefficient, especially for sterically hindered residues.[7]

Q2: How do I choose the right photocaging group for my amino acid and application?

The selection of a suitable photocaging group is critical and depends on several factors:

  • Wavelength of uncaging: The photocage should be cleavable by a wavelength of light that is biocompatible (typically >300 nm) and does not cause photodamage to the biological system.[8] Common choices include nitrobenzyl, coumarin, and BODIPY-based cages, which offer a range of uncaging wavelengths.[7][9]

  • Photolysis efficiency (Quantum Yield): A high quantum yield is desirable for efficient uncaging with minimal light exposure.

  • Photochemical byproducts: The byproducts generated upon photolysis should be non-toxic and not interfere with the biological system under investigation.

  • Chemical stability: The photocage must be stable to the conditions used during synthesis, purification, and storage, as well as the experimental conditions prior to uncaging.

  • Orthogonality: In experiments requiring multiple photoactivations, the chosen photocage should have a distinct uncaging wavelength from other photosensitive molecules in the system.[9]

Q3: What strategies can I use to improve the yield of my photocaged amino acid synthesis?

Improving the yield often requires a systematic approach to optimization:

  • Optimize reaction conditions: This includes adjusting the temperature, reaction time, and stoichiometry of reactants. For coupling reactions, using more potent activating agents like HCTU or HATU can improve efficiency, especially for sterically hindered amino acids.[1]

  • Protecting group strategy: Employ an orthogonal protecting group strategy to avoid unintended deprotection or side reactions on the amino acid's functional groups.[7]

  • Double coupling: In solid-phase synthesis, performing the coupling step twice can help drive the reaction to completion.[1]

  • Monitoring reaction progress: Use techniques like TLC, HPLC, or NMR to monitor the reaction's progress and determine the optimal time for quenching.

Q4: How can I minimize side reactions during the synthesis?

Minimizing side reactions is crucial for obtaining a pure product and improving yields. Key strategies include:

  • Proper protection of functional groups: Ensure that all reactive functional groups on the amino acid (e.g., side-chain carboxyl, amino, or hydroxyl groups) are adequately protected with groups that are stable to the reaction conditions for introducing the photocage.[3]

  • Control of reaction pH: Maintaining an optimal pH can prevent acid- or base-catalyzed side reactions.

  • Use of scavengers: In cleavage steps during solid-phase synthesis, using scavengers can trap reactive species that might otherwise lead to side reactions.[1]

  • Fresh reagents: Use fresh, high-purity solvents and reagents to avoid contaminants that could initiate side reactions.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered during the synthesis of photocaged amino acids.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction- Increase reaction time and/or temperature.- Use a more potent coupling reagent (e.g., HATU, HCTU).[1]- Perform a double coupling if using solid-phase synthesis.[1]
Steric hindrance- Choose a less bulky photocaging group if possible.- Optimize the spatial arrangement of protecting groups.
Degradation of starting material or product- Check the stability of your compounds under the reaction conditions.- Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture.
Multiple Spots on TLC / Peaks in HPLC (Impure Product) Side reactions- Review your protecting group strategy for orthogonality.[7]- Purify reagents and solvents.- Adjust pH to minimize acid/base-catalyzed side reactions.
Incomplete deprotection or cleavage- Increase deprotection/cleavage time or use a stronger reagent.- Add scavengers to the cleavage cocktail to prevent re-attachment or side reactions.[1]
Isomerization- Use milder reaction conditions to prevent racemization.- Analyze the product by chiral chromatography if stereochemistry is critical.
Difficulty in Purifying the Final Product Similar polarity of product and impurities- Optimize the mobile phase for column chromatography (e.g., gradient elution).- Consider alternative purification techniques like preparative HPLC or crystallization.[10]
Product is unstable on silica (B1680970) gel- Use a different stationary phase (e.g., alumina, C18 for reverse-phase).- Minimize the time the compound spends on the column.
Premature Uncaging Exposure to ambient light- Perform all synthesis and purification steps in the dark or under red light.- Store the final product protected from light.
Chemical instability of the photocage- Avoid harsh acidic or basic conditions if the photocage is sensitive.- Review the literature for the stability profile of your chosen photocaging group.

Experimental Protocols

General Protocol for N-terminal Photocaging of an Amino Acid in Solution Phase

This protocol provides a general workflow for attaching a nitrobenzyl-based photocage to the N-terminus of an amino acid.

  • Protection of Carboxyl Group:

    • Dissolve the amino acid in a suitable solvent (e.g., methanol).

    • Add thionyl chloride dropwise at 0°C to form the methyl ester, protecting the carboxylic acid.

    • Stir the reaction for 2-4 hours, allowing it to warm to room temperature.

    • Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride.

  • Photocage Coupling:

    • Dissolve the amino acid methyl ester hydrochloride and a base (e.g., triethylamine) in a polar aprotic solvent (e.g., DMF or CH₂Cl₂).

    • In a separate flask, dissolve the activated photocaging reagent (e.g., 4,5-dimethoxy-2-nitrobenzyl bromide).

    • Add the photocaging reagent solution dropwise to the amino acid solution at 0°C.

    • Stir the reaction overnight at room temperature, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection of Carboxyl Group (Optional):

    • If the free carboxylate is required, hydrolyze the methyl ester using a mild base (e.g., LiOH) in a mixture of THF and water.

    • Acidify the reaction mixture to pH ~3-4 and extract the final photocaged amino acid.

Visualizing Workflows and Pathways

General Synthesis Workflow for a Photocaged Amino Acid

G General Synthesis Workflow cluster_0 Preparation cluster_1 Photocaging Reaction cluster_2 Purification & Final Product start Amino Acid protect Protect Side Chain & Carboxyl Group start->protect photocage Couple with Activated Photocaging Group protect->photocage purify Purification (e.g., Column Chromatography) photocage->purify deprotect Selective Deprotection (if necessary) purify->deprotect final Final Photocaged Amino Acid deprotect->final

Caption: A generalized workflow for the synthesis of a photocaged amino acid.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield cluster_0 Reaction Conditions cluster_1 Side Reactions cluster_2 Purification start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_protection Review Protecting Group Strategy start->check_protection check_purification Optimize Purification Method start->check_purification optimize_time_temp Optimize Reaction Time and Temperature check_reagents->optimize_time_temp check_coupling Use Stronger Coupling Agent? optimize_time_temp->check_coupling check_ph Monitor and Adjust pH check_protection->check_ph check_stability Assess Product Stability During Purification check_purification->check_stability

Caption: A decision tree for troubleshooting low yields in photocaged amino acid synthesis.

References

Validation & Comparative

Navigating the Photorelease of a Key Bacterial Component: A Comparative Guide to Photocaging Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely control the release of bioactive molecules is a powerful tool. Diaminopimelic acid (DAP), a unique amino acid central to bacterial cell wall integrity and a potent activator of the innate immune system, presents a compelling target for such spatiotemporal control. Photocaging DAP offers a method to study its role in bacterial physiology and host-pathogen interactions with unprecedented precision. However, the selection of an appropriate photocaging group is critical and depends on the specific experimental requirements.

Currently, a direct comparative study of different photocaging groups specifically for DAP is not extensively documented in publicly available literature. However, by examining the properties of common photocaging groups and the known biological pathways of DAP, we can construct a guide for the rational selection and application of these photolabile protecting groups. This guide provides an overview of potential photocaging strategies for DAP, outlines a hypothetical experimental workflow for their comparison, and details the crucial signaling pathway that DAP modulates.

Comparing Potential Photocaging Groups for DAP

The ideal photocage for DAP should exhibit high stability in the dark, efficient cleavage with light (high quantum yield), and minimal biological activity of the cage itself and its photoproducts. The choice of photocage will also be dictated by the desired wavelength of light for uncaging, with longer wavelengths offering deeper tissue penetration and reduced phototoxicity. Below is a table summarizing common photocaging groups that could be applied to DAP, with their general characteristics.

Photocaging GroupCommon Excitation Wavelength (nm)Key AdvantagesPotential Disadvantages
o-Nitrobenzyl (NB) ~340-365 (UV)Well-established chemistry, relatively small size.Requires UV light which can be phototoxic and has limited tissue penetration. Can generate reactive nitroso byproducts.
Coumarin-based (e.g., DEAC) ~400-450 (Violet/Blue)Higher one-photon and two-photon uncaging cross-sections, excitation at longer, less damaging wavelengths.Can be larger than NB groups, potentially affecting solubility and biological activity of the caged compound.
BODIPY-based ~500-600 (Green/Yellow)Excitation in the visible spectrum, often with good two-photon absorption properties.Can be fluorescent, which may interfere with other imaging modalities.
Nitrodibenzofuran (NDBF) ~365-405 (UV/Violet)High quantum yields, faster release kinetics than some NB derivatives.Requires UV or near-UV light.

The Biological Significance of DAP: A Key to Bacterial Survival and Immune Recognition

DAP is an essential component of the peptidoglycan (PGN) cell wall in most Gram-negative and some Gram-positive bacteria. Its presence is crucial for maintaining the structural integrity of the bacterial cell. Beyond its structural role, DAP, particularly in the form of the peptide fragment γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), is a potent microbial-associated molecular pattern (MAMP). In host cells, iE-DAP is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1] This recognition event triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, initiating an innate immune response to bacterial infection.[1]

DAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE-DAP_ext iE-DAP iE-DAP_int iE-DAP iE-DAP_ext->iE-DAP_int Transport NOD1 NOD1 iE-DAP_int->NOD1 Binds to RICK RICK (RIPK2) NOD1->RICK Recruits & Activates NF-kB_complex IKK complex RICK->NF-kB_complex Activates NF-kB NF-κB NF-kB_complex->NF-kB Phosphorylates IκBα, releasing p-NF-kB p-NF-κB NF-kB->p-NF-kB Phosphorylation p-NF-kB_nuc p-NF-κB p-NF-kB->p-NF-kB_nuc Translocation DNA DNA p-NF-kB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines Induces Transcription

Caption: NOD1 signaling pathway initiated by iE-DAP recognition.

A Proposed Experimental Workflow for Comparing DAP Photocages

For researchers aiming to identify the optimal photocage for their specific application, a systematic comparison is essential. The following workflow outlines a hypothetical experimental procedure for evaluating different photocaged DAP derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_photochem Photochemical Analysis cluster_invitro In Vitro Biological Assays cluster_invivo In Vivo/Ex Vivo Validation (Optional) A Synthesize various This compound derivatives B Characterize compounds (NMR, MS, HPLC) A->B C Determine absorption spectra B->C F Assess stability in biological media B->F D Measure quantum yield of uncaging C->D E Determine one- and two-photon uncaging cross-sections D->E G Evaluate cytotoxicity of caged compounds and photoproducts F->G H Perform uncaging in cell culture (e.g., HEK293 expressing NOD1) G->H I Measure downstream signaling (e.g., NF-κB reporter assay) H->I J Administer caged DAP to model system (e.g., tissue slice, zebrafish) I->J K Perform localized uncaging with light source (e.g., laser) J->K L Monitor biological response (e.g., immune cell recruitment, cytokine expression) K->L

Caption: Hypothetical workflow for comparing DAP photocages.

Detailed Methodologies for Key Experiments

Synthesis and Characterization of this compound: The synthesis of this compound would involve the selective protection of the amino groups of DAP with the chosen photolabile protecting group. A general approach would be to start with a commercially available, orthogonally protected meso-DAP derivative. The free amino group would then be reacted with an activated form of the photocaging group (e.g., an N-hydroxysuccinimide ester or a chloroformate derivative of the photocage). Purification would be achieved by column chromatography or HPLC, and characterization would involve standard techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the structure and purity.

Determination of Quantum Yield: The photochemical quantum yield (Φu) of uncaging can be determined by comparing the rate of disappearance of the photocaged compound to that of a well-characterized actinometer under identical irradiation conditions. The concentration of the this compound derivative would be monitored over time using HPLC or UV-Vis spectroscopy upon irradiation at the wavelength of maximum absorbance. The quantum yield is then calculated using the following equation:

Φu = Φactinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample)

where k is the rate constant of the photoreaction and F is the fraction of light absorbed by the respective compound.

In Vitro Uncaging and NF-κB Reporter Assay:

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with a NOD1 expression plasmid and an NF-κB luciferase reporter plasmid.

  • Treatment: Cells are incubated with varying concentrations of the different this compound compounds for a predetermined time in the dark. Control groups would include untreated cells and cells treated with uncaged iE-DAP.

  • Uncaging: The cells are then exposed to light of the appropriate wavelength and intensity to induce photolysis of the caging group. The duration and power of the light exposure should be optimized for each compound.

  • Luciferase Assay: After a post-irradiation incubation period to allow for gene expression, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates the activation of the NF-κB pathway.

  • Data Analysis: The results would be expressed as fold induction of luciferase activity relative to the dark control. This allows for a quantitative comparison of the bioactivity of the released DAP from the different photocaged precursors.

Conclusion

The development of photocaged diaminopimelic acid derivatives holds significant promise for advancing our understanding of bacterial cell wall dynamics and host-microbe interactions. While direct comparative data for different photocages on DAP is still emerging, a systematic evaluation based on the principles and experimental workflows outlined here will enable researchers to select and validate the most suitable photolabile protecting group for their specific research questions. The continued development of novel photocages with improved properties, such as longer wavelength absorption and higher quantum yields, will further expand the utility of this powerful technique in the fields of microbiology, immunology, and drug discovery.

References

Uncaging the Potential: A Comparative Guide to Validating Photocaged DAP Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control offered by photocaged compounds, such as photocaged diamidophosphate (B1260613) (DAP), presents a powerful tool for spatiotemporally controlling biological processes. The validation of the light-induced release of the active molecule is a critical step in the development and application of these tools. This guide provides an objective comparison of mass spectrometry and alternative analytical techniques for validating the function of photocaged DAP, supported by experimental data and detailed protocols.

The controlled release of a bioactive molecule from its inactive, photocaged precursor upon light irradiation is the fundamental principle behind photopharmacology. The validation of this "uncaging" process is paramount to ensure the reliability and reproducibility of experiments utilizing these light-sensitive molecules. This guide will delve into the quantitative validation of this compound function, with a primary focus on mass spectrometry and a comparative analysis of alternative methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence spectroscopy, and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for validating this compound function depends on several factors, including the required sensitivity, selectivity, and the specific information sought (e.g., kinetics, quantum yield, identification of byproducts).

FeatureMass Spectrometry (LC-MS/MS)NMR SpectroscopyFluorescence SpectroscopyHPLC-UV
Principle Separation by chromatography, detection by mass-to-charge ratioNuclear spin resonance in a magnetic fieldExcitation and emission of light by fluorescent moleculesSeparation by chromatography, detection by UV-vis absorbance
Sensitivity High (pg to fg)[1][2]Low (µg to mg)[3]Very High (pM to nM)Moderate (ng to µg)[4]
Selectivity Very HighHighModerate to HighModerate
Quantitative Performance Excellent linearity and precision[1]Excellent (qNMR)[5][6]Good, dependent on probeGood
Information Provided Molecular weight, structure (MS/MS), quantification, kineticsMolecular structure, quantification (qNMR), quantum yield, byproduct identificationUncaging kinetics, quantum yield (with fluorescent cages)Quantification, purity, stability
Speed ModerateSlowFastModerate
Cost HighHighModerateLow

Mass Spectrometry: The Gold Standard for Uncaging Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the definitive validation of photocaged compound function. Its high sensitivity and selectivity allow for the direct detection and quantification of the parent photocaged compound, the released active molecule, and any potential photobyproducts.

Experimental Workflow for LC-MS/MS Validation

A typical workflow for validating the uncaging of a this compound using LC-MS/MS involves several key steps:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample This compound Solution Irradiation Light Exposure (controlled wavelength and duration) Sample->Irradiation Quenching Reaction Quenching (e.g., dilution, darkness) Irradiation->Quenching LC_Separation LC Separation (e.g., C18 column) Quenching->LC_Separation Injection MS_Detection MS Detection (e.g., ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (quantification of parent, product, and byproducts) MS_Detection->Data_Analysis

LC-MS/MS workflow for this compound validation.
Detailed Experimental Protocol: LC-MS/MS Analysis of Photocaged Peptide Uncaging

This protocol outlines the quantitative analysis of the light-induced release of a peptide from its photocaged precursor.

1. Sample Preparation:

  • Prepare a stock solution of the photocaged peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

  • Divide the solution into aliquots for irradiation and control (dark) samples.

  • Irradiate the sample aliquots with a light source of the appropriate wavelength (e.g., 365 nm) for varying durations to generate a time course.

  • Keep the control samples in the dark.

  • Immediately after irradiation, dilute the samples with the initial mobile phase to quench the reaction and prepare for injection.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Set up transitions for the photocaged peptide, the uncaged peptide, and any expected byproducts. For example:

    • Photocaged Peptide: [M+H]+ → fragment ion 1

    • Uncaged Peptide: [M+H]+ → fragment ion 2

3. Data Analysis:

  • Integrate the peak areas for the MRM transitions of the photocaged and uncaged peptides.

  • Generate a calibration curve using standards of known concentrations for both the caged and uncaged forms.

  • Quantify the concentration of each species in the irradiated and control samples.

  • Plot the concentration of the uncaged peptide as a function of irradiation time to determine the uncaging kinetics.

Alternative Validation Techniques

While LC-MS/MS offers comprehensive validation, other techniques provide complementary information and can be more suitable for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantification. In the context of photocaged compounds, it can be used to unambiguously identify the photoproducts and quantify the uncaging process.

Key Advantages:

  • Provides detailed structural information, confirming the identity of the released molecule and any byproducts.

  • qNMR (quantitative NMR) allows for accurate and precise quantification without the need for identical standards for each analyte.[5][6]

  • Can be used to determine the quantum yield of the uncaging reaction.

Limitations:

  • Lower sensitivity compared to MS, requiring higher sample concentrations.[3]

  • Longer acquisition times.

cluster_nmr NMR Validation Pathway Sample_Prep Prepare NMR sample of this compound Initial_Spectrum Acquire initial NMR spectrum (t=0) Sample_Prep->Initial_Spectrum Irradiation Irradiate sample in NMR tube Initial_Spectrum->Irradiation Time_Series Acquire time-resolved NMR spectra Irradiation->Time_Series Analysis Integrate signals of caged and uncaged species for quantification Time_Series->Analysis cluster_fluorescence Fluorescence-based Uncaging Assay Sample_Fluor Sample with fluorescent this compound Excitation Excite at specific wavelength Sample_Fluor->Excitation Emission Monitor fluorescence emission Excitation->Emission Irradiation_Uncage Irradiate to uncage Emission->Irradiation_Uncage Emission_Change Measure change in fluorescence intensity over time Irradiation_Uncage->Emission_Change

References

A Comparative Guide to Photocaged Diaminopurine (DAP) for Spatiotemporal Control of Biological Processes

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for precise control over cellular processes, researchers have developed a sophisticated toolkit of methods to manipulate protein function with spatial and temporal accuracy. Among these, photocaged compounds, which allow for light-induced activation of molecules, have emerged as powerful tools. This guide provides a comprehensive comparison of photocaged diaminopurine (DAP) with other leading methods for spatiotemporal control, including other photocaged amino acids, optogenetic systems, and chemically inducible dimerization (CID). This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs.

Introduction to Photocaged Diaminopurine (DAP)

Photocaged 2,3-diaminopropionic acid (DAP) is a non-canonical amino acid that has been chemically modified with a photolabile protecting group, rendering it inert.[1] Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active DAP amino acid. A key advantage of photocaged DAP lies in its unique ability to act as a "trap" for enzyme intermediates. By genetically encoding this compound in place of a catalytic serine or cysteine residue in an enzyme's active site, researchers can initiate the first step of the enzymatic reaction upon uncaging. The resulting acyl-enzyme intermediate, linked to DAP via a stable amide bond, is effectively trapped, allowing for its isolation and characterization. This provides an unparalleled method for identifying enzyme substrates and elucidating enzymatic mechanisms.[2][3]

Comparison of this compound with Other Methods

The choice of a method for spatiotemporal control depends on various factors, including the desired level of precision, reversibility, potential for off-target effects, and the specific biological question being addressed. The following tables provide a quantitative comparison of this compound with other prevalent techniques.

Table 1: Comparison of Photocaged Amino Acids
FeatureThis compoundPhotocaged Lysine (B10760008)Photocaged Cysteine
Primary Application Trapping enzyme intermediates, substrate discovery[2][3]Control of protein localization, post-translational modifications, enzyme activity[4][5]Protein labeling, disulfide bond formation, active site modulation[5]
Uncaging Wavelength Typically UV (e.g., 365 nm)[6]Typically UV (e.g., 365 nm)[4]Typically UV (e.g., 365 nm)[5]
Uncaging Byproducts Can be cytotoxic depending on the caging group (e.g., nitrosobenzaldehyde)[7]Can be cytotoxic depending on the caging group[7]Can be cytotoxic depending on the caging group[7]
Reversibility IrreversibleIrreversibleIrreversible
Spatial Resolution High (femtroliter scale with two-photon excitation)[8]High (femtroliter scale with two-photon excitation)[8]High (femtroliter scale with two-photon excitation)[8]
Temporal Resolution Fast (microseconds to milliseconds)[9]Fast (microseconds to milliseconds)[9]Fast (microseconds to milliseconds)[9]
Table 2: Comparison of this compound with Optogenetic and Chemical Methods
FeatureThis compoundOptogenetic Tools (e.g., CRY2-CIB1, iLID)Chemically Inducible Dimerization (CID)
Mechanism of Action Light-induced uncaging of a modified amino acid[1]Light-induced protein dimerization or conformational change[10][11]Small molecule-induced protein dimerization[12][13]
Activation Stimulus Light (typically UV)[6]Light (visible or near-infrared)[10][11]Small molecule (e.g., rapamycin)[12]
Reversibility IrreversibleReversible (kinetics vary by system)[14][15]Generally irreversible or slowly reversible[11][16]
Kinetics (Activation) Very fast (µs to ms)[9]Fast (seconds to minutes)[14]Fast (minutes)[16]
Kinetics (Deactivation) Not applicableVariable (seconds to hours)[14][15]Slow or requires washout/competitor[16]
Spatial Resolution High (subcellular)[8]High (subcellular)[11]Low (whole cell/organism)[11]
Potential Off-Target Effects Phototoxicity from UV light, reactivity of uncaging byproducts[7]Phototoxicity, unintended interactions of photosensitive domains[17][18]Off-target effects of the chemical inducer, leaky activation[11][16]
Requirement for Genetic Modification Yes (for incorporation into proteins)YesYes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these advanced techniques. Below are representative protocols for the application of this compound, a common photocaged amino acid (lysine), an optogenetic system (CRY2-CIB1), and a chemically inducible dimerization system (rapamycin-induced).

Protocol 1: DAP-Mediated Substrate Trapping in Mammalian Cells

This protocol outlines the general steps for identifying hydrolase substrates using a light-activated DAP trap in mammalian cells.[14]

1. Plasmid Construction and Transfection:

  • Site-specifically mutate the catalytic serine or cysteine residue in the gene of the hydrolase of interest to an amber stop codon (TAG).
  • Co-transfect mammalian cells (e.g., HEK293T) with the plasmid encoding the mutant hydrolase and a plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for this compound.
  • Culture the cells in media supplemented with the this compound amino acid.

2. Photoactivation and Substrate Trapping:

  • After allowing for protein expression, illuminate the cells with UV light (e.g., 365 nm) to uncage the DAP residue within the active site of the hydrolase.
  • The now-active DAP-containing hydrolase will react with its substrates, forming a stable covalent amide bond and trapping the substrate fragment.

3. Enrichment and Identification of Trapped Substrates:

  • Lyse the cells and immunoprecipitate the hydrolase-substrate complexes using an antibody against the hydrolase.
  • Wash the immunoprecipitate stringently to remove non-covalently bound proteins.
  • Elute the complexes and identify the trapped substrate fragments by mass spectrometry.

Protocol 2: Incorporation and Uncaging of Photocaged Lysine in Mammalian Cells

This protocol describes the general workflow for controlling protein function by incorporating and uncaging a photocaged lysine.[4][5]

1. Genetic Encoding of Photocaged Lysine:

  • Mutate the lysine codon of interest in your target protein to an amber stop codon (TAG).
  • Co-transfect mammalian cells with the plasmid carrying your mutant gene and a plasmid encoding the orthogonal pyrrolysyl-tRNA synthetase/tRNA pair.
  • Culture the cells in media containing the photocaged lysine derivative.

2. Expression and Verification:

  • Allow for expression of the protein containing the photocaged lysine.
  • Verify the incorporation and the inactive state of your protein using appropriate functional assays (e.g., fluorescence microscopy to check for mislocalization if a nuclear localization signal is caged).

3. Photoactivation:

  • Expose the cells to UV light (typically 365 nm) to remove the caging group from the lysine residue. The duration and intensity of the light exposure should be optimized for each experiment.
  • Observe the change in protein function (e.g., nuclear translocation, enzyme activation) using the appropriate assay.

Protocol 3: Light-Induced Protein Dimerization using the CRY2-CIB1 System

This protocol provides a general procedure for using the blue light-inducible CRY2-CIB1 dimerization system.[19][20]

1. Plasmid Construction and Transfection:

  • Create fusion constructs of your proteins of interest with CRY2 and CIB1. For example, to control protein localization, one protein can be fused to CIB1 and anchored to a specific cellular location (e.g., the plasma membrane), while the other protein is fused to CRY2 and is cytosolic.
  • Transfect the cells with the plasmids encoding the fusion proteins.

2. Live-Cell Imaging and Photoactivation:

  • Plate the transfected cells on a glass-bottom dish suitable for live-cell imaging.
  • Use a fluorescence microscope equipped with a light source for blue light stimulation (e.g., a 488 nm laser).
  • Image the cells before stimulation to establish the baseline localization of the fluorescently tagged proteins.
  • Stimulate the cells with blue light and acquire images to monitor the translocation and dimerization of the fusion proteins in real-time.

3. Data Analysis:

  • Quantify the change in fluorescence intensity in the region of interest to determine the kinetics and extent of protein translocation/dimerization.

Protocol 4: Rapamycin-Induced Dimerization of FKBP and FRB

This protocol describes the use of rapamycin (B549165) to induce the dimerization of proteins fused to FKBP and FRB domains.[3][21]

1. Construct Design and Cell Line Generation:

  • Generate expression vectors for your proteins of interest fused to the FKBP and FRB domains. Fluorescent tags are often included for visualization.
  • Transfect the cells with these constructs and, if necessary, generate stable cell lines.

2. Dimerization Induction:

  • Plate the cells and allow them to adhere.
  • Add rapamycin to the cell culture medium at a final concentration typically in the nanomolar range. A dose-response curve may be necessary to determine the optimal concentration.

3. Observation and Analysis:

  • Observe the cellular response to dimerization. This could be a change in protein localization, the activation of a signaling pathway, or another functional readout.
  • The timing of the response will depend on the specific biological process being studied.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further clarify the principles behind these techniques, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

photocaged_amino_acid_mechanism cluster_before Before Uncaging cluster_after After Uncaging InactiveProtein Inactive Protein (with Photocaged Amino Acid) Light Light (e.g., 365 nm) ActiveProtein Active Protein (Native Amino Acid) Byproduct Byproduct Light->ActiveProtein Uncaging Light->Byproduct

Caption: Mechanism of photocaged amino acid activation.

photocaged_dap_workflow cluster_cell In the Cell cluster_analysis Downstream Analysis pcDAP_Hydrolase Hydrolase with This compound Light Light pcDAP_Hydrolase->Light Uncaging Substrate Substrate Trapped_Complex Trapped Acyl-Enzyme Intermediate Substrate->Trapped_Complex Active_DAP_Hydrolase Active Hydrolase with DAP Light->Active_DAP_Hydrolase Active_DAP_Hydrolase->Trapped_Complex IP Immunoprecipitation Trapped_Complex->IP MS Mass Spectrometry IP->MS Identification Substrate Identification MS->Identification

Caption: Workflow for substrate trapping with this compound.

optogenetic_dimerization cluster_dark Dark State cluster_light Light State ProteinA_CRY2 Protein A-CRY2 Light Blue Light ProteinB_CIB1 Protein B-CIB1 Dimer Protein A-CRY2 :: CIB1-Protein B (Active Complex) Dark Dark Reversion Dimer->Dark Dissociation Light->Dimer Dimerization Dark->ProteinA_CRY2 Dark->ProteinB_CIB1

Caption: Optogenetic control via light-inducible dimerization.

chemical_dimerization cluster_before Before Dimerizer cluster_after After Dimerizer ProteinA_FKBP Protein A-FKBP Rapamycin Rapamycin ProteinB_FRB Protein B-FRB Ternary_Complex Protein A-FKBP :: Rapamycin :: FRB-Protein B (Active Complex) Rapamycin->Ternary_Complex Dimerization

Caption: Mechanism of chemically inducible dimerization.

Conclusion

This compound presents a unique and powerful advantage for the study of enzyme mechanisms and substrate discovery through its ability to trap transient acyl-enzyme intermediates. This irreversible method offers high spatiotemporal resolution, complementing other techniques for controlling protein function.

In contrast, other photocaged amino acids provide a versatile means to irreversibly control a wide range of protein activities. Optogenetic tools offer the significant advantage of reversibility, allowing for dynamic and repeated control of cellular processes with high spatial precision. Chemically inducible dimerization, while lacking spatial resolution, is a robust method for inducing strong and stable protein interactions throughout a cell or organism.

The selection of the optimal method will ultimately depend on the specific experimental goals. For researchers aiming to identify novel enzyme substrates or dissect enzymatic reaction mechanisms, this compound is an invaluable tool. For experiments requiring reversible control of protein activity, optogenetic approaches are superior. When strong, irreversible, and system-wide activation is desired, CID remains a powerful option. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to best suit their scientific inquiries.

References

A Comparative Analysis of One-Photon vs. Two-Photon Uncaging: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to employ light-activated compounds, understanding the nuances between one-photon and two-photon uncaging is critical for experimental success. This guide provides an objective comparison of these techniques, supported by experimental data, detailed protocols, and visual representations to aid in selecting the optimal method for your research needs.

The light-induced release of bioactive molecules from photolabile "caged" compounds offers precise spatial and temporal control over cellular processes.[1] This technique has become an invaluable tool in fields ranging from neuroscience to cell biology. The two primary methods for photoactivation are one-photon and two-photon uncaging, each with distinct advantages and limitations.

At a Glance: One-Photon vs. Two-Photon Uncaging

FeatureOne-Photon UncagingTwo-Photon Uncaging
Excitation Principle A single, high-energy photon (typically UV-blue light) excites the caging chromophore.[2]Two lower-energy photons (typically near-infrared) are simultaneously absorbed to excite the chromophore.[3]
Spatial Resolution Lower; excitation occurs throughout the light cone, leading to out-of-focus activation.[2][4]Higher; excitation is confined to the focal point, allowing for diffraction-limited, sub-micron precision.[1][5]
Penetration Depth Limited; UV-visible light is highly scattered and absorbed by biological tissue.[6][7]Deeper; near-infrared light scatters less, enabling uncaging hundreds of microns deep in tissue.[6][7][8]
Phototoxicity Higher; out-of-focus excitation and the use of higher-energy photons can increase cellular damage.[6]Lower; excitation is localized to the focal volume, minimizing damage to surrounding tissue.[6][9]
Temporal Resolution High; can be controlled with fast light shutters or pulsed lasers.High; femtosecond laser pulses provide excellent temporal control.[3]
Equipment Complexity Simpler and less expensive; can be implemented on standard epifluorescence or confocal microscopes.[10]More complex and expensive; requires a specialized two-photon microscope with a femtosecond pulsed laser.[3]
Common Applications Wide-field stimulation, circuit mapping, studies in cultured cells or superficial tissue layers.[2]High-resolution mapping of receptors on single dendritic spines, in vivo studies in deep tissue, precise control of signaling pathways.[5][11]

Delving Deeper: A Performance Comparison

Spatial Resolution: The most significant advantage of two-photon uncaging is its superior spatial resolution. In one-photon excitation, the entire cone of light passing through the sample can cause uncaging, leading to a "cloud" of the released molecule and making it difficult to target subcellular structures with precision.[2] In contrast, the non-linear nature of two-photon absorption confines the uncaging event to a tiny focal volume, often on the order of a femtoliter.[3][4] This allows for the targeted release of neurotransmitters onto individual dendritic spines, which are typically less than a micron in diameter.[12]

Penetration Depth: For researchers working with thick tissue samples or in vivo models, two-photon uncaging offers a clear advantage. Near-infrared light used in two-photon microscopy can penetrate deeper into biological tissue compared to the UV and visible light used for one-photon excitation, which are more prone to scattering and absorption.[6][7] This allows for the study of neuronal circuits and cellular signaling in more physiologically relevant contexts, such as deep within the cortex of a living animal.[11] While some studies suggest that the penetration depth advantage of two-photon excitation may not be as pronounced in highly scattering media, it generally provides superior performance in typical biological preparations.[8][13]

Phototoxicity: The localized excitation of two-photon uncaging also contributes to reduced phototoxicity. By confining the uncaging to the focal point, the surrounding tissue is spared from potentially damaging radiation.[6] Furthermore, the lower energy of the individual near-infrared photons is less likely to cause cellular damage compared to the higher-energy UV photons often used in one-photon uncaging.[9] This is a critical consideration for long-term imaging experiments or studies involving sensitive cell types.

Experimental Protocols

General Protocol for a Comparative Uncaging Experiment

This protocol outlines a general approach for comparing one-photon and two-photon uncaging of a caged compound, such as MNI-glutamate, on cultured neurons or in acute brain slices.

1. Sample Preparation:

  • Prepare acute brain slices (e.g., hippocampal slices) from rodents according to standard protocols.[12]

  • Alternatively, plate primary neurons on glass-bottom dishes.

  • Maintain the preparation in artificial cerebrospinal fluid (aCSF) or a suitable physiological buffer.

2. Loading of Caged Compound:

  • Bath apply the caged compound (e.g., 1-5 mM MNI-glutamate) to the preparation and allow it to equilibrate.[10]

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings from a target neuron to measure the physiological response to the uncaged molecule (e.g., glutamate-evoked currents).[14]

4. One-Photon Uncaging:

  • Use a full-field illumination source (e.g., a flash lamp or LED) coupled to the microscope's epifluorescence port, or a focused laser beam for more localized one-photon uncaging.[10]

  • Deliver light pulses of varying duration and intensity to determine the uncaging threshold and response kinetics.[10]

5. Two-Photon Uncaging:

  • Switch to a two-photon laser source (e.g., a Ti:sapphire laser tuned to ~720 nm for MNI-glutamate).[1][12]

  • Focus the laser beam onto a specific subcellular target, such as a dendritic spine.

  • Deliver short laser pulses (e.g., 1 ms) and record the resulting uncaging-evoked postsynaptic currents (uEPSCs).[12]

6. Data Analysis:

  • Compare the amplitude, rise time, and decay kinetics of the currents evoked by one- and two-photon uncaging.[10]

  • For two-photon uncaging, assess the spatial resolution by uncaging at progressively smaller distances from the target and measuring the response.

  • Evaluate phototoxicity by monitoring cell health (e.g., resting membrane potential, input resistance) after repeated uncaging events.

Visualizing the Concepts

To further illustrate the principles and applications discussed, the following diagrams have been generated using Graphviz.

G Glutamate (B1630785) Receptor Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Dendritic Spine Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Vesicle fusion Vesicle fusion Ca2+ influx->Vesicle fusion Glutamate release Glutamate release Vesicle fusion->Glutamate release AMPA Receptor AMPA Receptor Glutamate release->AMPA Receptor NMDA Receptor NMDA Receptor Glutamate release->NMDA Receptor Uncaged Glutamate Uncaged Glutamate Uncaged Glutamate->AMPA Receptor binds Uncaged Glutamate->NMDA Receptor binds Na+ influx Na+ influx AMPA Receptor->Na+ influx Ca2+ influx (NMDA) Ca2+ influx (NMDA) NMDA Receptor->Ca2+ influx (NMDA) allows EPSP EPSP Na+ influx->EPSP generates Downstream signaling Downstream signaling Ca2+ influx (NMDA)->Downstream signaling G Experimental Workflow for Uncaging Sample Preparation Sample Preparation Caged Compound Application Caged Compound Application Sample Preparation->Caged Compound Application Electrophysiological Recording Setup Electrophysiological Recording Setup Caged Compound Application->Electrophysiological Recording Setup One-Photon Uncaging One-Photon Uncaging Electrophysiological Recording Setup->One-Photon Uncaging Two-Photon Uncaging Two-Photon Uncaging Electrophysiological Recording Setup->Two-Photon Uncaging Data Acquisition Data Acquisition One-Photon Uncaging->Data Acquisition Two-Photon Uncaging->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Comparison & Conclusion Comparison & Conclusion Data Analysis->Comparison & Conclusion

References

Unveiling the Potential of Photocaged DAP: A Comparative Guide to Efficacy in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of 2,6-diaminopurine (B158960) (DAP) in correcting UGA nonsense mutations against other established read-through agents. While the direct application of a photocaged version of DAP is a forward-looking strategy, this document lays the foundational knowledge by comparing the non-caged DAP with current alternatives, providing supporting data, and outlining detailed experimental protocols. The potential for spatiotemporal control offered by photocaging is discussed in the context of these findings.

I. Comparative Efficacy of Nonsense Suppression Agents

The efficacy of 2,6-diaminopurine (DAP) in promoting the read-through of UGA premature termination codons (PTCs) has been demonstrated to be more potent than the commonly used aminoglycoside G418 in specific cellular contexts. In Calu-6 human lung carcinoma cells, which harbor a UGA nonsense mutation in the TP53 gene, treatment with DAP leads to a significant increase in the level of the full-length p53 protein[1][2][3]. This restoration of p53 is more efficient than that observed with G418 treatment in the same cell line[1].

Furthermore, in patient-derived intestinal organoids carrying the W1282X (UGA) nonsense mutation in the CFTR gene, DAP restored CFTR protein function in a dose-dependent manner, with an efficacy greater than that of both G418 and another read-through agent, ELX-02[4][5]. The level of CFTR rescue with DAP treatment in these organoids was comparable to the clinically effective treatment of Lumacaftor-Ivacaftor in organoids with the F508del mutation[4].

The efficacy of G418 has been shown to be cell-type dependent. For instance, in a study using a luciferase reporter assay, G418 induced an 8.8-fold increase in read-through in HeLa cells, a 6.6-fold increase in the C2C12 muscle cell line, a 2.7-fold increase in AD293 cells, and a 2.2-fold increase in the N2a neuronal cell line when treated with 300 µg/ml of G418[6]. The efficiency of read-through is also dependent on the specific stop codon and the surrounding nucleotide sequence[7][8][9]. Generally, UGA codons are more susceptible to read-through than UAG and UAA codons[7][10].

Ataluren (B1667667) (PTC124) is another small molecule that promotes read-through of nonsense mutations. Its efficacy has been demonstrated in various models, including the restoration of full-length carnitine palmitoyltransferase 1A (CPT1A) protein in fibroblasts from a patient with a nonsense mutation[10]. However, Ataluren can exhibit a narrow effective concentration range and its activity can be influenced by the specific luciferase assay substrate used for its evaluation[11][12].

The following table summarizes the comparative efficacy of these compounds in different cell lines. It is important to note that direct comparisons are challenging due to variations in experimental setups across different studies.

CompoundCell Line(s)Target Gene/ReporterEfficacy MetricReference(s)
2,6-Diaminopurine (DAP) Calu-6Endogenous TP53 (UGA)Increased p53 protein level (more efficient than G418)[1][2][3]
Patient-derived organoids (W1282X)Endogenous CFTR (UGA)Dose-dependent restoration of CFTR function (greater than G418 and ELX-02)[4][5]
Human iPSC-derived NPCsFTSJ1 (target inhibition)Inhibition of methyltransferase activity at 100 µM[13]
G418 (Geneticin) HeLaLuciferase reporter8.8-fold increase in read-through (at 300 µg/ml)[6]
C2C12Luciferase reporter6.6-fold increase in read-through (at 300 µg/ml)[6]
AD293Luciferase reporter2.7-fold increase in read-through (at 300 µg/ml)[6]
N2aLuciferase reporter2.2-fold increase in read-through (at 300 µg/ml)[6]
Ataluren (PTC124) Patient fibroblastsEndogenous CPT1ARestoration of full-length protein expression[10]
HEK293Luciferase reporter (UGA)Dose-dependent read-through (effective conc. ~2.8-852 ng/mL)[11]
Duchenne Muscular Dystrophy patient cellsEndogenous DystrophinIncreased dystrophin expression[14][15]

II. Experimental Protocols

A. Dual-Luciferase Reporter Assay for Nonsense Read-through

This assay is a common method to quantify the read-through efficiency of a nonsense mutation.

1. Cell Culture and Transfection:

  • Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with a dual-luciferase reporter plasmid and a control plasmid. The reporter plasmid contains a Firefly luciferase gene with an in-frame premature termination codon (e.g., UGA) upstream of a Renilla luciferase gene. The control plasmid expresses Renilla luciferase under a constitutive promoter.

  • Use a suitable transfection reagent according to the manufacturer's instructions.

2. Compound Treatment:

  • 24 hours post-transfection, remove the medium and add fresh medium containing the test compound (e.g., DAP, G418, Ataluren) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24-48 hours).

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the Firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

  • The read-through efficiency is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity, normalized to the vehicle control.

B. Western Blot for Restoration of Full-Length Protein

This method is used to visualize the restoration of the full-length protein after treatment with a read-through compound.

1. Cell Culture and Treatment:

  • Plate cells containing an endogenous nonsense mutation (e.g., Calu-6 for p53) in a 6-well plate.

  • Treat the cells with the desired concentrations of the test compound for 24-48 hours.

2. Protein Extraction:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA assay.

3. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

III. Visualizing the Mechanism and Workflow

A. Hypothetical Workflow for Photocaged DAP Efficacy Screening

The following diagram illustrates a conceptual workflow for evaluating the efficacy of a this compound compound. This process would leverage light to achieve spatiotemporal control over DAP's activity.

G cluster_prep Preparation cluster_activation Activation cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Calu-6, HEK293T with reporter) transfection 2. Transfection (for reporter assays) cell_culture->transfection photocaged_dap 3. Addition of this compound transfection->photocaged_dap light_exposure 4. Spatiotemporal Light Exposure (e.g., 365 nm UV light) photocaged_dap->light_exposure no_light_control 5. Dark Control (No light exposure) photocaged_dap->no_light_control incubation 6. Post-exposure Incubation (24-48 hours) light_exposure->incubation no_light_control->incubation assay 7. Efficacy Assessment (Luciferase Assay / Western Blot) incubation->assay

Hypothetical workflow for evaluating this compound.
B. Signaling Pathway of DAP-mediated Nonsense Suppression

2,6-diaminopurine functions by inhibiting the FTSJ1 methyltransferase complex, which is responsible for the 2'-O-methylation of the anticodon loop of specific tRNAs, including tRNATrp. This inhibition leads to an increase in the read-through of UGA stop codons.

G cluster_dap DAP Intervention cluster_pathway tRNA Methylation Pathway cluster_outcome Cellular Outcome DAP 2,6-Diaminopurine (DAP) FTSJ1 FTSJ1 DAP->FTSJ1 inhibits methylated_tRNA Methylated tRNA FTSJ1->methylated_tRNA 2'-O-methylation WDR6 WDR6 WDR6->FTSJ1 forms complex THADA THADA THADA->FTSJ1 forms complex tRNA tRNA (e.g., tRNA-Trp) tRNA->FTSJ1 substrate ribosome Ribosome tRNA->ribosome increased misreading at UGA methylated_tRNA->ribosome normal termination readthrough UGA Read-through ribosome->readthrough promotes mRNA mRNA with UGA PTC mRNA->ribosome full_length_protein Full-length Protein readthrough->full_length_protein

Mechanism of DAP in UGA nonsense suppression.
C. Comparative Efficacy Overview

This diagram provides a simplified visual comparison of the relative efficacy of DAP and its alternatives in promoting nonsense codon read-through, based on the available literature.

G cluster_compounds Nonsense Suppression Agents cluster_efficacy Relative Efficacy DAP 2,6-Diaminopurine (DAP) High High DAP->High high potency for UGA G418 G418 (Aminoglycoside) Moderate Moderate G418->Moderate cell-type dependent Ataluren Ataluren (PTC124) Variable Variable Ataluren->Variable context/assay dependent

Relative efficacy of nonsense suppression agents.

IV. The Future: Photocaged 2,6-Diaminopurine

The development of a photocaged version of 2,6-diaminopurine holds significant promise for advancing research in nonsense suppression and its potential therapeutic applications. By rendering DAP inactive until exposed to a specific wavelength of light, researchers could achieve unprecedented spatiotemporal control over its activity. This would allow for the precise induction of nonsense read-through in targeted cells or tissues within a complex biological system, minimizing off-target effects and enabling more nuanced studies of gene function and disease pathology. The experimental workflow outlined above provides a roadmap for how the efficacy and control of such a photocaged compound could be rigorously evaluated. As our understanding of DAP's mechanism and the tools of photopharmacology continue to evolve, the prospect of light-activated nonsense suppression becomes an increasingly exciting frontier in precision medicine.

References

A Comparative Guide to Western Blot Analysis for Photocaged Protein Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

The ability to control protein function with spatiotemporal precision is a cornerstone of modern cell biology and drug development. Photocaged proteins, which remain inactive until triggered by light, offer a powerful tool for dissecting complex biological processes. Verifying the successful incorporation of photocaged amino acids into a target protein is a critical first step. Western blotting is a fundamental technique for this validation.

This guide provides a comparative overview of common methods for detecting photocaged protein incorporation via western blot analysis. We will delve into the principles, protocols, and performance of direct detection using epitope tags versus indirect detection through bioorthogonal chemistry, providing researchers with the data needed to select the optimal strategy for their experimental goals.

Comparison of Detection Methodologies

The primary challenge in detecting photocaged protein incorporation is that the photocaged amino acid itself is often too small to cause a discernible size shift on a standard SDS-PAGE gel. Therefore, detection strategies rely on the introduction of a secondary, detectable moiety. The two most prevalent approaches are the use of pre-tagged amino acids (e.g., FLAG-tag) and the incorporation of amino acids with bioorthogonal handles for post-lysis labeling via click chemistry or Staudinger ligation.

Method Principle Sensitivity Specificity Key Reagents Pros Cons
Direct Detection (Epitope Tag) A photocaged amino acid is synthesized with a small epitope tag (e.g., FLAG-tag). The fusion protein is detected directly on the western blot using a highly specific antibody against the tag.HighVery HighAnti-epitope tag antibody (e.g., anti-FLAG).[1][2][3]Simple, one-step antibody detection.[2] High specificity of tag antibodies minimizes background.[1]The tag itself might interfere with protein function or structure.[1][4] Potential for the tag to be cleaved or inaccessible.[4]
Indirect: Click Chemistry (CuAAC) A photocaged amino acid with a bioorthogonal azide (B81097) or alkyne group is incorporated.[5][6] After cell lysis, a reporter molecule (e.g., biotin, fluorophore) with the corresponding reactive group is "clicked" on in a copper(I)-catalyzed reaction.[7]Very HighHighAzide/Alkyne-modified amino acid, Copper(I) catalyst, Alkyne/Azide-biotin or fluorophore.[6][7]The small size of the azide/alkyne handle is less likely to perturb protein function.[6][8] Highly efficient and specific reaction.[9]Requires an additional post-lysis reaction step. The copper catalyst can be cytotoxic, though this is less of a concern for post-lysis applications.[9]
Indirect: Staudinger Ligation A photocaged amino acid containing an azide group is incorporated.[10] After lysis, a phosphine-conjugated reporter molecule (e.g., biotin) is added, which specifically reacts with the azide to form a stable amide bond.[10][11]HighVery HighAzide-modified amino acid, Phosphine-biotin or fluorophore.[10][11]Excellent chemoselectivity and biocompatibility; does not require a cytotoxic catalyst.[10][11] The reaction proceeds efficiently in aqueous environments.[11]Reaction kinetics can be slower compared to copper-catalyzed click chemistry.[10]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is key to understanding the differences between these detection methods. The following diagrams, generated using Graphviz, illustrate the logical flow of each technique.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_detection_method Detection Strategy cluster_western_blot Western Blotting Start Incorporate Photocaged Amino Acid into Protein Lyse Lyse Cells & Quantify Protein (e.g., BCA Assay) Start->Lyse Bioorthogonal Perform Bioorthogonal Reaction (if applicable) Lyse->Bioorthogonal for Indirect Detection SDS_Sample Prepare Samples in Laemmli Buffer Lyse->SDS_Sample for Direct Detection Bioorthogonal->SDS_Sample SDS_PAGE SDS-PAGE SDS_Sample->SDS_PAGE Transfer Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection (Chemiluminescence/Fluorescence) Secondary_Ab->Detect

Caption: General workflow for western blot analysis of photocaged proteins.

Click_Chemistry_Pathway cluster_wb Western Blot Detection Protein_Azide Protein with Azide Handle Protein_Biotin Biotinylated Protein Protein_Azide->Protein_Biotin Biotin_Alkyne Biotin-Alkyne Reporter Biotin_Alkyne->Protein_Biotin Copper Copper(I) Catalyst Copper->Protein_Biotin catalyzes reaction Streptavidin_HRP Streptavidin-HRP Protein_Biotin->Streptavidin_HRP binds to

Caption: Click chemistry (CuAAC) detection pathway for azide-modified proteins.

Staudinger_Ligation_Pathway cluster_wb Western Blot Detection Protein_Azide Protein with Azide Handle Aza_Ylide Aza-ylide Intermediate Protein_Azide->Aza_Ylide reaction Biotin_Phosphine Biotin-Phosphine Reporter Biotin_Phosphine->Aza_Ylide reaction Protein_Biotin Biotinylated Protein (Amide Bond) Aza_Ylide->Protein_Biotin rearranges Streptavidin_HRP Streptavidin-HRP Protein_Biotin->Streptavidin_HRP binds to

Caption: Staudinger ligation pathway for azide-modified proteins.

Detailed Experimental Protocols

The following protocols provide a framework for performing western blot analysis using the indirect detection methods. A standard western blot protocol for direct detection follows a similar procedure but omits the bioorthogonal reaction step.

Protocol 1: General Western Blotting Procedure

This protocol outlines the core steps for western blotting after sample preparation.[12][13]

  • Sample Preparation & SDS-PAGE:

    • Thaw cell lysates on ice. Determine protein concentration using a BCA assay.[7][12]

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Add 4X Laemmli sample buffer to your samples, boil at 95-100°C for 5-10 minutes to denature the proteins.[13]

    • Load samples and a pre-stained protein ladder onto an SDS-PAGE gel.[12]

    • Run the gel at 100-150V until the dye front reaches the bottom.[12]

  • Protein Transfer:

    • Activate a PVDF membrane in methanol (B129727) for 15-30 seconds, then rinse with deionized water and soak in transfer buffer.

    • Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform a wet or semi-dry transfer according to the manufacturer's instructions.[14]

  • Immunodetection:

    • After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

    • Incubate the membrane with the primary antibody (e.g., anti-FLAG for direct detection or Streptavidin-HRP for biotin-based indirect detection) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[13]

    • If not using a conjugated primary antibody, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times for 10 minutes each with TBST.[13]

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) for 1-5 minutes.[12]

    • Image the blot using a digital imager or film.

Protocol 2: Click Chemistry Reaction (Post-Lysis)

This protocol is performed on the cell lysate before adding the Laemmli sample buffer.[6][8]

  • Prepare Reagents:

    • Biotin-Alkyne Stock: Dissolve in DMSO to make a 10 mM stock solution.

    • Copper(II) Sulfate (CuSO₄) Stock: Dissolve in water to make a 50 mM stock.

    • Reducing Agent (e.g., TCEP or Sodium Ascorbate) Stock: Prepare a fresh 50 mM stock in water.

  • Click Reaction:

    • To 50 µg of cell lysate in a microcentrifuge tube, add the following reagents in order:

      • Biotin-Alkyne to a final concentration of 100 µM.

      • TCEP or Sodium Ascorbate to a final concentration of 1 mM.

      • Copper(II) Sulfate to a final concentration of 1 mM.

    • Vortex briefly to mix.

    • Incubate at room temperature for 1 hour with gentle shaking.

    • The sample is now ready for precipitation (e.g., with methanol/chloroform) to remove excess reagents or can be directly prepared for SDS-PAGE by adding Laemmli buffer.

Protocol 3: Staudinger Ligation Reaction (Post-Lysis)

This protocol is performed on the cell lysate before adding the Laemmli sample buffer.[10]

  • Prepare Reagents:

    • Phosphine-Biotin Stock: Dissolve in a water-miscible solvent like DMSO to a stock concentration of 10 mM.

  • Ligation Reaction:

    • To 50 µg of cell lysate, add the Phosphine-Biotin reagent to a final concentration of 100-250 µM.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

    • After incubation, the reaction is complete. Proceed directly to SDS-PAGE sample preparation by adding Laemmli buffer.

By comparing these methods and utilizing the detailed protocols, researchers can confidently and accurately perform western blot analysis to validate the incorporation of photocaged proteins, a crucial step in harnessing the power of photobiology for scientific discovery.

References

A Comparative Guide to Photocaged Amino Acids for Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to control protein function with spatiotemporal precision is a cornerstone of modern chemical biology and drug development. Photocaged amino acids, which are temporarily inactivated by a photoremovable protecting group (PPG), offer an unparalleled method for achieving this control. By genetically encoding these non-canonical amino acids into a protein of interest, its function can be switched on at a specific time and location simply by applying light.[1][2] This guide provides a comparative overview of common photocaged amino acids, their performance metrics, and the experimental protocols required for their successful implementation.

Quantitative Comparison of Common Photocaging Groups

The choice of a photocaging group is critical as it dictates the wavelength of light needed for activation, the efficiency of the uncaging process, and potential off-target effects. The most widely used PPGs are based on ortho-nitrobenzyl (o-NB), coumarin (B35378), and their derivatives.[3][4] Below is a summary of their key quantitative properties.

Photocaging GroupCommon DerivativesTypical Uncaging Wavelength (nm)Quantum Yield (Φ)Two-Photon Cross Section (GM)Key Features & Considerations
o-Nitrobenzyl (o-NB) ONB, NVOC, DMNB340 - 3650.01 - 0.1~0.1 - 1.0Well-established, versatile for many amino acids; requires UV light which can cause photodamage.[3][5][6]
Nitroveratryloxycarbonyl (NVOC) -~350~0.04ModerateA derivative of o-NB with similar properties.[7]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) -~350 - 4050.01 - 0.05ModerateCan be cleaved with longer wavelength UV/blue light, reducing photodamage.[8][9]
Coumarin DEAC, DEAC450, Thiocoumarin400 - 550+0.02 - 0.28~1 - 10+Activated by visible light, higher two-photon efficiency, often fluorescent.[10][11][12]
Nitrodibenzofuran (NDBF) -~365HighHighExhibits better two-photon uncaging properties than DMNB.[13]
Ruthenium-Bipyridine (RuBi) RuBi-Glu, RuBi-GABA450 - 550 (or ~800 for 2P)~0.04 - 0.08HighHigh two-photon cross-section, suitable for in vivo applications.[14]

Detailed Experimental Methodologies

The successful application of photocaged amino acids in protein engineering involves three key stages: synthesis and incorporation of the photocaged amino acid, photouncaging to activate the protein, and subsequent verification of protein function.

Genetic Incorporation of Photocaged Amino Acids via Amber Suppression

The most common method for site-specifically incorporating non-canonical amino acids into proteins in living cells is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG).[15][16]

Protocol Outline:

  • Plasmid Preparation: Two plasmids are required:

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., from M. jannaschii). The aaRS is often evolved to specifically recognize the desired photocaged amino acid.

    • A plasmid encoding the target protein with an amber (UAG) codon engineered at the desired site of incorporation.

  • Cell Transformation: Transform host cells (e.g., E. coli or mammalian cells) with both plasmids.

  • Cell Culture and Induction:

    • Grow the transformed cells in a suitable medium.

    • Supplement the growth medium with the photocaged amino acid (typically at a concentration of 1-10 mM).

    • Induce the expression of the target protein using an appropriate inducer (e.g., IPTG for E. coli).

  • Protein Expression and Purification: Allow the cells to express the modified protein. The orthogonal aaRS will charge the suppressor tRNA with the photocaged amino acid, which is then incorporated at the UAG codon by the ribosome. Purify the full-length, photocaged protein using standard chromatography techniques.

Photouncaging Protocol

The removal of the photocaging group is achieved by irradiating the sample with light of a specific wavelength.

Materials:

  • Light Source: A UV lamp, LED, or laser capable of emitting at the uncaging wavelength of the chosen PPG (e.g., 365 nm for o-NB derivatives or >400 nm for coumarin derivatives).

  • Sample containing the photocaged protein (in solution, in-gel, or in cells).

Procedure:

  • Determine Optimal Irradiation Parameters: The duration and intensity of light exposure need to be optimized to ensure complete uncaging while minimizing potential photodamage to the protein and cellular components. This is often determined empirically by measuring the restoration of protein activity as a function of irradiation time.

  • Irradiation: Expose the sample to the light source. For in vitro experiments, this can be done in a cuvette or microplate. For cellular experiments, a microscope equipped with a suitable light source is typically used to allow for precise spatial control.

  • Post-Irradiation: The protein is now in its active form. Proceed immediately with the desired functional assay.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz DOT language help to clarify complex processes in photocaged amino acid technology.

G Workflow for Photocaged Protein Engineering cluster_0 Genetic Encoding cluster_1 Protein Activation & Analysis Plasmid_Design Design Plasmids: 1. Orthogonal tRNA/Synthetase 2. Target Gene with UAG Codon Transformation Transform Host Cells Plasmid_Design->Transformation Culture Culture Cells with Photocaged Amino Acid Transformation->Culture Expression Induce Protein Expression Culture->Expression Purification Purify Photocaged Protein Expression->Purification Irradiation Irradiate with Light (e.g., 365 nm or 405 nm) Purification->Irradiation Uncaging Photocage is Cleaved Irradiation->Uncaging Active_Protein Native Protein is Restored Uncaging->Active_Protein Functional_Assay Perform Functional Assay Active_Protein->Functional_Assay

Caption: General workflow for protein engineering using photocaged amino acids.

G Mechanism of Photocaging and Uncaging cluster_active Active State Caged Protein with Photocaged Residue Active Functional Wild-Type Protein Caged->Active Uncaging Byproduct Photochemical Byproduct Active->Byproduct Light Light (hv)

Caption: Schematic of light-induced protein activation via uncaging.

G One-Photon vs. Two-Photon Excitation cluster_1P One-Photon (1P) Excitation cluster_2P Two-Photon (2P) Excitation 1P_Source UV/Visible Light (e.g., 365 nm) 1P_Excitation Excitation occurs throughout the light cone 1P_Source->1P_Excitation 1P_Resolution Lower Spatial Resolution 1P_Excitation->1P_Resolution 2P_Resolution High Spatial Resolution (Sub-micron) 2P_Source Near-IR Light (e.g., 720-900 nm) 2P_Excitation Excitation only at the high-intensity focal point 2P_Source->2P_Excitation 2P_Excitation->2P_Resolution

Caption: Comparison of one-photon and two-photon uncaging techniques.

Conclusion and Outlook

The genetic encoding of photocaged amino acids is a powerful strategy for the optical control of protein function.[17][18] Nitrobenzyl-based caging groups are well-established but are limited by their requirement for potentially damaging UV light. Newer generations of PPGs, such as coumarin and ruthenium-based complexes, offer excitation at longer, more biocompatible wavelengths and improved efficiency for two-photon applications, enabling deeper tissue penetration and higher spatial resolution.[10][14] The continued development of novel photocaging groups with red-shifted absorption spectra and higher quantum yields will further expand the utility of this technology, opening new avenues for research in complex biological systems and for the development of light-activated therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Photocaged Diaminopropionic Acid (DAP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like photocaged diaminopropionic acid (DAP) are paramount for laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of photocaged DAP, ensuring that its unique photoreactive properties are neutralized before entering the waste stream.

Core Principles of Photocaged Compound Disposal

Photocaged compounds are molecules that are rendered inactive by a photolabile "caging" group. This cage can be removed by exposure to light of a specific wavelength, thereby activating the molecule. This inherent property is the cornerstone of a safe disposal procedure. The primary step in disposing of this compound is to intentionally "de-cage" it by exposing it to UV light. This process cleaves the photolabile group, releasing diaminopropionic acid and the caging group as separate, less reactive entities that can then be disposed of according to standard laboratory chemical waste procedures.

It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[1][2][3] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

Waste Stream Management for this compound

Proper segregation of chemical waste is essential. The following table outlines the recommended disposal routes for various waste streams generated during the use of this compound.

Waste StreamRecommended Disposal Procedure
Unused or Expired this compound Deactivate via photolysis as described in the protocol below. The resulting solution should be collected in a designated hazardous waste container for organic waste and disposed of through your institution's environmental health and safety (EHS) office. Do not mix with other waste streams.[1]
Dilute Aqueous Solutions of this compound Deactivate via photolysis. After confirming de-caging, the solution can be collected in a designated aqueous hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) All solid waste contaminated with this compound should be collected in a designated solid hazardous waste container and disposed of through your institution's EHS office.
Solvents used with this compound Collect in a designated solvent waste container. Ensure compatibility with other solvents in the container. Refer to chemical compatibility charts if needed.[4][5]

Experimental Protocol: Deactivation of this compound via Photolysis

This protocol details the methodology for the deactivation of this compound prior to disposal.

1. Materials and Equipment:

  • Unused or waste solution of this compound
  • Appropriate solvent (e.g., water, buffer solution) to dilute if necessary
  • UV lamp with an appropriate wavelength for the specific caging group (typically 365 nm)
  • UV-transparent container (e.g., quartz cuvette, borosilicate glass beaker)
  • Stir plate and stir bar (optional, for larger volumes)
  • pH meter and appropriate neutralizing agents (e.g., sodium bicarbonate, dilute HCl)
  • Designated hazardous waste container

2. Procedure:

  • Preparation: In a chemical fume hood, prepare the this compound solution in a UV-transparent container. If the solution is highly concentrated, dilute it with an appropriate solvent to ensure efficient light penetration.
  • Photolysis (De-caging):
  • Place the container under the UV lamp. If using a stir plate, add a stir bar to the solution to ensure even exposure.
  • Irradiate the solution with UV light. The duration of irradiation will depend on the concentration of the compound, the volume of the solution, and the power of the UV lamp. As a general guideline, a 1 mM solution may require 30-60 minutes of exposure. It is advisable to consult the manufacturer's data for the specific this compound being used for recommended photolysis conditions.
  • Verification (Optional but Recommended): If analytical equipment such as a UV-Vis spectrophotometer or HPLC is available, the completion of the de-caging process can be monitored by observing the disappearance of the absorbance peak corresponding to the caging group.
  • Neutralization: After photolysis, check the pH of the resulting solution containing DAP and the cleaved caging group. Neutralize the solution to a pH between 6 and 8 using a suitable acid or base.
  • Waste Collection: Carefully transfer the neutralized solution to a clearly labeled hazardous waste container designated for aqueous or organic waste, depending on the solvent used.
  • Final Disposal: Seal the waste container and arrange for pickup and disposal through your institution's environmental health and safety office.

Safety Precautions:

  • Always wear appropriate PPE, including UV-blocking safety glasses, a lab coat, and gloves.[2][6]

  • Ensure the UV lamp is properly shielded to avoid accidental exposure to skin and eyes.[6]

  • Conduct the entire procedure in a well-ventilated chemical fume hood.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Segregation cluster_deactivation Deactivation Protocol cluster_disposal Final Disposal start Waste this compound Solution ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood start->fume_hood dilute Dilute if Concentrated start->dilute photolysis Expose to UV Light (Photolysis) dilute->photolysis check_ph Check pH photolysis->check_ph neutralize Neutralize Solution (pH 6-8) check_ph->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste ehs_disposal Dispose via Institutional EHS collect_waste->ehs_disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility in scientific research. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Photocaged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized and potentially hazardous materials. This guide provides essential safety protocols and logistical information for the handling and disposal of photocaged compounds, referred to here as "Photocaged DAP," offering procedural guidance to minimize risk and ensure a safe research environment.

The term "photocaged" refers to a molecule that is rendered biologically inactive by a chemical modification (the "cage") that can be removed by light. This allows for precise spatial and temporal control over the release of the active compound. While the specific hazards of "this compound" would depend on the nature of the "DAP" molecule itself, the following guidelines are based on the potential hazards associated with various chemical compounds and general laboratory safety practices for handling light-sensitive and potentially hazardous materials.

Potential Hazards and Safety Recommendations

Based on the safety data sheets for various chemical products, a range of potential hazards should be considered when working with novel or analogous compounds. These hazards necessitate stringent adherence to safety protocols.

Hazard CategoryPotential EffectsRecommended Precautions
Skin Contact Can cause skin irritation, allergic reactions, or severe burns.[1][2]Wear appropriate chemical-resistant gloves, a lab coat, and full-length pants.[3][4]
Eye Contact May cause serious eye irritation or damage.[1][2]Use safety glasses with side shields or chemical splash goggles.[3][4] A face shield may be necessary for splash hazards.[3]
Inhalation Vapors or dust may be harmful or fatal if inhaled, causing respiratory irritation.[1][2]Work in a well-ventilated area or a chemical fume hood.[1] If necessary, use a respirator appropriate for the chemical's toxicity.[3]
Ingestion Toxic or harmful if swallowed.[1]Do not eat, drink, or store food in laboratory areas. Wash hands thoroughly after handling.[2]
Genetic Defects & Cancer Suspected of causing genetic defects or cancer.[1]Handle with extreme caution, using all recommended engineering controls and PPE to minimize exposure.

Essential Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the specific PPE required for any given experiment. However, the following provides a baseline for handling potentially hazardous photocaged compounds in a laboratory setting.[5]

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required.[4] For tasks with a higher risk of splashes, chemical splash goggles and a face shield should be worn.[3][4]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect against spills and splashes.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.[3] It is crucial to select a glove material that is resistant to the specific chemical being handled. Always check the manufacturer's glove compatibility chart.

  • Respiratory Protection: If working outside of a certified chemical fume hood with volatile or dusty materials, a respirator may be required. The type of respirator will depend on the specific hazards of the compound.[3]

Experimental Protocol: Safe Handling and Disposal of this compound

1. Preparation and Handling:

  • Before beginning work, ensure you have read and understood the Safety Data Sheet (SDS) for the specific compound.

  • Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Protect the photocaged compound from light by using amber vials or wrapping containers with aluminum foil to prevent premature uncaging.

  • When weighing or transferring the compound, do so in a manner that minimizes the generation of dust or aerosols.

2. During the Experiment:

  • Wear the appropriate PPE at all times.

  • Be mindful of the light source used for uncaging. Use appropriate shielding and eyewear to protect from stray light.

  • In the event of a spill, follow established laboratory spill cleanup procedures. Small spills of solid material can often be carefully wiped up with a damp cloth, while larger spills may require an inert absorbent material.

3. Disposal:

  • All waste contaminated with "this compound" should be considered hazardous waste.

  • Dispose of contaminated materials, including gloves, pipette tips, and empty containers, in a designated hazardous waste container.

  • Follow all institutional and local regulations for the disposal of chemical waste.

Workflow for Safe Handling of this compound

The following diagram outlines the key steps for the safe handling of "this compound" in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Cleanup & Disposal A Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Transfer this compound C->D E Conduct Experiment (Light Shielding) D->E F Photouncaging Procedure E->F G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Properly Dispose of Waste H->I J End I->J Wash Hands

Safe Handling Workflow for Photocaged Compounds

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.